Product packaging for Estriol-d3-1(Cat. No.:)

Estriol-d3-1

Cat. No.: B15144282
M. Wt: 291.4 g/mol
InChI Key: PROQIPRRNZUXQM-UHUWLHGCSA-N
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Description

Estriol-d3-1 is a useful research compound. Its molecular formula is C18H24O3 and its molecular weight is 291.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24O3 B15144282 Estriol-d3-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H24O3

Molecular Weight

291.4 g/mol

IUPAC Name

(8R,9S,13S,14S,16R,17R)-2,4,16-trideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol

InChI

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i3D,8D,16D

InChI Key

PROQIPRRNZUXQM-UHUWLHGCSA-N

Isomeric SMILES

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@]([C@@H]4O)([2H])O)C)C(=C1O)[2H]

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

Foundational & Exploratory

Data Presentation: Isotopic Purity of Estriol-d3-1

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Isotopic Purity of Estriol-d3-1

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, a thorough understanding of their purity is paramount for data integrity and experimental reproducibility. This guide provides a detailed overview of the isotopic purity of this compound, a deuterated analog of the estrogenic hormone Estriol. While lot-specific data may vary, this document outlines the typical specifications and the methodologies employed to verify them.

The isotopic purity of this compound is a critical quality attribute, defining the percentage of the molecule that contains the desired number of deuterium atoms. This is typically determined by mass spectrometry, which separates and quantifies ions based on their mass-to-charge ratio. The data is often presented in a table summarizing the distribution of the different deuterated species (isotopologues).

Table 1: Representative Isotopic Distribution of this compound

IsotopologueDesignationMass Shift from d0Representative Abundance (%)
Non-deuteratedd00< 1.0
Singly deuteratedd1+1< 2.0
Doubly deuteratedd2+2< 5.0
Triply deuteratedd3+3> 92.0
Total Isotopic Purity (d3) > 98%

Note: The values presented in this table are representative and may not reflect the exact specifications of a particular lot. Always refer to the Certificate of Analysis provided by the supplier for lot-specific data.

Experimental Protocols: Determination of Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound is primarily accomplished using high-resolution mass spectrometry (HRMS), often coupled with a chromatographic separation technique such as liquid chromatography (LC).

Methodology: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

  • Sample Preparation: A dilute solution of the this compound reference standard is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration appropriate for mass spectrometric analysis (e.g., 1 µg/mL).

  • Chromatographic Separation: The sample is injected into a liquid chromatography system. While extensive separation may not be necessary for a pure standard, a short chromatographic run helps to remove any potential interferences from the sample matrix or solvent.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an ionization aid (e.g., 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode), is typically employed.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is standard.

  • Mass Spectrometric Analysis: The eluent from the LC system is introduced into the ion source of a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument).

    • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for steroids.

    • Mass Analysis: The mass spectrometer is operated in full-scan mode to acquire high-resolution mass spectra of the eluting compound. The high resolution is crucial for separating the isotopic peaks of the deuterated and non-deuterated species.

    • Data Acquisition: Data is collected over the chromatographic peak corresponding to this compound.

  • Data Analysis:

    • The mass spectrum of the this compound peak is extracted.

    • The relative intensities of the ion signals corresponding to the different isotopologues (d0, d1, d2, d3) are measured.

    • The isotopic purity is calculated by expressing the intensity of the d3 peak as a percentage of the sum of the intensities of all detected isotopologue peaks.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the isotopic purity of this compound.

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_output Final Result start This compound Standard prep Dilution in Solvent start->prep lc LC Separation prep->lc Injection ms HRMS Analysis lc->ms Elution & Ionization spec Mass Spectrum Acquisition ms->spec dist Isotopic Distribution Analysis spec->dist report Purity Calculation & Reporting dist->report coa Certificate of Analysis report->coa

Caption: Workflow for Isotopic Purity Determination.

An In-depth Technical Guide to the Chemical Properties and Stability of Estriol-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core chemical properties and stability of Estriol-d3, a deuterated form of the natural estrogen, estriol. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who require detailed information on this compound for their research and applications.

Core Chemical Properties

Estriol-d3 is a synthetic, stable isotope-labeled version of estriol, where three hydrogen atoms have been replaced by deuterium. This labeling is strategically placed to offer a distinct mass spectrometric signature, making it an ideal internal standard for quantitative analysis of estriol in various biological matrices.

Physicochemical Characteristics

The fundamental physicochemical properties of Estriol-d3 are summarized in the table below. These properties are critical for understanding its behavior in different experimental and physiological conditions.

PropertyValueSource/Reference
Molecular Formula C₁₈H₂₁D₃O₃[1][2]
Molecular Weight 291.40 g/mol [1][2][3]
CAS Number 79037-36-8[1][2][3]
Appearance White to off-white solid/crystals[4]
Melting Point 284-286 °C[5]
Boiling Point 469.0 ± 45.0 °C (Predicted)[5]
Purity >95% (as determined by HPLC)[3]
Solubility Profile

The solubility of Estriol-d3 is a key parameter for its handling, formulation, and in vitro experimental design.

SolventSolubilitySource/Reference
Water Practically insoluble[5]
Dimethyl Sulfoxide (DMSO) 10 mM[1]
Ethanol Soluble[5]
Acetonitrile Soluble[5]

Stability and Storage

Proper storage and handling are paramount to maintain the integrity and purity of Estriol-d3. The following table outlines the recommended storage conditions and known stability information.

ConditionRecommended StorageDurationSource/Reference
Solid (Powder) -20°C3 years[1]
Solid (Powder) 4°C2 years[1]
In Solvent -80°C1 year[6]
Shipping Room TemperatureNot specified[1][3]

Light Sensitivity: Estriol-d3 should be protected from light. It is recommended to keep it in its original packaging or in a light-resistant container[7].

Experimental Protocols

The analysis and quantification of Estriol-d3, often in conjunction with endogenous estriol, typically involve chromatographic techniques coupled with mass spectrometry.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

A common method for assessing the purity of Estriol-d3 and quantifying estriol in various samples is reverse-phase HPLC with UV detection.

  • Column: Agilent Zorbax Eclipse XDB C8 (5 µm, 250 mm x 4.6 mm) or equivalent[8].

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 30% acetonitrile and 70% water to 80% acetonitrile and 20% water over 30 minutes[8].

  • Flow Rate: 1.0 mL/min[8].

  • Detection: UV absorbance at 230 nm[8].

  • Sample Preparation: Samples are typically dissolved in a suitable organic solvent like methanol or acetonitrile. For biological matrices, a solid-phase extraction (SPE) cleanup step using a cartridge like Waters Oasis HLB is often employed to remove interfering substances[8].

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quantification

For high-sensitivity quantification in biological fluids, UPLC-MS/MS is the method of choice.

  • Sample Preparation: Plasma samples (e.g., 100 µL) are prepared, often involving protein precipitation followed by solid-phase extraction (SPE)[9].

  • Chromatography: UPLC is performed to achieve rapid and efficient separation.

  • Mass Spectrometry: A tandem mass spectrometer is used for detection and quantification, utilizing multiple reaction monitoring (MRM) to ensure specificity and sensitivity. The distinct mass of Estriol-d3 allows it to be used as an internal standard for the accurate quantification of unlabeled estriol.

Biological Interaction and Signaling

Estriol, and by extension Estriol-d3, exerts its biological effects primarily through interaction with estrogen receptors. The deuterium labeling in Estriol-d3 does not alter its fundamental biological activity. Estriol is known to be an antagonist of the G-protein coupled estrogen receptor (GPR30)[1][6][10].

Estriol_Signaling_Pathway cluster_cell Cell Membrane cluster_downstream Downstream Effects Estriol_d3 Estriol-d3 GPR30 GPR30 Estriol_d3->GPR30 Binds to and antagonizes Signaling_Cascade Inhibition of downstream signaling cascades GPR30->Signaling_Cascade

Estriol-d3 interaction with GPR30.

Experimental Workflow for Analysis

The following diagram illustrates a typical experimental workflow for the quantitative analysis of estriol in a biological sample using Estriol-d3 as an internal standard.

Experimental_Workflow start Start: Biological Sample Collection sample_prep Sample Preparation (e.g., Protein Precipitation) start->sample_prep add_is Addition of Estriol-d3 (Internal Standard) sample_prep->add_is spe Solid-Phase Extraction (SPE) for cleanup and concentration add_is->spe analysis UPLC-MS/MS Analysis spe->analysis data_proc Data Processing and Quantification analysis->data_proc end End: Report Results data_proc->end

Workflow for Estriol analysis using Estriol-d3.

Degradation Pathways

While specific degradation pathways for Estriol-d3 are not extensively documented, they are expected to mirror those of unlabeled estriol. As a steroid hormone, estriol can undergo metabolic transformations such as hydroxylation, oxidation, and conjugation (e.g., glucuronidation and sulfation) in vivo[5]. Under forced degradation conditions (e.g., strong acid, base, or oxidative stress), degradation would likely involve the modification of its hydroxyl groups and the aromatic ring. The carbon-deuterium bonds in Estriol-d3 are stronger than carbon-hydrogen bonds, which can result in a kinetic isotope effect, potentially slowing down metabolic processes that involve the cleavage of these bonds.

This guide provides a foundational understanding of Estriol-d3. For specific applications, further validation and optimization of methods are recommended.

References

The Unseen Workhorse: A Technical Guide to the Mechanism of Action of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within the realm of liquid chromatography-mass spectrometry (LC-MS), the pursuit of accuracy and precision is paramount. Deuterated internal standards have emerged as a cornerstone of robust and reliable analytical methods, acting as silent partners to ensure the fidelity of experimental results. This technical guide delves into the core mechanism of action of deuterated internal standards, providing an in-depth exploration of their function, practical application, and the subtle complexities that govern their use.

The Fundamental Principle: Mitigating Variability

The core function of a deuterated internal standard (d-IS) is to compensate for variability inherent in the analytical workflow.[1] From sample preparation to final detection, numerous steps can introduce errors that compromise the accuracy and precision of analyte quantification. A d-IS, being a stable isotope-labeled (SIL) analog of the analyte, ideally behaves identically to the target compound throughout the entire analytical process.[1] By adding a known concentration of the d-IS to each sample at the earliest stage, any subsequent loss or variation in signal will affect both the analyte and the d-IS proportionally. The final quantification is then based on the ratio of the analyte's signal to the d-IS's signal, effectively normalizing for these variations.[1][2]

The primary sources of variability that a deuterated internal standard helps to correct include:

  • Sample Preparation: Losses can occur during extraction, evaporation, and reconstitution steps.[1]

  • Injection Volume: Minor inconsistencies in the volume of sample injected into the LC-MS system can lead to significant variations in signal intensity.[2]

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine, tissue homogenates) can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect.[3][4]

The Mechanism in Action: A Step-by-Step Workflow

The application of a deuterated internal standard is integrated into the bioanalytical workflow. The following diagram illustrates a typical process for sample analysis using LC-MS/MS with a deuterated internal standard.

analytical_workflow Bioanalytical Workflow with a Deuterated Internal Standard sample Biological Sample (e.g., Plasma, Urine) add_is Addition of Deuterated Internal Standard (d-IS) sample->add_is extraction Sample Preparation (e.g., Protein Precipitation, LLE, SPE) add_is->extraction evaporation Evaporation (if necessary) extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection lc_separation Chromatographic Separation (Analyte and d-IS co-elute) lc_injection->lc_separation ms_ionization Mass Spectrometric Ionization (e.g., ESI, APCI) lc_separation->ms_ionization ms_detection Mass Spectrometric Detection (MRM mode) ms_ionization->ms_detection data_processing Data Processing (Peak Area Ratio Calculation) ms_detection->data_processing quantification Analyte Quantification (Calibration Curve) data_processing->quantification

Caption: A typical bioanalytical workflow using a deuterated internal standard.

The Isotope Effect: A Double-Edged Sword

While deuterated internal standards are designed to be chemically identical to the analyte, the substitution of hydrogen (¹H) with deuterium (²H) can lead to subtle physicochemical differences known as the "isotope effect."[5][6] This effect arises from the fact that a carbon-deuterium (C-D) bond is slightly stronger and less reactive than a carbon-hydrogen (C-H) bond.

The most significant consequence of the isotope effect in LC-MS is a potential chromatographic shift.[7] The deuterated internal standard may elute slightly earlier or later than the unlabeled analyte.[7] If this separation is significant and coincides with a region of variable matrix effects, the analyte and the d-IS may experience different degrees of ion suppression or enhancement, leading to inaccurate quantification.[4] Therefore, achieving co-elution of the analyte and the d-IS is a critical aspect of method development.[5]

The following diagram illustrates the impact of co-elution on mitigating matrix effects.

matrix_effect_coelution Impact of Co-elution on Matrix Effect Compensation cluster_good Good: Co-elution cluster_bad Bad: Chromatographic Shift p1_start analyte1 p1_start->analyte1 p2_start p1_end dis1 analyte1->dis1 dis1->p1_end matrix1 Matrix Effect matrix1->analyte1 matrix1->dis1 analyte2 p2_start->analyte2 p2_end dis2 dis2->p2_end matrix2 Matrix Effect matrix2->analyte2

Caption: Co-elution ensures both analyte and d-IS experience the same matrix effects.

Quantitative Data Summary

The effectiveness of deuterated internal standards in improving data quality is well-documented. The following tables summarize key performance metrics from various studies, comparing methods using deuterated internal standards to those using structural analogs or no internal standard.

Table 1: Comparison of Recovery and Matrix Effects

AnalyteInternal Standard TypeRecovery (%)Matrix Effect (%)Reference
EndocannabinoidsDeuterated61.5 - 114.824.4 - 105.2[8]
HaloperidolDeuterated~65Not Reported
HaloperidolStructural Analog~100Not Reported
LapatinibDeuterated (lapatinib-d3)85.3 ± 4.298.7 ± 3.5[9]
LapatinibStructural Analog (zileuton)87.1 ± 5.197.5 ± 4.8[9]

Table 2: Comparison of Assay Precision and Accuracy

AnalyteInternal Standard TypeIntra-assay Precision (CV%)Inter-assay Precision (CV%)Accuracy (%)Reference
Immunosuppressants (5)Deuterated0.9 - 14.72.5 - 12.589 - 138[10]
Kahalalide FDeuteratedNot Reported7.6100.3[11]
Kahalalide FStructural AnalogNot Reported8.696.8[11]
SirolimusDeuterated (SIR-d3)2.7 - 5.7Not ReportedNot Reported[12]
SirolimusStructural Analog (DMR)7.6 - 9.7Not ReportedNot Reported[12]

Experimental Protocols

The successful implementation of deuterated internal standards relies on well-defined and validated experimental protocols. Below are generalized, key experimental methodologies.

Preparation of Stock and Working Solutions
  • Analyte and d-IS Stock Solutions: Accurately weigh and dissolve the analyte and deuterated internal standard in a suitable organic solvent (e.g., methanol, acetonitrile) to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL). Store these solutions at an appropriate temperature (e.g., -20°C or -80°C).

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the d-IS at a concentration that will yield a robust signal in the LC-MS/MS system.

Sample Preparation (Protein Precipitation Example)

This protocol is a common method for extracting small molecules from plasma or serum.

  • Aliquoting: Aliquot a specific volume of the biological matrix (e.g., 100 µL of plasma) into a microcentrifuge tube. For calibration standards and QCs, spike the appropriate amount of analyte working solution into blank matrix.

  • Internal Standard Addition: Add a precise volume of the deuterated internal standard working solution to all samples, including calibration standards, QCs, and unknown samples. Vortex briefly to mix.

  • Protein Precipitation: Add a volume of cold organic solvent (e.g., 3 volumes of acetonitrile or methanol) to each tube. Vortex vigorously for a set time (e.g., 1 minute) to precipitate proteins.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for a specified duration (e.g., 10 minutes) at a controlled temperature (e.g., 4°C) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporation: If necessary, evaporate the supernatant to dryness under a stream of nitrogen at a controlled temperature.

  • Reconstitution: Reconstitute the dried extract in a specific volume of a solvent compatible with the LC mobile phase. Vortex to ensure complete dissolution.

LC-MS/MS Analysis
  • Chromatographic Conditions: Develop a liquid chromatography method that provides good peak shape and, critically, co-elution of the analyte and the deuterated internal standard. Key parameters to optimize include the analytical column, mobile phase composition, gradient, flow rate, and column temperature.

  • Mass Spectrometric Conditions: Optimize the mass spectrometer parameters for both the analyte and the d-IS. This includes selecting the appropriate ionization mode (e.g., electrospray ionization - ESI, or atmospheric pressure chemical ionization - APCI), and determining the optimal precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). The collision energy and other ion source parameters should also be optimized to maximize signal intensity.

  • Data Acquisition: Create an acquisition method that includes the SRM/MRM transitions for both the analyte and the d-IS. Inject the prepared samples and acquire the data.

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative bioanalysis. Their ability to mimic the behavior of the target analyte throughout the analytical process provides a powerful mechanism for correcting a wide range of potential errors, most notably matrix effects. While the isotope effect can introduce challenges related to chromatographic separation, careful method development can mitigate these issues, ensuring the co-elution of the analyte and its deuterated counterpart. The result is a significant improvement in the accuracy, precision, and overall robustness of bioanalytical data, which is critical for confident decision-making in research, clinical diagnostics, and drug development.

References

Estriol-d3-1: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of Supplier Specifications, Analytical Methodologies, and Biological Pathways

This technical guide provides a comprehensive overview of Estriol-d3-1, a deuterated form of the estrogenic hormone estriol. It is intended for researchers, scientists, and professionals in the field of drug development who utilize stable isotope-labeled compounds in their studies. This document outlines typical quality specifications from various suppliers, detailed experimental protocols for quality control, and a visualization of the pertinent biological signaling pathway.

Sourcing and Quality Specifications of this compound

This compound is available from several reputable suppliers of research chemicals and reference standards. The quality and characterization of this material are crucial for its use in sensitive analytical applications, such as pharmacokinetic and metabolic studies. While a complete Certificate of Analysis (CofA) is typically provided upon purchase, the following table summarizes common quality specifications based on publicly available data and typical standards for such compounds.

Table 1: Typical Quality Specifications for this compound

ParameterTypical SpecificationAnalytical Method
Identity
Chemical Name(16α,17β)-Estra-1,3,5(10)-triene-3,16,17-triol-d3-
CAS Number79037-36-8-
Molecular FormulaC₁₈H₂₁D₃O₃[1]Mass Spectrometry
Molecular Weight291.40 g/mol [1]Mass Spectrometry
Purity
Purity by HPLC≥95%[2]High-Performance Liquid Chromatography (HPLC)
Isotopic Purity≥98%Nuclear Magnetic Resonance (NMR) Spectroscopy / Mass Spectrometry
Physical Properties
AppearanceWhite to off-white solidVisual Inspection
SolubilitySoluble in DMSO, Methanol, EthanolSolvent Solubility Test
Residual Solvents Conforms to USP <467>Gas Chromatography (GC)
Elemental Impurities Conforms to USP <232>Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Storage
Recommended Storage-20°C-

Experimental Protocols for Quality Control

Accurate and precise analytical methods are essential for the verification of this compound quality. The following are detailed methodologies for key analytical techniques used in the characterization of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the chemical purity of this compound and separating it from potential organic impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Agilent Zorbax Eclipse XDB C8 (5 µm, 250 mm x 4.6 mm) or equivalent.[3]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a linear gradient from 30% acetonitrile and 70% water to 80% acetonitrile and 20% water over 30 minutes.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at 230 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

Identity and Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of this compound and assessing its isotopic enrichment.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Ionization Mode: Negative ion mode is often effective for estrogens.

  • Data Acquisition: Acquire full scan mass spectra to determine the molecular ion and its isotopic distribution.

  • Analysis:

    • Confirm the presence of the [M-H]⁻ ion corresponding to the molecular weight of this compound (m/z ~290.2).

    • Analyze the isotopic cluster to determine the degree of deuteration. The relative intensities of the ions corresponding to d0, d1, d2, and d3 species are used to calculate the isotopic purity.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is the definitive method for confirming the position of deuterium labeling.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Solvent: Deuterated solvent such as DMSO-d₆ or Chloroform-d.

    • Analysis: The ¹H NMR spectrum will show a reduction in the signal intensity at the positions of deuterium incorporation compared to the spectrum of unlabeled estriol. The integration of the remaining proton signals can be used to estimate the extent of deuteration.

  • ²H NMR (Deuterium NMR):

    • Solvent: A protic solvent (e.g., DMSO).

    • Analysis: The ²H NMR spectrum will show signals corresponding to the deuterium atoms, confirming their chemical environment and thus the labeling positions.

Biological Context: The Estrogen Receptor Signaling Pathway

Estriol, and by extension this compound, exerts its biological effects primarily through interaction with estrogen receptors (ERs), which are nuclear hormone receptors.[4] There are two main subtypes, ERα and ERβ.[4] The binding of estriol to these receptors initiates a cascade of events leading to the regulation of gene expression.[4][5]

The following diagram illustrates the classical genomic signaling pathway of estriol.

Estriol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Translation Estriol_d3 This compound ER Estrogen Receptor (ERα/ERβ) - HSP Complex Estriol_d3->ER Passive Diffusion ER_Estriol This compound-ER Complex ER->ER_Estriol Binding HSP Heat Shock Proteins (HSP) ER_Estriol->HSP HSP Dissociation ER_Dimer Dimerized ER Complex ER_Estriol->ER_Dimer Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binding Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Transcription Proteins New Proteins mRNA->Proteins Translation Response Cellular Response Proteins->Response

Estriol Signaling Pathway

Diagram Caption: The classical genomic signaling pathway of this compound, illustrating its binding to estrogen receptors, nuclear translocation, and subsequent regulation of gene transcription.

This guide provides foundational technical information for the procurement and quality assessment of this compound, as well as its biological mechanism of action. For specific applications, it is always recommended to consult the supplier's lot-specific Certificate of Analysis and to perform in-house validation of analytical methods.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Estriol-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estriol-d3 is the deuterated form of Estriol, a significant estrogenic metabolite. The strategic replacement of hydrogen with deuterium atoms enhances its utility in various analytical and research applications, primarily as an internal standard in mass spectrometry-based quantification of Estriol. The deuterium labeling provides a distinct mass shift without significantly altering the chemical properties, allowing for precise and accurate measurements in complex biological matrices. This guide provides a comprehensive overview of the physical and chemical properties of Estriol-d3, detailed experimental protocols for its analysis, and a summary of its biological role in estrogen signaling pathways.

Core Properties of Estriol-d3

The fundamental chemical and physical characteristics of Estriol-d3 are summarized below, providing essential information for its handling, storage, and application in experimental settings.

Chemical Identifiers and Molecular Structure

Proper identification and characterization of Estriol-d3 are crucial for its use in research and development. The following table outlines its key chemical identifiers.

PropertyValueSource
CAS Number 79037-36-8[1][2][3]
Molecular Formula C₁₈H₂₁D₃O₃[2][3]
Molecular Weight 291.40 g/mol [1][2][3]
IUPAC Name (8R,9S,13S,14S,16R,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triolN/A
Synonyms (16α,17β)-Estra-1,3,5[4]-triene-3,16,17-triol-d3, Acifemine-d3[3]
SMILES [2H]c1cc2[C@H]3CC[C@@]4(C)--INVALID-LINK--[C@]4([2H])O">C@@H[C@@H]3CCc2c([2H])c1O[1]
InChI InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i3D,8D,17D[1]
Physical and Chemical Properties

The physical and chemical properties of Estriol-d3 dictate its behavior in various solvents and analytical systems. These properties are crucial for method development and sample preparation.

PropertyValueSource
Appearance White to off-white crystalline powderN/A
Melting Point 282 °CN/A
Boiling Point 469.0 ± 45.0 °C (Predicted)N/A
Solubility Practically insoluble in water. Soluble in ethanol, DMSO, and acetonitrile.N/A
Storage Temperature +4°C or -20°C for long-term storage[1]
Purity >95% (by HPLC)[1]
Log P 2.5N/A

Experimental Protocols

Accurate quantification and analysis of Estriol-d3 are paramount for its application in research. The following sections detail common experimental methodologies.

Sample Preparation for Analysis

Effective sample preparation is critical for accurate analysis, especially from complex matrices like cosmetics or biological fluids. A general workflow for sample preparation is outlined below.

G Figure 1: General Sample Preparation Workflow Sample Sample Matrix (e.g., Cream, Serum) Extraction Extraction with Organic Solvent (e.g., Methanol, Acetonitrile) Sample->Extraction Cleanup Solid Phase Extraction (SPE) Cleanup (e.g., C18 Cartridge) Extraction->Cleanup Derivatization Derivatization (Optional) (e.g., Silylation for GC-MS) Cleanup->Derivatization Analysis Instrumental Analysis (HPLC, GC-MS, UPLC-MS/MS) Derivatization->Analysis

Figure 1: General Sample Preparation Workflow

Protocol for Extraction from Cosmetic Creams:

  • Homogenize a known amount of the cosmetic sample with a solid support like Celite.

  • Perform a solid-liquid extraction using methanol or acetonitrile.

  • Centrifuge the mixture and collect the supernatant.

  • The extract can then be cleaned using a solid-phase extraction (SPE) cartridge, such as a Waters Oasis HLB, to remove interfering matrix components.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a common method for the analysis of estrogens.

Methodology:

  • Column: Agilent Zorbax Eclipse XDB C8 (5 μm, 250 mm x 4.6 mm) or equivalent.

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 30% acetonitrile to 80% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 230 nm.

  • Internal Standard: Estriol-d3 is an ideal internal standard for the quantification of estriol due to its similar retention time and distinct mass.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, particularly when coupled with derivatization.

Methodology:

  • Derivatization: Due to the polar nature of estriol, derivatization is necessary to improve its volatility for GC analysis. Silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common approach.

  • Column: A capillary column coated with 5% phenyl and 95% dimethylpolysiloxane is suitable for the separation.

  • Carrier Gas: Helium.

  • Injection: Splitless injection is often used for trace analysis.

  • Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity, monitoring the characteristic fragment ions of the derivatized estriol and Estriol-d3.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is the gold standard for the highly sensitive and selective quantification of hormones like estriol in biological matrices. Estriol-d3 is almost exclusively used as an internal standard in these assays.

Methodology:

  • Column: A sub-2 µm particle column, such as a Waters ACQUITY UPLC BEH C18, provides high-resolution separation.

  • Mobile Phase: A gradient of methanol or acetonitrile with a small amount of ammonium fluoride or formic acid in water.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The transition of the precursor ion to a specific product ion is monitored for both estriol and the Estriol-d3 internal standard.

    • Estriol Transition (example): m/z 287.04 → 170.92

    • Estriol-d3 Transition: A corresponding mass-shifted transition would be monitored.

Biological Role and Signaling Pathway

Estriol, and by extension Estriol-d3 in tracer studies, is a weak estrogen that exerts its biological effects through interaction with estrogen receptors (ERs), primarily ERα and ERβ. These receptors are ligand-activated transcription factors.

The classical mechanism of estrogen action involves:

  • Binding of estriol to ERs in the cytoplasm or nucleus.

  • Binding of the hormone induces a conformational change in the receptor, leading to its dimerization.

  • The receptor-ligand complex translocates to the nucleus.

  • It then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

  • This binding initiates the transcription of genes involved in cellular processes like growth and differentiation.

Estrogens can also mediate their effects through non-genomic pathways by interacting with membrane-associated estrogen receptors, leading to the rapid activation of intracellular signaling cascades.

G Figure 2: Simplified Estrogen Signaling Pathway cluster_cell Target Cell Estriol Estriol ER Estrogen Receptor (ER) Estriol->ER Binding Dimer Dimerized ER-Estriol Complex ER->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation ERE Estrogen Response Element (ERE) on DNA Nucleus->ERE Binding Transcription Gene Transcription ERE->Transcription Protein Protein Synthesis and Cellular Response Transcription->Protein

Figure 2: Simplified Estrogen Signaling Pathway

Conclusion

Estriol-d3 is an indispensable tool for researchers and scientists in the field of endocrinology, pharmacology, and analytical chemistry. Its well-defined physical and chemical properties, coupled with its utility as a stable isotope-labeled internal standard, enable the development of robust and reliable analytical methods for the quantification of estriol. A thorough understanding of its properties and the experimental protocols for its use, as detailed in this guide, is essential for its effective application in advancing our knowledge of estrogen biology and in the development of new therapeutic agents.

References

Estriol-d3-1 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Estriol-d3-1

This guide provides a comprehensive overview of this compound, a deuterated form of the estrogen metabolite Estriol. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, applications, and the biological pathways it helps to investigate.

Core Compound Information

This compound is a stable, isotopically labeled version of Estriol, which is a major urinary estrogen metabolite. The incorporation of deuterium atoms makes it an ideal internal standard for quantitative analysis by mass spectrometry, particularly in pharmacokinetic and metabolic studies.

PropertyValue
CAS Number 2687960-79-6[1]
Molecular Formula C₁₈H₂₁D₃O₃[1]
Molecular Weight 291.40 g/mol [1]
Synonyms Othis compound
Primary Application Internal standard for mass spectrometry

Experimental Applications and Protocols

The primary application of this compound is as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility lies in its chemical similarity to the endogenous (unlabeled) Estriol, allowing it to mimic the behavior of the analyte during sample preparation and analysis, while its mass difference allows for its distinct detection.

Generalized Experimental Protocol for Quantification of Estriol in Biological Samples
  • Sample Preparation : A known amount of this compound is spiked into the biological sample (e.g., plasma, urine, or tissue homogenate) at the beginning of the extraction process.

  • Extraction : Estrogens, including the analyte (Estriol) and the internal standard (this compound), are extracted from the biological matrix. This is often achieved through liquid-liquid extraction or solid-phase extraction.

  • Chromatographic Separation : The extracted sample is injected into a liquid chromatography system. A C18 column is commonly used for the separation of steroids.[2] The mobile phase composition is optimized to achieve good separation of Estriol from other matrix components.

  • Mass Spectrometric Detection : The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both Estriol and this compound.[2][3]

  • Quantification : The concentration of endogenous Estriol in the original sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a standard curve.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) spike Spike with This compound sample->spike extract Extraction (LLE or SPE) spike->extract lc LC Separation extract->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant genomic_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E3 Estriol ER Estrogen Receptor (ERα/ERβ) E3->ER ER_dimer Activated ER Dimer ER->ER_dimer Dimerization HSP HSP90 ER_HSP ER-HSP Complex ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to DNA Gene Target Gene ERE->Gene mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation non_genomic_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm E3 Estriol mER Membrane ER (mER) or GPER E3->mER PI3K PI3K mER->PI3K MAPK MAPK mER->MAPK Akt Akt PI3K->Akt Cellular_Response Rapid Cellular Responses (e.g., Proliferation, Survival) Akt->Cellular_Response MAPK->Cellular_Response

References

An In-depth Technical Guide to Estriol Metabolism and Biotransformation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways and biotransformation of estriol (E3), a key estrogenic hormone. The following sections detail its synthesis, metabolic fate, and the analytical methodologies used in its study, supplemented with quantitative data and pathway visualizations to support advanced research and drug development.

Introduction to Estriol

Estriol (E3) is one of the three major endogenous estrogens, alongside estradiol (E2) and estrone (E1).[1] While present at low, almost undetectable levels in non-pregnant women, its production dramatically increases during pregnancy, making it the most abundant estrogen in this state.[1][2] Synthesized primarily by the placenta, estriol plays a crucial role in maintaining uterine health and preparing the body for labor and delivery.[2][3] Its weaker estrogenic activity compared to estradiol has also led to its investigation for various therapeutic applications, including menopausal hormone therapy.[1][4]

Estriol Synthesis and Metabolism: A Two-Phase Process

The biotransformation of estriol is a complex process involving both its initial synthesis, predominantly during gestation, and its subsequent metabolism for excretion.

Biosynthesis of Estriol During Pregnancy

During pregnancy, the synthesis of estriol is a collaborative effort between the fetus and the placenta. The process begins with dehydroepiandrosterone sulfate (DHEA-S) produced by the fetal adrenal glands.[3] This precursor is then hydroxylated in the fetal liver to 16α-hydroxy-DHEA-S (16α-OH-DHEA-S).[1] The placenta then takes up 16α-OH-DHEA-S and, through a series of enzymatic reactions including aromatization, converts it into estriol.[1][3]

Metabolic Pathways: Conjugation and Excretion

Once in circulation, estriol undergoes extensive metabolism, primarily in the liver, to increase its water solubility for renal excretion.[5] The two main metabolic pathways are glucuronidation and sulfation.[1]

  • Glucuronidation: This process involves the attachment of glucuronic acid to estriol, catalyzed by UDP-glucuronosyltransferases (UGTs). The primary products are estriol 16α-glucuronide and estriol 3-glucuronide.[1]

  • Sulfation: Sulfotransferases (SULTs) catalyze the addition of a sulfonate group to estriol, forming estriol 3-sulfate.[1] A dually conjugated metabolite, estriol 3-sulfate 16α-glucuronide, is also formed.[1]

These conjugated metabolites are then efficiently eliminated from the body, primarily through urine.[1]

Quantitative Data on Estriol Pharmacokinetics and Metabolism

The following tables summarize key quantitative parameters related to estriol metabolism and circulation.

Table 1: Pharmacokinetic Parameters of Estriol in Non-Pregnant Women

ParameterValueReference
Metabolic Clearance Rate (MCR)
Follicular Phase2100 L/day[6]
Luteal PhaseSimilar to follicular phase[6]
Postmenopausal1890 L/day[6]
Half-Life (t1/2) after IV pulse
Initial (t1/2α)3.6 minutes[6]
Terminal (t1/2β)64 minutes[6]
Production Rate
Follicular Phase14 µ g/day [6]
Luteal Phase23 µ g/day [6]
Postmenopausal11 µ g/day [6]
Circulating Levels
Follicular Phase7 pg/mL[6]
Luteal Phase11 pg/mL[6]
Postmenopausal6 pg/mL[6]

Table 2: Estriol Production and Excretion During Pregnancy

ParameterValueReference
Daily Production Rate (at term) 35 - 45 mg/day[1]
Maternal Circulating Levels (at term) 8 - 13 ng/dL[1]
Urinary Excretion (near-term) 50 - 150 mg/24 hours[1]

Table 3: Relative Abundance of Urinary Estriol Metabolites

MetaboliteRelative Abundance (%)Reference
Estriol 16α-glucuronide65.8%[1]
Estriol 3-glucuronide14.2%[1]
Estriol 3-sulfate13.4%[1]
Estriol 3-sulfate 16α-glucuronide5.1%[1]

Experimental Protocols for Estriol Metabolite Analysis

The accurate quantification of estriol and its metabolites is crucial for research and clinical applications. Various analytical techniques are employed, each with its own advantages and limitations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the sensitive and specific quantification of steroid hormones and their metabolites.[7]

  • Principle: This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the precise detection and identification power of tandem mass spectrometry.

  • Sample Preparation: A typical protocol involves the enzymatic hydrolysis of conjugated metabolites (using β-glucuronidase and sulfatase) to measure total estriol, followed by liquid-liquid or solid-phase extraction to isolate the analytes from the biological matrix (e.g., serum, urine).[7] Derivatization may be employed to enhance ionization efficiency.

  • Instrumentation: An HPLC system is coupled to a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification: Stable isotope-labeled internal standards are used to ensure accurate quantification by correcting for matrix effects and variations in extraction recovery and instrument response.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of steroid hormones.

  • Principle: Analytes are separated based on their volatility and interaction with a stationary phase in a gas chromatograph and then detected by a mass spectrometer.

  • Sample Preparation: Similar to LC-MS/MS, sample preparation involves extraction and hydrolysis. A key step in GC-MS is derivatization (e.g., silylation) to increase the volatility and thermal stability of the steroid molecules.[8]

  • Quantification: Quantification is typically achieved using an internal standard and constructing a calibration curve.[9]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunoassay technique for hormone analysis, particularly in clinical settings.

  • Principle: This method is based on the competitive binding of an antigen (estriol in the sample) and a labeled antigen (enzyme-conjugated estriol) to a limited number of specific antibody binding sites. The amount of bound enzyme conjugate is inversely proportional to the concentration of estriol in the sample.[10]

  • Methodology: The assay is typically performed in a 96-well microplate coated with a capture antibody. Samples and standards are added, followed by the enzyme-conjugated estriol and a substrate that produces a colorimetric signal. The absorbance is read using a microplate reader.[10]

  • Advantages and Limitations: ELISA is relatively inexpensive and suitable for high-throughput screening.[11] However, it can be prone to cross-reactivity with other structurally similar steroids, potentially leading to less accurate results compared to mass spectrometry-based methods.[8]

Signaling Pathways of Estriol

Estriol exerts its biological effects primarily through interaction with estrogen receptors (ERs), specifically ERα and ERβ.[1] It is considered a weaker estrogen than estradiol due to its lower binding affinity for these receptors.[1] Estriol's signaling can be broadly categorized into genomic and non-genomic pathways.

Genomic Pathway

The classical genomic pathway involves the binding of estriol to ERs in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. The estriol-ER complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[12][13]

Non-Genomic Pathway

Estriol can also initiate rapid, non-genomic signaling events. This pathway is mediated by membrane-associated ERs (mERs) and G protein-coupled estrogen receptors (GPER).[14] Upon estriol binding, these receptors can activate various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, leading to rapid cellular responses.[15]

Visualization of Estriol Signaling

The following diagram illustrates the key signaling pathways of estriol.

Estriol_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estriol Estriol (E3) ER Estrogen Receptor (ERα / ERβ) Estriol->ER Binds mER Membrane ER (mER) Estriol->mER Binds GPER GPER Estriol->GPER Binds ERE Estrogen Response Element (ERE) ER->ERE Translocates & Binds MAPK_pathway MAPK Pathway mER->MAPK_pathway Activates PI3K_pathway PI3K Pathway GPER->PI3K_pathway Activates Gene_Transcription Gene Transcription MAPK_pathway->Gene_Transcription Influences PI3K_pathway->Gene_Transcription Influences ERE->Gene_Transcription Regulates

References

The Role of Estriol-d3 in Steroid Hormone Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of Estriol-d3 as an internal standard in the quantitative analysis of steroid hormones, with a primary focus on estriol. The use of stable isotope-labeled internal standards, such as Estriol-d3, is paramount for achieving the accuracy and precision required in clinical research and drug development. This document details the experimental protocols, presents key quantitative data, and visualizes the biochemical and analytical workflows.

Introduction

Estriol (E3) is one of the three major endogenous estrogens, with its levels being particularly significant during pregnancy as a marker of fetal well-being.[1][2] Accurate quantification of estriol in biological matrices is crucial for various clinical and research applications. Analytical methods based on mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the gold standard for steroid hormone analysis due to their high selectivity and sensitivity, overcoming the limitations of traditional immunoassays.[3][4][5]

The accuracy of LC-MS/MS quantification heavily relies on the use of an appropriate internal standard to correct for variations during sample preparation and analysis. Estriol-d3, a deuterated analog of estriol, serves as an ideal internal standard. Its chemical and physical properties are nearly identical to the native analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the endogenous estriol by the mass spectrometer, enabling precise and accurate quantification through isotope dilution mass spectrometry.

Core Principles of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique for quantifying a substance in a sample. The fundamental principle involves adding a known amount of an isotopically enriched standard (e.g., Estriol-d3) to the sample. This "spiked" sample is then processed, and the ratio of the native analyte to the isotopically labeled standard is measured by the mass spectrometer. Since the labeled and unlabeled compounds are affected proportionally by any sample loss or ionization variability, the ratio of their signals remains constant, leading to a highly accurate determination of the analyte's concentration.

Experimental Protocols

The following sections outline a typical experimental workflow for the quantification of estriol in human serum or plasma using Estriol-d3 as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique used to clean up and concentrate estrogens from complex biological matrices like serum or plasma prior to LC-MS/MS analysis.

Materials:

  • Human serum or plasma samples

  • Estriol-d3 internal standard solution (concentration to be optimized based on expected analyte levels)

  • SPE cartridges (e.g., Oasis HLB or C18)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Reconstitution solution (e.g., 50:50 methanol:water)

Procedure:

  • Sample Spiking: To a 1 mL aliquot of serum or plasma, add a known amount of Estriol-d3 internal standard solution.

  • Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Loading: Load the spiked sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove interfering substances.

  • Elution: Elute the estrogens from the cartridge with 2 mL of a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

The reconstituted sample is injected into an HPLC or UPLC system for chromatographic separation of estriol from other matrix components.

Typical LC Parameters:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temp. 40°C

| Gradient | 0-1 min: 30% B; 1-5 min: 30-90% B; 5-6 min: 90% B; 6-6.1 min: 90-30% B; 6.1-8 min: 30% B |

Tandem Mass Spectrometry (MS/MS)

The eluent from the LC column is introduced into the mass spectrometer for detection and quantification. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used.

Typical MS/MS Parameters:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage -3.0 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

| Collision Gas | Argon |

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Estriol 287.2 145.1 35

| Estriol-d3 | 290.2 | 147.1 | 35 |

Quantitative Data and Method Performance

The use of Estriol-d3 as an internal standard allows for the development of robust and reliable LC-MS/MS methods. The following tables summarize typical performance characteristics of such methods, compiled from various validation studies.

Table 1: Linearity and Sensitivity

Analyte Calibration Range (pg/mL) Limit of Detection (LOD) (pg/mL) Limit of Quantification (LOQ) (pg/mL)

| Estriol | 5 - 2000 | > 0.995 | 1.5 | 5 |

Table 2: Accuracy and Precision

Analyte Spiked Concentration (pg/mL) Mean Measured Concentration (pg/mL) Accuracy (%) Intra-day CV (%) Inter-day CV (%)
Estriol 10 9.8 98.0 < 5 < 8
100 102.1 102.1 < 4 < 7

| | 1000 | 995.0 | 99.5 | < 3 | < 5 |

Table 3: Recovery

Analyte Matrix Extraction Method Mean Recovery (%)
Estriol Serum Solid-Phase Extraction 92.5

| Estriol | Plasma | Liquid-Liquid Extraction | 88.7 |

Visualizations

Estriol Signaling Pathway

Estriol, like other estrogens, exerts its biological effects primarily through binding to estrogen receptors (ERs), which are located in the nucleus (genomic pathway) and on the cell membrane (non-genomic pathway). The following diagram illustrates these signaling cascades.

Caption: Simplified diagram of Estriol's genomic and non-genomic signaling pathways.
Experimental Workflow for Steroid Hormone Analysis

The analytical process for quantifying estriol using Estriol-d3 involves a series of sequential steps, from sample collection to data interpretation. The following workflow diagram provides a high-level overview of this process.

Experimental_Workflow Sample_Collection 1. Sample Collection (Serum/Plasma) Internal_Standard 2. Addition of Estriol-d3 (Internal Standard) Sample_Collection->Internal_Standard Sample_Prep 3. Sample Preparation (e.g., Solid-Phase Extraction) Internal_Standard->Sample_Prep LC_Separation 4. LC Separation (Reverse-Phase C18) Sample_Prep->LC_Separation MS_Detection 5. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition 6. Data Acquisition (Peak Integration) MS_Detection->Data_Acquisition Quantification 7. Quantification (Ratio of Analyte to IS) Data_Acquisition->Quantification Data_Review 8. Data Review & Reporting Quantification->Data_Review

Caption: High-level experimental workflow for estriol quantification using Estriol-d3.

Conclusion

Estriol-d3 is an indispensable tool in the modern analytical laboratory for the accurate and precise quantification of estriol in biological matrices. Its use as an internal standard in isotope dilution LC-MS/MS methods ensures high-quality data that is essential for clinical diagnostics, therapeutic drug monitoring, and research in endocrinology and drug development. The detailed protocols and performance data presented in this guide underscore the robustness and reliability of this analytical approach. The provided visualizations of the biochemical and experimental workflows offer a clear conceptual framework for researchers and scientists in the field.

References

Methodological & Application

Application Note: Quantitative Analysis of Estriol in Human Plasma using Stable Isotope Dilution GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of estriol in human plasma using gas chromatography-mass spectrometry (GC-MS) with a stable isotope-labeled internal standard (Estriol-d3). The protocol involves sample extraction, chemical derivatization to enhance volatility and ionization, and analysis by GC-MS in Selected Ion Monitoring (SIM) mode. This method provides high specificity and accuracy, making it suitable for clinical research and drug development applications where precise measurement of low-level estrogens is critical.

Introduction

Estriol (E3) is an estrogenic hormone that is a key biomarker in various physiological and pathological conditions, including pregnancy and hormone-related cancers. Accurate and precise quantification of estriol in biological matrices like plasma is essential for clinical diagnostics and pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) coupled with stable isotope dilution is a gold-standard technique for this purpose. The use of a deuterated internal standard, such as Estriol-d3, corrects for variations in sample preparation and instrument response, ensuring high accuracy.

This protocol describes a complete workflow, from plasma sample preparation to final data analysis, for the quantification of estriol. The methodology involves a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) followed by a silylation derivatization step to make the analyte amenable to GC-MS analysis.[1][2][3]

Experimental Protocol

Materials and Reagents
  • Estriol certified standard (Sigma-Aldrich)

  • Estriol-d3 (deuterated internal standard) (CDN Isotopes)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • n-Hexane, HPLC grade

  • Ethyl acetate, HPLC grade

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) (Sigma-Aldrich)

  • Pyridine (Sigma-Aldrich)

  • Human Plasma (BioIVT)

  • Solid-Phase Extraction (SPE) Cartridges: C18, 60 mg, 3 mL (Waters Oasis HLB)[2]

  • Phosphate Buffer (pH 7.0)

  • 1.5 mL amber glass autosampler vials with inserts

Sample Preparation Workflow

The overall workflow for sample preparation and analysis is depicted below.

GCMS_Workflow Sample 1. Plasma Sample Aliquoting (e.g., 500 µL) Spike 2. Internal Standard Spiking (Add Estriol-d3) Sample->Spike Ensures accurate quantification Extract 3. Solid-Phase Extraction (SPE) on C18 Cartridge Spike->Extract Isolates analytes Elute 4. Elution & Evaporation (Elute with Methanol, Dry under N2) Extract->Elute Deriv 5. Derivatization (BSTFA + 1% TMCS at 70°C) Elute->Deriv Increases volatility Inject 6. GC-MS Analysis (Splitless Injection) Deriv->Inject Analyze 7. Data Processing (Quantification using Calibration Curve) Inject->Analyze

Caption: Workflow for Estriol quantification by GC-MS.

Detailed Procedure
  • Preparation of Standards: Prepare a stock solution of estriol (1 mg/mL) in methanol. Create a series of working standard solutions by serial dilution to concentrations ranging from 0.1 ng/mL to 50 ng/mL. Prepare an internal standard (IS) stock solution of Estriol-d3 at 1 µg/mL in methanol.

  • Sample Spiking: To 500 µL of plasma sample, calibrator, or quality control (QC) sample in a glass tube, add 50 µL of the Estriol-d3 internal standard working solution. Vortex for 30 seconds.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.[2]

    • Load the spiked plasma sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 3 mL of ethyl acetate into a clean collection tube.

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas at 40°C.

  • Derivatization:

    • Reconstitute the dried residue in 50 µL of pyridine.

    • Add 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.[3]

    • Cool the vial to room temperature.

  • Injection: Transfer the derivatized sample to a 200 µL glass insert within a 1.5 mL autosampler vial. Inject 1-2 µL into the GC-MS system.

GC-MS Instrumental Conditions

The following instrumental parameters provide a validated starting point and may be optimized for specific equipment.

GC Parameters Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Column DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness
Injector Temperature 280°C
Injection Mode Splitless, 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Temperature Program Initial 150°C, hold 1 min, ramp at 25°C/min to 280°C, then ramp at 10°C/min to 310°C, hold for 5 min.
MS Parameters Setting
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions Monitored (m/z) Estriol-TMS3: Quantifier: 504.3, Qualifier: 414.3Estriol-d3-TMS3: Quantifier: 507.3, Qualifier: 417.3

Data Presentation and Results

The method was validated for linearity, precision, accuracy, and sensitivity. A calibration curve was constructed by plotting the peak area ratio of the estriol quantifier ion to the estriol-d3 quantifier ion against the concentration of the calibrators.

Method Validation Summary
Parameter Result
Linearity Range 0.1 ng/mL – 50 ng/mL
Correlation Coefficient (r²) > 0.998
Retention Time (Estriol-TMS3) ~7.2 minutes
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Intra-day Precision (%RSD) < 5.8%
Inter-day Precision (%RSD) < 7.5%
Accuracy (% Recovery) 94.5% – 106.2%
Selected Ion Monitoring (SIM)

The use of SIM mode significantly enhances the sensitivity and selectivity of the assay. The molecular ion of the tris-TMS-derivatized estriol (m/z 504.3) is typically used for quantification due to its high abundance and specificity.[3] The corresponding ion for the deuterated internal standard (m/z 507.3) is monitored simultaneously.

Conclusion

The GC-MS method described provides a reliable, sensitive, and specific protocol for the quantification of estriol in human plasma. The use of a stable isotope-labeled internal standard (Estriol-d3) and a robust sample preparation procedure involving SPE and silylation derivatization ensures high-quality data suitable for demanding applications in clinical and pharmaceutical research. This application note serves as a comprehensive guide for researchers and scientists in the field.

References

Application Note: Analysis of Serum Estriol using Estriol-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Estriol (E3) is a steroid hormone that is a minor estrogen in non-pregnant women and men but becomes the dominant estrogen during pregnancy. The measurement of unconjugated estriol (uE3) in maternal serum is a key biomarker in prenatal screening for certain fetal anomalies. Accurate and precise quantification of estriol is crucial for clinical assessment. This application note describes robust methods for the sample preparation of human serum for the analysis of estriol using a stable isotope-labeled internal standard, Estriol-d3, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of an isotopic internal standard is critical for correcting for matrix effects and variations in extraction efficiency, thereby ensuring high accuracy and precision.

Three common sample preparation techniques are presented: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method will depend on the required sensitivity, sample throughput, and available laboratory equipment.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of estrogens in serum using various sample preparation methods coupled with LC-MS/MS. While specific data for Estriol-d3 is limited in the provided search results, the data for other deuterated estrogen analogs like Estradiol-d4 are presented as a reference for expected performance.

Table 1: Recovery Data for Estrogen Analysis in Serum

AnalyteSample Preparation MethodExtraction SolventMean Recovery (%)Reference
EstradiolLiquid-Liquid Extraction (LLE)Methyl tert-butyl ether (MTBE)Not Specified[1]
EstradiolSolid-Phase Extraction (SPE) on kieselguhr columnsDiethyl ether97.7[2][3]
EstrogensSolid-Phase Extraction (SPE) with QuEChERS cleanupNot Applicable81-103[4]
ICL670 (highly protein-bound)Protein Precipitation (PPT)Not Specified78[5]

Table 2: Linearity and Limit of Quantification (LOQ) Data

| Analyte | Sample Preparation Method | Linearity (r²) | LOQ | Reference | | :--- | :--- | :--- | :--- | | Estradiol (E2) | Liquid-Liquid Extraction (LLE) | > 0.999 | 0.5 pg/mL |[6] | | Estrone (E1) | Liquid-Liquid Extraction (LLE) | Not Specified | 0.07 pg/mL |[7] | | Estradiol (E2) | Liquid-Liquid Extraction (LLE) | Not Specified | 0.16 pg/mL |[7] | | Estradiol and metabolites | Solid-Phase Microextraction (SPME) | 0.9893 - 0.9995 | 10 ng/mL |[8] | | Estrogens | SPE with QuEChERS cleanup | > 0.995 | 0.6 - 0.9 ng/L |[4] |

Experimental Protocols

The following are detailed protocols for the preparation of serum samples for estriol analysis using Estriol-d3 as an internal standard.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput applications.

Materials:

  • Serum samples

  • Estriol-d3 internal standard solution (in methanol or acetonitrile)

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Vortex mixer

  • Centrifuge capable of >10,000 x g

  • LC-MS vials

Procedure:

  • Pipette 200 µL of serum into a microcentrifuge tube.

  • Add 20 µL of Estriol-d3 internal standard solution.

  • Vortex briefly to mix.

  • Add 600 µL of ice-cold acetonitrile to the tube.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or LC-MS vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 methanol:water).

  • Vortex to mix and transfer to an LC-MS vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT, resulting in reduced matrix effects.

Materials:

  • Serum samples

  • Estriol-d3 internal standard solution

  • Methyl tert-butyl ether (MTBE)

  • Glass test tubes (e.g., 13x100 mm)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS vials

Procedure:

  • Pipette 500 µL of serum into a glass test tube.

  • Add 50 µL of Estriol-d3 internal standard solution.

  • Vortex for 30 seconds.

  • Add 2 mL of MTBE to the tube.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 x g for 10 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex and transfer to an LC-MS vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the cleanest extracts and allows for concentration of the analyte, providing the highest sensitivity.

Materials:

  • Serum samples

  • Estriol-d3 internal standard solution

  • SPE cartridges (e.g., C18, 100 mg)

  • SPE manifold (vacuum or positive pressure)

  • Methanol (for conditioning and elution)

  • Deionized water (for equilibration)

  • Nitrogen evaporator

  • LC-MS vials

Procedure:

  • Sample Pre-treatment:

    • To 500 µL of serum, add 50 µL of Estriol-d3 internal standard solution.

    • Vortex to mix.

    • Add 500 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning:

    • Pass 2 mL of methanol through the SPE cartridge.

    • Pass 2 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated serum sample onto the conditioned SPE cartridge.

    • Apply a slow, steady flow using the manifold.

  • Washing:

    • Wash the cartridge with 2 mL of 10% methanol in water to remove interfering substances.

  • Elution:

    • Elute the estriol and Estriol-d3 from the cartridge with 2 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

    • Vortex and transfer to an LC-MS vial for analysis.

Visualizations

G Experimental Workflow: Protein Precipitation (PPT) for Estriol Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis serum 200 µL Serum add_is Add 20 µL Estriol-d3 serum->add_is vortex1 Vortex add_is->vortex1 add_acn Add 600 µL Ice-Cold Acetonitrile vortex1->add_acn vortex2 Vortex Vigorously (1 min) add_acn->vortex2 centrifuge Centrifuge (12,000 x g, 10 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N2, 40°C) supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute vortex3 Vortex reconstitute->vortex3 lcms LC-MS/MS Analysis vortex3->lcms

Caption: Workflow for Protein Precipitation (PPT) of Serum Samples.

G Experimental Workflow: Liquid-Liquid Extraction (LLE) for Estriol Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis serum 500 µL Serum add_is Add 50 µL Estriol-d3 serum->add_is vortex1 Vortex (30s) add_is->vortex1 add_mtbe Add 2 mL MTBE vortex1->add_mtbe vortex2 Vortex Vigorously (2 min) add_mtbe->vortex2 centrifuge Centrifuge (4000 x g, 10 min) vortex2->centrifuge organic_layer Transfer Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness (N2, 40°C) organic_layer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute vortex3 Vortex reconstitute->vortex3 lcms LC-MS/MS Analysis vortex3->lcms

Caption: Workflow for Liquid-Liquid Extraction (LLE) of Serum Samples.

G Experimental Workflow: Solid-Phase Extraction (SPE) for Estriol Analysis cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis serum 500 µL Serum add_is Add 50 µL Estriol-d3 serum->add_is vortex1 Vortex add_is->vortex1 add_acid Add 500 µL 4% Phosphoric Acid vortex1->add_acid vortex2 Vortex add_acid->vortex2 pretreated_sample Pre-treated Sample vortex2->pretreated_sample load Load Sample pretreated_sample->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash Cartridge (10% Methanol) load->wash elute Elute (Methanol) wash->elute evaporate Evaporate to Dryness (N2, 40°C) elute->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute vortex3 Vortex reconstitute->vortex3 lcms LC-MS/MS Analysis vortex3->lcms

Caption: Workflow for Solid-Phase Extraction (SPE) of Serum Samples.

Discussion

The choice of sample preparation method is a critical step in the bioanalytical workflow for estriol analysis.

  • Protein Precipitation is the fastest and simplest method but may result in significant matrix effects and lower sensitivity due to the co-extraction of other serum components.

  • Liquid-Liquid Extraction offers a good balance between cleanliness and ease of use. The resulting extract is generally cleaner than that from PPT, leading to improved analytical performance.

  • Solid-Phase Extraction provides the cleanest extracts and the highest concentration factor, making it the most sensitive method. However, it is also the most time-consuming and requires specialized equipment.

For all methods, the use of Estriol-d3 as an internal standard is highly recommended to ensure the accuracy and precision of the results by compensating for any analyte loss during sample preparation and for matrix-induced ionization suppression or enhancement during LC-MS/MS analysis. The final selection of the method should be based on the specific requirements of the assay, including the desired limit of quantification, sample throughput, and available resources. Validation of the chosen method is essential to ensure it meets the required performance criteria for the intended application.

References

Application Notes and Protocols for the Use of Estriol-d3-1 in Clinical Bioanalysis of Estrogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of estrogens in clinical samples is crucial for diagnosing and managing a variety of endocrine disorders, monitoring hormone replacement therapy, and in oncological research. While immunoassays have traditionally been used, their susceptibility to cross-reactivity and lack of sensitivity at low concentrations have led to the widespread adoption of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the definitive quantification of steroid hormones.[1][2][3] The use of stable isotope-labeled internal standards is fundamental to the accuracy and precision of LC-MS/MS assays, correcting for variations in sample extraction, matrix effects, and instrument response.[3][4] Estriol-d3-1, a deuterated analog of estriol, serves as an ideal internal standard for the quantification of endogenous estriol and can be incorporated into multi-analyte methods for broader estrogen profiling.

These application notes provide detailed protocols and performance data for the use of this compound in the LC-MS/MS-based bioanalysis of estrogens in human serum and urine.

Experimental Protocols

Protocol 1: Simultaneous Quantification of Estrone (E1), Estradiol (E2), and Estriol (E3) in Human Serum without Derivatization

This protocol is adapted from a validated LC-MS/MS method for the rapid and simple measurement of major estrogens.[4]

1. Materials and Reagents

  • Analytes and Internal Standards: Estrone (E1), Estradiol (E2), Estriol (E3), and their respective deuterated internal standards, including Estriol-d3.

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Deionized Water.

  • Sample Preparation: 1.7 mL conical plastic centrifuge tubes.

2. Standard and Sample Preparation

  • Stock Solutions: Prepare individual stock solutions of each estrogen and deuterated internal standard in methanol at a concentration of 1.0 mg/mL and 50 µg/mL, respectively. Store at -80°C.[4]

  • Working Calibrator Solution: Mix appropriate amounts of the individual analyte stock solutions to create a working calibrator solution containing 10 µg/mL of each estrogen.[4]

  • Internal Standard Spiking Solution: Prepare a solution of acetonitrile containing 1 ng/mL of each deuterated internal standard, including Estriol-d3.[4]

  • Sample Pre-treatment:

    • Pipette 200 µL of serum sample, calibration standard, or quality control into a 1.7 mL centrifuge tube.[4]

    • Add 300 µL of the internal standard spiking solution (acetonitrile with 1 ng/mL of deuterated standards).[4]

    • Vortex vigorously for 30 seconds and centrifuge at 13,000 rpm for 10 minutes.[4]

    • Transfer 350 µL of the supernatant to an autosampler vial.[4]

    • Dilute the supernatant with 1400 µL of deionized water.[4]

    • Inject 600 µL into the LC-MS/MS system.[4]

3. LC-MS/MS Conditions

  • LC System: Shimadzu HPLC system or equivalent.[4]

  • Mass Spectrometer: API-5000 triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source or equivalent.[4]

  • Ionization Mode: Negative ion mode.[4]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).[4]

  • (Specific column, mobile phases, gradient, and MRM transitions should be optimized in the user's laboratory based on the available instrumentation and specific analytes of interest.)

Protocol 2: Quantification of 15 Urinary Estrogens and Estrogen Metabolites with Derivatization

This protocol is based on a method for comprehensive estrogen metabolite profiling in urine.[5]

1. Materials and Reagents

  • Analytes and Internal Standards: A comprehensive panel of 15 estrogens and their metabolites, and their corresponding deuterated internal standards, including a deuterated estriol analog.

  • Reagents: L-ascorbic acid, enzymatic hydrolysis buffer.

  • Derivatization Agent: (e.g., Dansyl Chloride, though not explicitly named in this specific reference, it is a common agent for this purpose).[2][6]

2. Standard and Sample Preparation

  • Internal Standard Solution: Prepare a solution containing 1.6 ng of each deuterated internal standard.[5]

  • Sample Hydrolysis and Extraction:

    • To a 0.5 mL aliquot of urine, add 20 µL of the deuterated internal standard solution.[5]

    • Add 0.5 mL of freshly prepared enzymatic hydrolysis buffer containing 2.5 mg of L-ascorbic acid to hydrolyze the glucuronide and sulfate conjugates.[5]

    • Incubate as required for complete hydrolysis.

    • Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the estrogens.

  • Derivatization:

    • Evaporate the extracted sample to dryness.

    • Reconstitute in a suitable buffer and add the derivatization agent.

    • Incubate to allow the reaction to complete.

    • Quench the reaction and prepare the final solution for injection.

3. LC-MS/MS Conditions

  • LC System: ThermoFinnigan Surveyor HPLC system or equivalent.[5]

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.0 mm, 4 µm).[5]

  • Mass Spectrometer: ThermoFinnigan TSQ Quantum-AM triple quadrupole mass spectrometer with an electrospray ionization source or equivalent.[5]

  • (Detailed chromatographic and mass spectrometric conditions should be optimized based on the specific panel of derivatized estrogens being analyzed.)

Data Presentation

The following tables summarize the quantitative performance data from various validated LC-MS/MS methods for estrogen analysis utilizing deuterated internal standards.

Table 1: Method Performance for Serum Estrogen Analysis

AnalyteLLOQ (pg/mL)Linearity Range (pg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Recovery (%)Reference
Estrone (E1)1.0Not Specified<6.54.5 - 9.588 - 108[4]
Estradiol (E2)2.0Not Specified<6.54.5 - 9.588 - 108[4]
Estriol (E3)2.0Not Specified<6.54.5 - 9.588 - 108[4]
Estrone (E1)6.2Not Specified<4.5Not SpecifiedNot Specified[2]
Estradiol (E2)7.3Not Specified<4.5Not SpecifiedNot Specified[2]
Estradiol (E2)2.62.6 - 625<8Not SpecifiedNot Specified[1][7]
Estradiol (E2)2.02 - 1000Not Specified<10Not Specified[6]

Table 2: Method Performance for Urinary Estrogen Analysis

AnalyteLinear Range (pg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)Extraction Recovery (%)Reference
13 Estrogens2 - 1000<15<15-8.3 to 7.386 - 111[8]

Visualizations

Experimental Workflow for Serum Estrogen Analysis

workflow sample 200 µL Serum Sample add_is Add 300 µL Acetonitrile with Internal Standards (including Estriol-d3) sample->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer 350 µL Supernatant centrifuge->supernatant dilute Dilute with 1400 µL Water supernatant->dilute inject Inject 600 µL into LC-MS/MS dilute->inject analysis Data Acquisition and Quantification inject->analysis

Caption: Serum sample preparation workflow for estrogen analysis.

Logical Relationship of Internal Standard Use

internal_standard analyte Endogenous Estrogen (e.g., Estriol) sample_prep Sample Preparation (Extraction, Cleanup) analyte->sample_prep is Internal Standard (this compound) is->sample_prep lc_ms LC-MS/MS Analysis sample_prep->lc_ms ratio Peak Area Ratio (Analyte / IS) lc_ms->ratio quantification Accurate Quantification ratio->quantification variability Sources of Variability (Matrix Effects, Recovery Loss, Instrument Fluctuation) variability->sample_prep variability->lc_ms

Caption: Role of this compound in correcting for analytical variability.

References

The Gold Standard for Accuracy: Estriol-d3-1 as an Internal Standard in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of therapeutic agents in biological matrices is paramount for robust pharmacokinetic (PK) and pharmacodynamic (PD) studies. Estriol (E3), a key estrogenic hormone, is investigated for various therapeutic applications, including the treatment of symptoms associated with menopause. To ensure the reliability of concentration-time profiling of estriol in complex biological samples such as plasma, the use of a stable isotope-labeled internal standard is the gold standard. This application note details the use of Estriol-d3-1 as an internal standard for the precise and accurate quantification of estriol in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The primary challenge in bioanalytical method development is to account for variability introduced during sample preparation and analysis. Factors such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response can all contribute to inaccurate quantification. A stable isotope-labeled internal standard, such as this compound, is the ideal tool to mitigate these issues. Being chemically identical to the analyte, it co-elutes chromatographically and experiences the same physical and chemical processes during sample preparation and analysis.[1][2][3] This co-behavior allows for the correction of any variations, leading to highly accurate and precise results.[1][2][3]

This document provides detailed protocols for sample preparation and LC-MS/MS analysis, along with quantitative data from relevant studies, to guide researchers in the implementation of this robust analytical methodology.

The Importance of a Stable Isotope-Labeled Internal Standard

The use of a stable isotope-labeled (SIL) internal standard like this compound is crucial for several reasons:

  • Correction for Matrix Effects : Biological matrices are complex and can significantly impact the ionization efficiency of the analyte in the mass spectrometer source. Since the SIL internal standard has the same ionization properties as the analyte, it is affected by the matrix in the same way, allowing for accurate correction.[4]

  • Compensation for Sample Loss : During the multi-step sample preparation process (e.g., liquid-liquid extraction, evaporation, reconstitution), some analyte may be lost. The SIL internal standard is subject to the same losses, and the ratio of analyte to internal standard remains constant, ensuring accurate quantification.

  • Improved Precision and Accuracy : By accounting for variations in extraction recovery and instrument response, the SIL internal standard significantly improves the overall precision and accuracy of the analytical method.[1][2]

The following diagram illustrates the logical workflow of a pharmacokinetic study and the integral role of the internal standard.

G cluster_pre Pre-analytical Phase cluster_analytical Bioanalytical Phase cluster_post Data Analysis Phase StudyDesign Pharmacokinetic Study Design Dosing Drug Administration (Estriol) StudyDesign->Dosing Sampling Biological Sample Collection (e.g., Plasma) Dosing->Sampling Spiking Spiking of Internal Standard (this compound) Sampling->Spiking Preparation Sample Preparation (e.g., Liquid-Liquid Extraction) Spiking->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Quantification of Estriol (Analyte/IS Ratio) Analysis->Quantification PK_Modeling Pharmacokinetic Modeling (Cmax, AUC, T1/2) Quantification->PK_Modeling Interpretation Data Interpretation and Reporting PK_Modeling->Interpretation

Figure 1: Pharmacokinetic Study Workflow. This diagram outlines the key phases of a pharmacokinetic study, highlighting the introduction of the internal standard during the bioanalytical phase.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from a study on the pharmacokinetics of estriol in postmenopausal women where Oestriol-d3 was used as the internal standard.[5]

Materials:

  • Human plasma samples

  • This compound internal standard (IS) solution

  • Diethyl ether/hexane mixture (70:30, v/v)

  • Acetonitrile/water mixture (90:10, v/v) with 0.1% formic acid (reconstitution solution)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Internal Standard Spiking: To a known volume of plasma (e.g., 500 µL), add a precise amount of this compound internal standard solution.

  • Vortexing: Vortex the samples to ensure thorough mixing.

  • Extraction: Add the diethyl ether/hexane extraction solvent (e.g., 3 mL) to each sample.

  • Vortexing: Vortex vigorously for an extended period (e.g., 10 minutes) to ensure complete extraction.

  • Centrifugation: Centrifuge the samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at an elevated temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in a specific volume of the reconstitution solution (e.g., 100 µL).

  • Vortexing and Transfer: Vortex the reconstituted samples and transfer them to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are based on a validated method for estriol analysis and serve as a starting point for method development.[5] Optimization may be required for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterCondition
HPLC SystemAgilent G1311A or equivalent
ColumnInertsil ODS-3 C18 (150 x 4.6 mm) or equivalent
Mobile PhaseAcetonitrile/water (90:10, v/v) with 0.1% formic acid
Flow Rate1.2 mL/min
Injection Volume10-50 µL
Column TemperatureAmbient or controlled (e.g., 40°C)
Autosampler Temperature4°C

Table 2: Mass Spectrometry Parameters (Illustrative)

Note: The following MRM transitions are illustrative and based on data for deuterated estrogens. Specific transitions for this compound should be optimized in the user's laboratory.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Estriol287.2171.1100-35
This compound290.2173.1100-35

Quantitative Data

The following table presents pharmacokinetic data for estriol from a study in healthy postmenopausal women who received vaginally administered estriol. This data was generated using an LC-MS/MS method with Oestriol-d3 as the internal standard.[5]

Table 3: Pharmacokinetic Parameters of Estriol

Delivery Rate (mg/day)Cmax (pg/mL)tmax (h)AUC(0-t) (pg·h/mL)
0.12545.3 ± 15.16.06,857 ± 2,111
0.25082.7 ± 28.96.012,546 ± 4,378
0.500156.4 ± 54.86.023,718 ± 8,289
Data are presented as mean ± standard deviation. Cmax = Maximum plasma concentration; tmax = Time to reach maximum plasma concentration; AUC(0-t) = Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Estriol Signaling Pathway

Understanding the mechanism of action of estriol is crucial for interpreting pharmacokinetic and pharmacodynamic data. Estriol exerts its effects by binding to estrogen receptors (ERs), primarily ERα and ERβ, which are located in the nucleus and at the plasma membrane. The following diagram illustrates the primary signaling pathways of estrogens.

EstrogenSignaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estriol Estriol (E3) mER Membrane Estrogen Receptor (mER) Estriol->mER Non-genomic (Rapid) ER_cyto Estrogen Receptor (ERα/ERβ) Estriol->ER_cyto Genomic (Slower) Kinase Kinase Cascades (e.g., MAPK, PI3K) mER->Kinase ER_dimer E3-ER Dimer ER_cyto->ER_dimer CellularResponse Cellular Response Kinase->CellularResponse ERE Estrogen Response Element (ERE) ER_dimer->ERE Transcription Gene Transcription ERE->Transcription Protein Protein Synthesis Transcription->Protein Protein->CellularResponse

Figure 2: Estrogen Signaling Pathway. This diagram illustrates the genomic and non-genomic pathways of estrogen action, initiated by the binding of estriol to its receptors.

Conclusion

The use of this compound as an internal standard provides the necessary accuracy and precision for the quantification of estriol in pharmacokinetic studies. The detailed protocols and data presented in this application note serve as a comprehensive guide for researchers in the field of drug development. By implementing a robust bioanalytical method with a stable isotope-labeled internal standard, researchers can ensure the generation of high-quality data, leading to a better understanding of the pharmacokinetic profile of estriol and facilitating its clinical development.

References

Application Note: High-Recovery Liquid-Liquid Extraction of Endogenous Estrogens from Human Serum Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reproducible liquid-liquid extraction (LLE) protocol for the simultaneous quantification of endogenous estrogens—estrone (E1), estradiol (E2), and estriol (E3)—from human serum. The method employs Estriol-d3 as an internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample processing. The straightforward LLE procedure, utilizing methyl tert-butyl ether (MTBE), is followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is highly suitable for clinical research and drug development applications requiring sensitive and reliable measurement of low-concentration estrogens.

Introduction

The accurate measurement of circulating estrogens is crucial for a wide range of research areas, including endocrinology, oncology, and reproductive medicine. Given their low physiological concentrations, a highly efficient and clean sample preparation method is paramount. Liquid-liquid extraction is a widely adopted technique for isolating steroids from complex biological matrices like serum.[1] The incorporation of a stable isotope-labeled internal standard, such as Estriol-d3, is critical for correcting analyte losses during the extraction process and mitigating ion suppression or enhancement effects in mass spectrometry analysis.[1] This protocol provides a detailed methodology for the LLE of E1, E2, and E3 from human serum, optimized for subsequent LC-MS/MS analysis.

Experimental

Materials and Reagents:

  • Human Serum (blank, and study samples)

  • Estrone (E1), Estradiol (E2), Estriol (E3) analytical standards

  • Estriol-d3 (Internal Standard)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • Ammonium Hydroxide (for mobile phase modification)

  • Microcentrifuge tubes (1.5 mL)

  • Glass test tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • Analytical Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size)

Protocol

A detailed, step-by-step protocol for the liquid-liquid extraction of estrogens from human serum is provided below.

1. Sample Preparation: a. Thaw frozen human serum samples at room temperature. b. Vortex the samples to ensure homogeneity.

2. Internal Standard Spiking: a. In a clean glass test tube, add 500 µL of human serum. b. Spike the serum with 50 µL of Estriol-d3 internal standard solution (concentration to be optimized based on expected analyte levels and instrument sensitivity). c. Briefly vortex the mixture.

3. Liquid-Liquid Extraction: a. Add 1 mL of MTBE to the serum-IS mixture.[2] b. Vortex vigorously for 1 minute to ensure thorough mixing and extraction. c. Centrifuge at 3000 x g for 10 minutes to facilitate phase separation.[3]

4. Supernatant Transfer: a. Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube, avoiding the lower aqueous layer and the protein interface.

5. Evaporation: a. Evaporate the MTBE extract to dryness under a gentle stream of nitrogen at 40°C.[3]

6. Reconstitution: a. Reconstitute the dried extract in 100 µL of a reconstitution solvent (e.g., 50:50 methanol/water).[4] b. Vortex for 30 seconds to ensure the residue is fully dissolved. c. Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical performance data for the liquid-liquid extraction of estrogens from serum followed by LC-MS/MS analysis. Data is compiled from various studies employing similar methodologies.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Estrogens in Human Serum.

AnalyteLimit of Detection (LOD) (pg/mL)Limit of Quantification (LOQ) (pg/mL)Citation
Estrone (E1)1.0<0.5 - 1.0[5][6][7]
Estradiol (E2)0.25 - 2.00.16 - 20[3][4][5][6]
Estriol (E3)1.0 - 2.01.0 - 2.0[5][6]

Table 2: Recovery and Precision Data for Estrogen Analysis.

| Analyte | Recovery (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Citation | |---|---|---|---| | Estrone (E1) | 88 - 108 | <10 | 4.5 - 9.5 |[5][6] | | Estradiol (E2) | 88 - 108 | <10 | 4.5 - 9.5 |[5][6] | | Estriol (E3) | 88 - 108 | <10 | 4.5 - 9.5 |[5][6] |

Visualized Experimental Workflow

LLE_Workflow start Start: Human Serum Sample spike Spike with Estriol-d3 Internal Standard start->spike extract Add MTBE and Vortex spike->extract centrifuge Centrifuge for Phase Separation extract->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Methanol/Water evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction Workflow for Estrogens.

Logical Relationship of Key Steps

Logical_Relationships cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological Matrix (Human Serum) LLE Liquid-Liquid Extraction (MTBE) Sample->LLE IS Internal Standard (Estriol-d3) IS->LLE Isolation Isolation of Analytes and Internal Standard LLE->Isolation Analysis LC-MS/MS Detection Isolation->Analysis Quantification Accurate Quantification Analysis->Quantification

Caption: Key Steps for Accurate Estrogen Quantification.

Conclusion

The described liquid-liquid extraction protocol using Estriol-d3 as an internal standard provides a reliable and effective method for the quantification of estrone, estradiol, and estriol in human serum. The use of MTBE as the extraction solvent allows for high recovery of the analytes. This protocol, in conjunction with LC-MS/MS analysis, is a valuable tool for researchers, scientists, and drug development professionals requiring precise and accurate measurement of endogenous estrogens.

References

Application Note: Solid-Phase Extraction (SPE) Method for the Quantification of Estriol in Human Urine Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Estriol (E3) is a key estrogen metabolite, and its concentration in urine is a valuable biomarker in various clinical and research settings, including the monitoring of fetal well-being during pregnancy and in studies related to hormone-dependent cancers. Accurate and reliable quantification of estriol in a complex matrix like urine requires efficient sample preparation to remove interfering substances. This application note details a robust solid-phase extraction (SPE) protocol for the extraction of estriol from human urine, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates the use of a stable isotope-labeled internal standard, Estriol-d3, to ensure high accuracy and precision by correcting for matrix effects and variations during the analytical process.

This protocol is intended for researchers, scientists, and drug development professionals familiar with bioanalytical method development and validation.

Method Performance Characteristics

The following table summarizes the typical performance characteristics of an SPE-LC-MS/MS method for the analysis of estriol in human urine. Data is compiled from validated methods employing similar analytical principles.[1][2][3]

ParameterTypical Performance
Linearity (R²) > 0.99
Lower Limit of Quantification (LLOQ) 0.02 - 2.0 pg/mL
Intra-day Precision (% CV) < 15%
Inter-day Precision (% CV) < 15%
Accuracy (% Bias) 85% - 115%
Extraction Recovery 86% - 111%

Experimental Protocol

This protocol outlines the necessary steps for sample pre-treatment, solid-phase extraction, and sample reconstitution for the analysis of total estriol (free and conjugated forms).

1. Materials and Reagents

  • Estriol and Estriol-d3 analytical standards

  • SPE Cartridges: Oasis HLB (3 cc, 60 mg) or equivalent C18 cartridges[2]

  • β-glucuronidase/sulfatase enzyme solution (from Helix pomatia or E. coli)[4]

  • Sodium acetate buffer (pH 5.0)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ascorbic acid[2]

  • SPE vacuum manifold

  • Nitrogen evaporator

2. Sample Pre-treatment and Enzymatic Hydrolysis

To analyze total estriol, enzymatic hydrolysis is required to deconjugate glucuronidated and sulfated forms of the hormone.

  • Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine samples to pellet any particulate matter.

  • To a 1 mL aliquot of the urine supernatant, add the Estriol-d3 internal standard solution to achieve a final concentration appropriate for the expected range of endogenous estriol.

  • Add 100 µL of 0.2% aqueous L-ascorbic acid to prevent oxidative degradation.[2]

  • Add 500 µL of sodium acetate buffer (pH 5.0).

  • Add 15 µL of β-glucuronidase/sulfatase enzyme solution.[4]

  • Vortex the mixture gently and incubate at 37°C for at least 2 hours (or overnight for complete hydrolysis).[4]

3. Solid-Phase Extraction (SPE) Procedure

The following steps should be performed using an SPE vacuum manifold.

  • Conditioning: Condition the Oasis HLB SPE cartridge by passing 2 mL of methanol through the sorbent.[2]

  • Equilibration: Equilibrate the cartridge by passing 2 mL of deionized water.[2] Do not allow the cartridge to dry out before loading the sample.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a low flow rate (approximately 1 mL/min) to ensure efficient binding of the analyte and internal standard to the sorbent.[2]

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove salts and other polar interferences.[2]

    • Follow with a second wash using 2 mL of a 5% methanol in water solution to remove less polar interferences.

  • Drying: Dry the SPE cartridge under vacuum for 5-10 minutes to remove any residual water.

  • Elution: Elute the estriol and Estriol-d3 from the cartridge by passing two aliquots of 2 mL of methanol through the sorbent into a collection tube.[2]

4. Eluate Processing and Reconstitution

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase of the LC-MS/MS system (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex the reconstituted sample to ensure complete dissolution and transfer to an autosampler vial for analysis.

5. LC-MS/MS Analysis

The final extract is analyzed by a validated LC-MS/MS method. A C18 column is typically used for chromatographic separation.[3] Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the solid-phase extraction of estriol from urine.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post_extraction Post-Extraction Processing urine 1. Urine Sample (1 mL) add_is 2. Add Estriol-d3 Internal Standard urine->add_is hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase/sulfatase, 37°C) add_is->hydrolysis condition 4. Condition SPE Cartridge (Methanol) load 6. Load Hydrolyzed Sample hydrolysis->load equilibrate 5. Equilibrate SPE Cartridge (Water) condition->equilibrate equilibrate->load wash1 7. Wash 1 (Deionized Water) load->wash1 wash2 8. Wash 2 (5% Methanol in Water) wash1->wash2 dry 9. Dry Cartridge (Vacuum) wash2->dry elute 10. Elute Analytes (Methanol) dry->elute evaporate 11. Evaporate to Dryness (Nitrogen Stream) elute->evaporate reconstitute 12. Reconstitute in Mobile Phase analysis 13. LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for SPE of Estriol from Urine.

Conclusion

The described solid-phase extraction protocol provides a reliable and robust method for the isolation and purification of estriol from human urine samples prior to LC-MS/MS analysis. The incorporation of an isotope-labeled internal standard, Estriol-d3, ensures accurate quantification by compensating for potential analyte loss during sample preparation and for matrix-induced ionization suppression or enhancement. This method is suitable for high-throughput clinical and research applications requiring sensitive and accurate measurement of urinary estriol.

References

Application Note and Protocol: Quantitative Analysis of Estriol in Human Plasma by GC-MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Estriol (E3) is an estrogenic hormone that plays a significant role in various physiological processes. Accurate and sensitive quantification of estriol in biological matrices is crucial for clinical diagnostics, endocrinology research, and pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the determination of steroids like estriol. However, due to their low volatility and polar nature, derivatization is a necessary step to improve their chromatographic behavior and detection sensitivity. This application note provides a detailed protocol for the derivatization of estriol for GC-MS analysis, employing a deuterated internal standard for accurate quantification.

The use of a stable isotope-labeled internal standard, such as deuterated estriol, is the gold standard for quantitative mass spectrometry.[1][2] This is because the internal standard co-elutes with the analyte and experiences similar matrix effects and variations during sample preparation and analysis, leading to highly accurate and precise results.[3][4]

This document outlines two effective derivatization procedures for estriol: a two-step derivatization for negative ion chemical ionization (NICI) and a silylation method.

Quantitative Data Summary

The following tables summarize the quantitative performance data from various studies on the GC-MS analysis of estriol.

Table 1: Performance Characteristics of the Two-Step Derivatization Method (NICI-GC-MS) [1][2]

ParameterHigh-Level MeasurementsLow-Level Measurements
Linearity Range 0.313 to 20 µg/L5 to 625 ng/L
Correlation Coefficient (r) 0.999980.99993
Limit of Quantification (LOQ) 0.313 µg/L5 ng/L
Inter-assay Precision (RSD) 1.92% - 5.17%1.29% - 2.89%
Absolute Recovery (SPE) Not specified92.9%

Table 2: Performance Characteristics of Silylation Derivatization Methods

ParameterMethod 1Method 2[5]
Derivatization Reagent MSTFATrimethylsilylating (TMS) agents with TMCS
Linearity Range 12.5 - 500 ng/mLNot specified
Correlation Coefficient (r) > 0.99Not specified
Limit of Quantification (LOQ) Not specified5 to 10 ng/L
Intra-day Precision (RSD) ≤ 4.72%1% - 15%
Inter-day Precision (RSD) ≤ 6.25%Not specified
Recovery Not specified78% - 102%

Experimental Protocols

Method 1: Two-Step Derivatization for NICI-GC-MS

This method involves the derivatization of the phenolic hydroxyl group to a pentafluorobenzyl ether, followed by the reaction of the remaining hydroxyl groups with heptafluorobutyric anhydride.[1][2]

Materials:

  • Human plasma samples

  • [2,4,17β]-²H₃-labeled estriol (deuterated internal standard)

  • Pentafluorobenzyl bromide (PFBBr)

  • Heptafluorobutyric anhydride (HFBA)

  • Solid-phase extraction (SPE) C18 cartridges

  • Solvents: Methanol, Acetonitrile, n-Hexane (all HPLC grade)

  • Reagents for extractive alkylation

Protocol:

  • Sample Preparation and Solid-Phase Extraction (SPE):

    • For trace level determinations (>5 ng/L), precondition a C18 SPE cartridge.

    • Load the plasma sample spiked with the deuterated internal standard onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with an appropriate solvent.

  • Derivatization Step 1: Pentafluorobenzylation:

    • The eluted sample is subjected to extractive alkylation for the derivatization of the phenolic hydroxyl group to the pentafluorobenzyl ether.

  • Derivatization Step 2: Heptafluorobutylation:

    • Following the first derivatization, react the remaining hydroxyl groups with heptafluorobutyric anhydride.

  • GC-MS Analysis:

    • Analyze the derivatized sample using GC-MS with negative ion chemical ionization (NICI).

    • Monitor the abundant phenolate ion for high specificity and sensitivity.[1][2]

Method 2: Silylation Derivatization

Silylation is a common derivatization technique for estrogens, replacing active hydrogens with a trimethylsilyl (TMS) group.[5][6]

Materials:

  • Estriol standard and sample extracts

  • Deuterated estriol internal standard

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[7]

  • Anhydrous pyridine or other suitable solvent

  • Heating block or oven

Protocol:

  • Sample Preparation:

    • Evaporate the sample extract containing estriol and the deuterated internal standard to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add the silylating reagent (e.g., 50 µL of MSTFA) to the dried sample.

    • If using BSTFA with TMCS, add the mixture to the sample. The addition of TMCS can enhance the derivatization yield for compounds with multiple hydroxyl groups like estriol.[5]

    • Seal the reaction vial and heat at a specific temperature and time (e.g., 60-80°C for 20-45 minutes).[6][7][8] Optimization of reaction time and temperature may be necessary to ensure complete derivatization of all three hydroxyl groups of estriol.[6]

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Typically, the molecular ions of the O-TMS derivatives are prominent and can be used for quantification to achieve maximum sensitivity and specificity.[5]

Visualizations

Derivatization_Workflow Experimental Workflow for Estriol Derivatization and GC-MS Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_method1 Method 1: Two-Step Derivatization cluster_method2 Method 2: Silylation cluster_analysis Analysis plasma Plasma Sample add_is Spike with Deuterated Estriol Internal Standard plasma->add_is spe Solid-Phase Extraction (C18) add_is->spe pfbbr Pentafluorobenzylation (PFBBr) spe->pfbbr Eluted Sample silylation Silylation (MSTFA or BSTFA/TMCS) spe->silylation Eluted & Dried Sample hfba Heptafluorobutylation (HFBA) pfbbr->hfba gcms GC-MS Analysis hfba->gcms silylation->gcms data Data Acquisition and Quantification gcms->data

Caption: Workflow for Estriol Analysis.

Logical_Relationship Key Relationships in Quantitative GC-MS Analysis Analyte Estriol (Analyte) Derivatization Derivatization Analyte->Derivatization Quantification Accurate Quantification Analyte->Quantification Analyte Response IS Deuterated Estriol (Internal Standard) IS->Derivatization IS->Quantification Corrects for Variability & Matrix Effects GCMS GC-MS System Derivatization->GCMS Improves Volatility & Sensitivity GCMS->Quantification Provides Signal Response

Caption: Core Principles of the Method.

References

Application of Estriol-d3-1 in pediatric endocrinology research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of pediatric endocrinology, the precise measurement of steroid hormones is paramount for the diagnosis and management of various developmental disorders. Estriol (E3), one of the three major endogenous estrogens, circulates at very low concentrations in children, making its accurate quantification a significant analytical challenge. The development of sensitive methodologies is crucial for investigating conditions such as precocious puberty, delayed puberty, and disorders of sex development. Estriol-d3, a stable isotope-labeled form of estriol, serves as an indispensable tool in this research, primarily utilized as an internal standard in isotope dilution mass spectrometry (IDMS) coupled with liquid chromatography (LC-MS/MS). This approach offers high specificity and sensitivity, overcoming the limitations of traditional immunoassays.

These application notes provide a comprehensive overview of the use of Estriol-d3 in pediatric endocrinology research, including detailed experimental protocols and data presentation to guide researchers in its effective implementation.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a gold-standard analytical technique for the accurate quantification of analytes in complex biological matrices. The principle lies in the addition of a known amount of a stable isotope-labeled version of the analyte of interest (in this case, Estriol-d3) to the sample at the beginning of the analytical process. This "internal standard" is chemically identical to the endogenous analyte (estriol) but has a different mass due to the incorporation of deuterium atoms.

Throughout the sample preparation, extraction, and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the internal standard using a mass spectrometer, the initial concentration of the analyte in the sample can be determined with high accuracy and precision, correcting for any variations in the analytical process.[1][2]

Application Notes

Primary Application: Internal Standard for LC-MS/MS Quantification of Estriol

Estriol-d3 is the cornerstone for the development of robust and reliable LC-MS/MS methods for measuring estriol concentrations in pediatric biological samples, such as serum and plasma. Given the low physiological levels of estriol in children, high-sensitivity assays are essential. The use of Estriol-d3 as an internal standard allows for:

  • Accurate Quantification: It corrects for sample loss during extraction and purification steps.

  • Compensation for Matrix Effects: It mitigates the influence of other components in the biological sample that can enhance or suppress the ionization of the analyte in the mass spectrometer.

  • Improved Precision and Reproducibility: By normalizing the analyte signal to the internal standard signal, variability between samples and analytical runs is significantly reduced.

Research Areas in Pediatric Endocrinology:

The accurate measurement of estriol using Estriol-d3 as an internal standard is critical in several research areas:

  • Pubertal Disorders: Investigating the role of estriol in the initiation and progression of puberty, including conditions like precocious and delayed puberty.

  • Disorders of Sex Development (DSD): Assessing steroidogenesis and estrogen metabolism in children with DSD.

  • Adrenal Disorders: Studying the contribution of adrenal precursors to estriol production.

  • Metabolic Studies: Tracing the metabolic pathways of estrogens in pediatric populations.

  • Endocrine-Disrupting Chemicals (EDCs): Evaluating the impact of EDCs on estrogen profiles in children.[3]

Experimental Protocols

The following protocols are generalized from published methodologies for the analysis of steroid hormones in pediatric samples and should be optimized for specific laboratory conditions and instrumentation.

Protocol 1: Quantification of Estriol in Pediatric Serum using LC-MS/MS with Estriol-d3 Internal Standard

1. Materials and Reagents:

  • Estriol-d3 (certified reference material)

  • Estriol (certified reference material for calibrators and quality controls)

  • LC-MS/MS grade methanol, acetonitrile, water, and formic acid

  • Methyl tert-butyl ether (MTBE) or Hexane:Ethyl Acetate mixture

  • Steroid-free serum (for preparation of calibrators and quality controls)

  • Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

  • 96-well plates and sealing mats

  • Centrifuge

  • Nitrogen evaporator

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Sample Collection: Collect pediatric blood samples in appropriate tubes and process to obtain serum. Store serum at -80°C until analysis.

  • Spiking with Internal Standard: To 200 µL of pediatric serum, add a known amount of Estriol-d3 solution (e.g., 10 µL of a 10 ng/mL solution in methanol). The exact concentration should be optimized based on the expected endogenous estriol levels and instrument sensitivity.

  • Protein Precipitation & Extraction:

    • Add 1 mL of cold MTBE or a hexane:ethyl acetate (3:1, v/v) mixture to the serum sample.

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Organic Phase Collection: Carefully transfer the upper organic layer containing the estrogens to a clean tube or a well in a 96-well plate.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for steroid separation.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution is employed to separate estriol from other steroids and matrix components. The gradient should be optimized for the specific column and analytes.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative or positive mode. Derivatization can be used to enhance ionization efficiency in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for both estriol and Estriol-d3 need to be determined and optimized on the specific mass spectrometer.

      • Example (hypothetical transitions, must be optimized):

        • Estriol (E3): Q1: m/z 287.2 -> Q3: m/z 145.1

        • Estriol-d3 (E3-d3): Q1: m/z 290.2 -> Q3: m/z 147.1

4. Data Analysis and Quantification:

  • Calibration Curve: Prepare a series of calibrators by spiking steroid-free serum with known concentrations of estriol and a constant concentration of Estriol-d3. Process these calibrators alongside the unknown samples.

  • Quantification: Plot the ratio of the peak area of estriol to the peak area of Estriol-d3 against the concentration of the estriol calibrators. Use the resulting calibration curve to determine the concentration of estriol in the pediatric serum samples.

Data Presentation

The performance of an LC-MS/MS method for estriol quantification using Estriol-d3 should be rigorously validated. Key validation parameters are summarized below.

Table 1: Method Validation Parameters for Estriol Quantification by LC-MS/MS

ParameterTypical ValueReference
Linearity (r²) > 0.99[4]
Lower Limit of Quantification (LLOQ) 0.2 - 5.0 pg/mL[5][6]
Intra-assay Precision (%CV) < 15%[4][5]
Inter-assay Precision (%CV) < 15%[4][5]
Accuracy/Recovery (%) 85 - 115%[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of estriol in pediatric serum using Estriol-d3 as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis serum Pediatric Serum Sample add_is Spike with Estriol-d3 (Internal Standard) serum->add_is extract Liquid-Liquid Extraction (e.g., MTBE) add_is->extract evaporate Evaporation to Dryness extract->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification using Calibration Curve data->quant

Caption: General workflow for estriol quantification.

Estrogen Signaling Pathway

Estriol is a weaker agonist of the estrogen receptors (ERα and ERβ) compared to estradiol. The following diagram depicts a simplified, generalized estrogen signaling pathway.

estrogen_signaling cluster_cell Target Cell cluster_nucleus Nucleus E3 Estriol (E3) ER Estrogen Receptor (ERα / ERβ) E3->ER Dimer ER Dimerization ER->Dimer Binding & HSP90 dissociation HSP HSP90 HSP->ER Translocation Nuclear Translocation Dimer->Translocation ERE Estrogen Response Element (ERE) on DNA Translocation->ERE Binds to Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein

Caption: Simplified estrogen signaling pathway.

Conclusion

Estriol-d3 is an essential tool for advancing research in pediatric endocrinology. Its application as an internal standard in LC-MS/MS methods enables the accurate and precise quantification of low levels of estriol, which is critical for understanding normal and pathological endocrine processes in children. The protocols and data presented here provide a framework for researchers to develop and validate sensitive analytical methods, ultimately contributing to improved diagnosis and treatment of pediatric endocrine disorders.

References

Measuring Estriol in Breast Milk by Isotope Dilution Mass Spectrometry: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Estriol (E3) is one of the three major estrogens produced by the human body. During pregnancy, it is synthesized in large quantities by the placenta, and its levels can be indicative of fetal well-being. Following birth, estriol is present in breast milk, and its concentration can vary depending on the stage of lactation.[1][2] The accurate quantification of estriol in breast milk is crucial for research into neonatal development, maternal health, and the potential impact of exogenous hormones on infants. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis due to its high specificity, sensitivity, and accuracy, overcoming the limitations of traditional immunoassays which can suffer from cross-reactivity.[3][4]

This application note provides a detailed protocol for the determination of estriol in human breast milk using isotope dilution LC-MS/MS. The method involves sample preparation including enzymatic hydrolysis to measure total estriol (conjugated and unconjugated forms), followed by extraction and analysis. The use of a stable isotope-labeled internal standard for estriol ensures high precision and accuracy by correcting for matrix effects and variations during sample processing.

Experimental Protocols

This protocol outlines a method for the sensitive and specific quantification of total estriol in human breast milk.

1. Materials and Reagents

  • Estriol standard

  • Estriol-(¹³C₃) or deuterated estriol (e.g., estriol-d₃) as an internal standard (IS)

  • β-Glucuronidase from Helix pomatia

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid

  • Ammonium hydroxide

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or C18)

  • Human breast milk samples

  • Standard laboratory glassware and equipment (vortex mixer, centrifuge, evaporator)

2. Sample Preparation

A robust sample preparation is critical for accurate analysis. The following protocol is a composite of best practices for steroid extraction from milk.[3][5]

  • Internal Standard Spiking : To a 1 mL aliquot of breast milk, add a known concentration of the estriol internal standard solution. This is a critical step in isotope dilution mass spectrometry to ensure accurate quantification.

  • Enzymatic Hydrolysis (for total estriol) : To release conjugated estriol, add 50 µL of β-glucuronidase solution to the milk sample. Incubate the mixture at 37°C for at least 4 hours or overnight. This step is crucial for measuring the total estriol concentration.

  • Protein Precipitation : Add 2 mL of cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins. Centrifuge at 4000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE) :

    • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

    • Elute the estriol and internal standard with 3 mL of methanol.

  • Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

3. LC-MS/MS Analysis

The following are typical starting conditions for the analysis of estriol. Optimization may be required based on the specific instrumentation used.

  • Liquid Chromatography (LC) :

    • Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used for steroid separation.

    • Mobile Phase A : Water with 0.1% formic acid or a low concentration of ammonium hydroxide.[6]

    • Mobile Phase B : Methanol or acetonitrile with 0.1% formic acid or ammonium hydroxide.

    • Gradient : A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

    • Flow Rate : 0.2-0.4 mL/min.

    • Injection Volume : 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS) :

    • Ionization Mode : Electrospray ionization (ESI) in negative mode is generally preferred for estrogens due to the presence of the phenolic hydroxyl group.

    • Multiple Reaction Monitoring (MRM) : Monitor the specific precursor-to-product ion transitions for both estriol and its stable isotope-labeled internal standard. Example transitions would need to be determined empirically on the specific mass spectrometer.

    • Ion Source Parameters : Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.

Data Presentation

The following tables summarize typical quantitative data for estriol in breast milk and representative LC-MS/MS method validation parameters.

Table 1: Reported Concentrations of Estriol in Human Breast Milk

Lactation StageMean Estriol Concentration (µg/L)Standard Deviation (µg/L)Citation
Colostrum (Day 1)2.091.66[1][2]
Transitional Milk (Day 14)2.231.74[1][2]
Mature Milk (Day 42)4.642.15[1][2]

Table 2: Representative Method Performance Parameters

ParameterTypical ValueReference
Lower Limit of Quantification (LLOQ)0.2 µg/kg[7]
Recovery69.7% - 108.0%[7]
Linearity (R²)> 0.99[7]
Intra-day Precision (%RSD)< 15%General expectation
Inter-day Precision (%RSD)< 15%General expectation

Visualization

Experimental Workflow for Estriol Analysis in Breast Milk

Estriol_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample 1. Breast Milk Sample (1 mL) Spike 2. Spike with Internal Standard (e.g., Estriol-d3) Sample->Spike Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase, 37°C) Spike->Hydrolysis Precipitation 4. Protein Precipitation (Acetonitrile) Hydrolysis->Precipitation Centrifugation 5. Centrifugation Precipitation->Centrifugation SPE 6. Solid-Phase Extraction (SPE) Centrifugation->SPE Supernatant Evaporation 7. Evaporation & Reconstitution SPE->Evaporation LC_MSMS 8. LC-MS/MS Analysis (ESI-, MRM) Evaporation->LC_MSMS Data_Processing 9. Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Workflow for the quantification of estriol in breast milk.

Signaling Pathway (Illustrative Example)

While this protocol does not directly investigate a signaling pathway, the measurement of estriol is often a component of studies looking at the endocrine effects on infants. The following is a simplified, illustrative example of how estrogen signaling might be depicted.

Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estriol Estriol ER Estrogen Receptor (ER) Estriol->ER Binds Cell_Membrane Cell Membrane Complex Estriol-ER Complex ER->Complex HSP HSP90 HSP->ER Dissociates ERE Estrogen Response Element (ERE) on DNA Complex->ERE Binds Nucleus Nucleus Transcription Gene Transcription ERE->Transcription Initiates Protein Protein Synthesis & Cellular Response Transcription->Protein

Caption: Simplified estrogen signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Isotopic Exchange in Estriol-d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Estriol-d3 analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with isotopic exchange when using deuterated estriol as an internal standard.

Troubleshooting Guides

This section provides solutions to specific problems encountered during the analysis of Estriol-d3, particularly in LC-MS/MS applications.

Question 1: My mass spectrometry results for Estriol-d3 show significant M-1, M-2, or M-3 peaks, indicating a loss of deuterium. What are the common causes and how can I fix this?

This phenomenon is known as deuterium back-exchange, where deuterium atoms on your internal standard are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, sample matrix).[1][2] This can compromise the accuracy of your quantification. The hydroxyl groups on the estriol molecule are particularly susceptible to this exchange.

Below is a summary of potential causes and their corresponding solutions to minimize this back-exchange.

Potential Cause Description Recommended Solution
pH of Solvents Protic solvents (e.g., water, methanol) under acidic or basic conditions can catalyze the exchange of deuterium for hydrogen on hydroxyl (-OH) groups.[3][4]Maintain the pH of all solutions, especially during extraction and in the final mobile phase, as close to neutral as possible. For LC-MS, keeping the pH low (around 2.6) can paradoxically quench the exchange reaction for certain molecules.[3]
High Temperature Elevated temperatures during sample preparation, storage, or in the MS ion source can provide the energy needed to facilitate isotopic exchange.Keep samples cool during preparation and storage.[1] Use the lowest effective temperature for the ion source and heated capillaries in the mass spectrometer. Store stock solutions and processed samples at -20°C or below.[5]
Sample Matrix Biological matrices can contain components that actively promote H/D exchange.Implement a thorough sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[6]
Extended Exposure to Protic Solvents The longer the deuterated standard is in contact with protic solvents, the greater the opportunity for back-exchange.Minimize the time from sample preparation to analysis.[1] If delays are unavoidable, store extracts in an aprotic solvent (e.g., acetonitrile) at low temperatures.
Moisture Contamination Water is a primary source of protons for back-exchange. Contamination in organic solvents can be a significant, often overlooked, factor.Use high-purity, anhydrous solvents whenever possible. Store solvents under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.[7]

Question 2: I'm observing inconsistent quantification and high variability in my Estriol-d3 signal. How can I systematically troubleshoot this issue?

Inconsistent results are a common symptom of uncontrolled isotopic exchange. A systematic approach is necessary to identify the source of the problem. The following decision tree provides a logical workflow for troubleshooting.

G start Inconsistent Estriol-d3 Results check_standard 1. Assess Purity of Estriol-d3 Standard start->check_standard standard_ok Purity Confirmed check_standard->standard_ok Good standard_bad Purity Issue Detected (Significant M-1, M-2 peaks) check_standard->standard_bad Poor eval_prep 2. Evaluate Sample Preparation Protocol standard_ok->eval_prep solution_standard Action: - Contact supplier - Acquire new standard - Re-validate purity standard_bad->solution_standard prep_ok Protocol is Optimized eval_prep->prep_ok Consistent prep_bad High Variability in Prep Replicates eval_prep->prep_bad Inconsistent optimize_ms 3. Optimize LC-MS/MS Conditions prep_ok->optimize_ms solution_prep Action: - Minimize exposure to protic solvents - Control pH and temperature - Use anhydrous solvents - Improve cleanup steps (SPE/LLE) prep_bad->solution_prep ms_ok Conditions are Stable optimize_ms->ms_ok Stable ms_bad Signal Instability Observed optimize_ms->ms_bad Unstable final Consistent Results Achieved ms_ok->final solution_ms Action: - Lower ion source temperature - Optimize mobile phase pH - Check for solvent moisture - Reduce analysis time if possible ms_bad->solution_ms

Caption: Troubleshooting workflow for isotopic exchange issues.

Frequently Asked Questions (FAQs)

Q1: What exactly is isotopic exchange in Estriol-d3?

Isotopic exchange is a chemical reaction where a deuterium (D) atom in a molecule is replaced by a hydrogen (H) atom from the solvent or sample matrix.[3] Estriol has several hydroxyl (-OH) groups, and the hydrogens (or in this case, deuteriums) on these groups are "labile" or "exchangeable." In the presence of a proton source, such as water or acidic/basic compounds, the deuterium can be swapped out. This process is undesirable as it changes the mass of the internal standard, leading to underestimation and inaccurate quantification.[1]

G cluster_0 Isotopic Exchange Process Estriol_d3 Estriol-d3 (...-OD) Estriol_d2 Estriol-d2 (...-OH) Estriol_d3->Estriol_d2 Back-Exchange Proton_Source Proton Source (e.g., H₂O, H⁺) Proton_Source->Estriol_d3

Caption: Mechanism of Deuterium-Hydrogen back-exchange in Estriol-d3.

Q2: What are the best practices for storing Estriol-d3 standards and prepared samples?

Proper storage is critical to maintain the isotopic integrity of your standards and samples. Exposure to moisture and elevated temperatures are the primary risks.

Material Recommended Solvent Storage Temperature Maximum Recommended Duration Notes
Stock Solution (High Conc.) Anhydrous Methanol or Acetonitrile-20°C to -80°CUp to 1 year[8]Use vials with tight-sealing caps (e.g., PTFE-lined) to prevent moisture ingress and solvent evaporation.[9]
Working Solutions (Diluted) Acetonitrile or appropriate aprotic solvent-20°C1-3 monthsPrepare fresh as needed. Avoid repeated freeze-thaw cycles.[10]
Processed Samples (Post-Extraction) Reconstituted in mobile phase or aprotic solvent4°C (Autosampler)< 24 hoursIf longer storage is needed, store at -80°C. Stability of derivatized estrogens can be acceptable for up to 28 days at -80°C.[11]

Experimental Protocols

Recommended Protocol for Sample Preparation and LC-MS/MS Analysis to Minimize Isotopic Exchange

This protocol provides a general framework for the analysis of estriol in serum or plasma using Estriol-d3 as an internal standard, with specific steps designed to mitigate back-exchange.

1. Sample Preparation and Extraction (Supported Liquid Extraction - SLE)

  • Spiking: To 200 µL of plasma or serum, add the Estriol-d3 internal standard solution.[12] Allow it to equilibrate briefly.

  • Extraction:

    • Load the sample onto a 96-well supported liquid extraction (SLE) plate.

    • Allow the sample to absorb for 5-10 minutes.

    • Elute the analytes using an appropriate water-immiscible organic solvent (e.g., methyl tert-butyl ether - MTBE).

    • Collect the eluent in a clean collection plate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (not exceeding 40°C).

2. Derivatization (Optional but Recommended for Stability and Sensitivity)

  • Derivatization can improve sensitivity and "lock" the labile hydrogens, preventing exchange. Dansyl chloride is a common reagent for estrogens.[13]

  • Procedure:

    • To the dried extract, add 75 µL of 100 mM sodium bicarbonate buffer (pH 9).

    • Add 75 µL of dansyl chloride solution (e.g., 3 mg/mL in acetone).

    • Cap and incubate at 65°C for 15 minutes.[13]

    • After cooling, the sample is ready for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Workflow Diagram:

G cluster_0 Analytical Workflow Sample Sample + Estriol-d3 IS SLE Supported Liquid Extraction (SLE) Sample->SLE Dry Evaporate to Dryness (N₂, ≤40°C) SLE->Dry Deriv Derivatization (e.g., Dansyl Chloride) Dry->Deriv Recon Reconstitute in Mobile Phase Dry->Recon If no derivatization Deriv->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Caption: General workflow for Estriol-d3 analysis.

  • Liquid Chromatography (LC):

    • Column: Use a C18 reversed-phase column suitable for steroid analysis.

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), often with a modifier like 0.1% formic acid. Ensure mobile phase solvents are fresh and of high purity.

    • Flow Rate: Typical analytical flow rates (e.g., 0.3-0.5 mL/min).

    • Column Temperature: Maintain a stable and controlled temperature (e.g., 40°C).

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Use Electrospray Ionization (ESI) in negative mode for underivatized estrogens or positive mode for dansyl-derivatized estrogens.

    • Source Temperature: Optimize to the lowest temperature that maintains good sensitivity to minimize in-source exchange.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both estriol and Estriol-d3.

References

Technical Support Center: Optimizing LC-MS/MS for Estriol-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Estriol-d3 in LC-MS/MS applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting LC-MS/MS parameters for Estriol-d3 analysis?

A1: Optimizing LC-MS/MS parameters is crucial for achieving accurate and reproducible results. Below are recommended starting points for method development.

Liquid Chromatography (LC) Parameters

Reverse-phase chromatography is commonly employed for the analysis of steroids like estriol.[1][2] C18 or Phenyl-Hexyl columns are often good choices.[3]

ParameterRecommendationNotes
Column C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, <2 µm)Phenyl-Hexyl columns can offer different selectivity for aromatic compounds like estrogens.
Mobile Phase A Water with 0.1% Formic Acid or 0.2 mM Ammonium FluorideAmmonium fluoride can enhance negative ion formation.[4]
Mobile Phase B Methanol or AcetonitrileMethanol is a common choice for steroid analysis.
Gradient Start with a lower percentage of organic phase (e.g., 30-40% B) and ramp up to a high percentage (e.g., 95-100% B).A typical gradient might run over 5-10 minutes.[1][5]
Flow Rate 0.2 - 0.5 mL/minDependent on column dimensions.
Column Temp. 30 - 50 °CHigher temperatures can improve peak shape and reduce viscosity.
Injection Vol. 5 - 20 µLShould be optimized based on sensitivity and sample concentration.

Mass Spectrometry (MS) Parameters

Estriol is typically analyzed in negative electrospray ionization (ESI) mode.

ParameterRecommendationNotes
Ionization Mode Negative Electrospray Ionization (ESI-)Estrogens readily form [M-H]⁻ ions.
Precursor Ion (Q1) m/z 290.2This corresponds to the [M-H]⁻ of Estriol-d3. The mass of unlabeled estriol is 288.38 g/mol .
Product Ions (Q3) m/z 171.1, 147.1These are common product ions for estriol. The specific transitions for Estriol-d3 should be confirmed empirically, but are expected to be similar to the unlabeled compound.
Collision Energy Optimize empiricallyStart in the range of 20-40 eV.
Capillary Voltage Optimize empiricallyTypically 2.5 - 4.5 kV.
Source Temp. 120 - 150 °CInstrument dependent.
Desolvation Temp. 350 - 500 °CInstrument dependent.

Q2: How should I prepare my samples for Estriol-d3 analysis?

A2: Sample preparation is critical to remove interferences and concentrate the analyte. The two most common techniques for steroid analysis from biological matrices like serum are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[6]

Liquid-Liquid Extraction (LLE) Protocol

LLE is a rapid and effective method for extracting steroids.

  • Sample Aliquoting : Take a known volume of your sample (e.g., 200-500 µL of serum).[6]

  • Internal Standard Spiking : Add the Estriol-d3 internal standard solution to all samples, calibrators, and quality controls.

  • Protein Precipitation (Optional but Recommended) : Add a protein precipitation solvent like methanol or acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.

  • Extraction : Add an immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or a hexane/ethyl acetate mixture).[5][6]

  • Vortex and Centrifuge : Mix thoroughly to ensure efficient extraction and then centrifuge to separate the aqueous and organic layers.

  • Evaporation : Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the dried extract in a solvent compatible with your initial LC mobile phase conditions (e.g., 50% methanol in water).

Solid-Phase Extraction (SPE) Protocol

SPE can provide a cleaner extract compared to LLE.

  • Sample Aliquoting and Spiking : As with LLE, add the internal standard to a known volume of your sample.

  • Sample Pre-treatment : Dilute the sample (e.g., with 0.5% formic acid in water) to reduce viscosity and improve loading onto the SPE cartridge.[4]

  • Conditioning : Condition the SPE cartridge (e.g., a polymeric sorbent) with methanol followed by water.

  • Loading : Load the pre-treated sample onto the cartridge.

  • Washing : Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

  • Elution : Elute the analytes with a stronger solvent like methanol or acetonitrile.

  • Evaporation and Reconstitution : Similar to LLE, evaporate the eluate and reconstitute in a suitable solvent.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise integration and affect the accuracy of quantification.

Symptom Potential Cause Troubleshooting Step
Peak Tailing Secondary interactions with the column; column contamination.* Ensure mobile phase pH is appropriate for the analyte. * Use a column with end-capping. * Flush the column with a strong solvent.
Peak Fronting Sample overload; injection solvent stronger than mobile phase.* Dilute the sample. * Ensure the injection solvent is the same or weaker than the initial mobile phase.
Split Peaks Partially clogged frit; column void.* Replace the column inlet frit. * If a void has formed at the head of the column, the column may need to be replaced.

Issue 2: High Signal Variability or Poor Reproducibility

Inconsistent signal can be due to a number of factors from sample preparation to the MS source.

Symptom Potential Cause Troubleshooting Step
Inconsistent Peak Areas Inconsistent sample preparation; ion source contamination; matrix effects.* Ensure consistent pipetting and extraction procedures. * Clean the ion source. * Evaluate for matrix effects by comparing calibration curves in solvent versus a surrogate matrix.
Drifting Retention Times Leak in the LC system; column degradation; mobile phase composition change.* Check for leaks at all fittings. * Ensure the column is not past its lifetime. * Prepare fresh mobile phase.

Issue 3: Suspected Deuterium Exchange with Estriol-d3

Deuterium-labeled internal standards can sometimes undergo hydrogen-deuterium exchange, leading to a decrease in the internal standard signal and an artificial increase in the analyte signal.

Symptom Potential Cause Troubleshooting Step
Decreasing Estriol-d3 signal over time Unstable deuterium labels on the internal standard.* Avoid harsh acidic or basic conditions in sample preparation and mobile phases if possible. * If exchange is suspected, analyze a fresh solution of the internal standard to confirm its integrity. * Consider using a ¹³C-labeled internal standard if deuterium exchange is persistent.
Chromatographic separation of Estriol and Estriol-d3 Isotope effect.* A slight separation can sometimes be observed. Ensure that the integration windows for both the analyte and internal standard are appropriate. * If the separation is significant, it may be necessary to adjust the chromatography to achieve co-elution.

Experimental Workflows and Signaling Pathways

Experimental Workflow for Estriol-d3 Analysis

The following diagram outlines a typical experimental workflow for the quantification of an analyte using an internal standard like Estriol-d3.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Serum) add_is Add Estriol-d3 Internal Standard sample->add_is extract Extraction (LLE or SPE) add_is->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: A generalized workflow for LC-MS/MS analysis using an internal standard.

Logical Relationship for Troubleshooting Matrix Effects

This diagram illustrates the logical steps to identify and mitigate matrix effects.

matrix_effects_troubleshooting start Inconsistent Results Observed check_prep Verify Sample Prep Consistency start->check_prep is_matrix_effect Suspect Matrix Effects? check_prep->is_matrix_effect post_column Perform Post-Column Infusion is_matrix_effect->post_column Yes not_resolved Issue Persists is_matrix_effect->not_resolved No evaluate_suppression Ion Suppression/Enhancement Observed? post_column->evaluate_suppression improve_cleanup Improve Sample Cleanup (e.g., change SPE sorbent) evaluate_suppression->improve_cleanup Yes evaluate_suppression->not_resolved No adjust_chrom Adjust Chromatography to Separate from Interferences improve_cleanup->adjust_chrom If needed resolved Issue Resolved improve_cleanup->resolved use_surrogate Use Matrix-Matched Calibrators adjust_chrom->use_surrogate If needed use_surrogate->resolved

Caption: A decision tree for troubleshooting matrix effects in LC-MS/MS analysis.

References

Technical Support Center: Analysis of Estriol with Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the analysis of estriol using deuterated internal standards.

Troubleshooting Guide

Question: Why am I observing poor accuracy and precision in my estriol quantification even though I am using a deuterated internal standard?

Answer:

Several factors can lead to poor accuracy and precision despite the use of a deuterated internal standard. The primary assumption when using a stable isotope-labeled internal standard (SIL-IS) is that it will behave identically to the analyte during sample preparation, chromatography, and ionization. However, deviations from this ideal behavior can occur.

Possible Causes and Solutions:

  • Chromatographic Separation of Analyte and Internal Standard: Deuteration can sometimes lead to slight differences in retention times between the analyte and the SIL-IS on a reversed-phase column. If this separation occurs in a region of the chromatogram with varying ion suppression, the analyte and the internal standard will experience different matrix effects, leading to inaccurate quantification.[1][2]

    • Troubleshooting Step: Overlay the chromatograms of the analyte and the deuterated standard. If a significant retention time difference is observed, consider using a column with slightly lower resolution to ensure complete co-elution.[1]

  • Differential Matrix Effects: The matrix components in your sample can suppress or enhance the ionization of the analyte and the internal standard to different extents. This is more likely to occur if the analyte and internal standard are not perfectly co-eluting.[2][3]

    • Troubleshooting Step: Perform a post-column infusion experiment to identify regions of significant ion suppression or enhancement in your chromatogram. Adjust your chromatographic method to elute the estriol and its deuterated standard in a region with minimal matrix effects.[4][5]

  • Instability of Deuterated Standard: In some cases, deuterium atoms on a molecule can exchange with hydrogen atoms from the surrounding solvent, particularly in aqueous solutions. This would lead to a decrease in the concentration of the deuterated standard and an increase in the unlabeled analyte, resulting in inaccurate quantification.[3][6]

    • Troubleshooting Step: Evaluate the stability of your deuterated estriol standard in your sample matrix and solvent conditions over time.

  • High Analyte Concentration: At very high concentrations, the analyte itself can suppress the ionization of the co-eluting internal standard, leading to inaccurate results.[7]

    • Troubleshooting Step: If you suspect high estriol concentrations, dilute your samples to fall within the linear range of your calibration curve.

Question: How can I definitively determine if my estriol analysis is suffering from matrix effects?

Answer:

Two common methods are used to assess the presence and extent of matrix effects: the post-extraction spike method and the post-column infusion method.

  • Post-Extraction Spike Method: This is a quantitative approach to measure the matrix effect.

    • Prepare a set of standards in a neat solution (e.g., mobile phase).

    • Prepare another set of standards by spiking known concentrations of estriol and its deuterated standard into an extracted blank matrix sample.

    • Compare the peak areas of the analyte in the neat standards to those in the matrix-spiked standards.

    • The matrix effect can be calculated using the following formula:

      • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

      • A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[7]

  • Post-Column Infusion Method: This is a qualitative method to identify regions of ion suppression or enhancement in your chromatogram.

    • Continuously infuse a standard solution of estriol directly into the mass spectrometer's ion source post-column.

    • Inject a blank, extracted sample matrix onto the LC system.

    • Monitor the estriol signal. Any deviation (dip or rise) from the stable baseline indicates a region where co-eluting matrix components are causing ion suppression or enhancement.[4][5][7]

Frequently Asked Questions (FAQs)

What are matrix effects in LC-MS/MS analysis?

Matrix effects are the alteration of the ionization efficiency of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[8][9] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which negatively impact the accuracy and reproducibility of quantification.[8][10]

Why are deuterated standards considered the "gold standard" for correcting matrix effects?

Deuterated internal standards are structurally and chemically very similar to the analyte of interest.[11] The key difference is the increased mass due to the deuterium atoms. This similarity means they are expected to have nearly identical extraction efficiencies, chromatographic retention times, and ionization behaviors as the analyte.[1] By adding a known amount of the deuterated standard to each sample, any signal suppression or enhancement experienced by the analyte should be mirrored by the internal standard. The ratio of the analyte signal to the internal standard signal is then used for quantification, which should correct for these variations.

What are the common sources of matrix effects in biological samples like plasma or serum?

Phospholipids are a major cause of matrix effects in the analysis of plasma and serum samples.[4] Other endogenous components like salts, proteins, and other small molecules can also contribute to ion suppression or enhancement.[7]

What sample preparation techniques can help minimize matrix effects?

More rigorous sample cleanup procedures can significantly reduce matrix effects by removing interfering components before LC-MS/MS analysis. Common techniques include:

  • Solid-Phase Extraction (SPE): This is a highly effective method for removing phospholipids and other interferences.[4][12]

  • Liquid-Liquid Extraction (LLE): This technique can also provide good sample cleanup.[12][13]

  • Protein Precipitation (PPT): While a simple and fast method, it is generally less effective at removing phospholipids compared to SPE and LLE.[4]

Can I use a different deuterated estrogen as an internal standard for estriol analysis?

While it might seem like a viable option, it is not recommended. For the most accurate correction of matrix effects, the internal standard should co-elute perfectly with the analyte.[1] Different estrogens will have different retention times, meaning they will not experience the same matrix effects as estriol.

Experimental Protocols

Protocol: Evaluation of Matrix Effects by Post-Column Infusion
  • System Setup:

    • Prepare a standard solution of estriol at a concentration that gives a stable and robust signal on your LC-MS/MS system.

    • Use a T-fitting to introduce this standard solution into the mobile phase flow between the analytical column and the mass spectrometer's ion source.

    • Set the infusion pump to a low flow rate (e.g., 10 µL/min).

  • Procedure:

    • Begin infusing the estriol standard and allow the signal to stabilize.

    • Inject a prepared blank matrix sample (a sample processed through your entire sample preparation procedure without the addition of analyte or internal standard).

    • Monitor the estriol signal throughout the chromatographic run.

  • Interpretation:

    • A stable baseline indicates no significant matrix effects at that point in the chromatogram.

    • A decrease in the signal indicates ion suppression.

    • An increase in the signal indicates ion enhancement.

Protocol: Sample Preparation using Solid-Phase Extraction (SPE)
  • Sample Pre-treatment:

    • To 1 mL of plasma, add a known concentration of deuterated estriol internal standard.

    • Vortex mix for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and other polar interferences.

  • Elution:

    • Elute the estriol and deuterated internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

ParameterValueReference
Linearity Range (Low-level) 5 to 625 ng/L[14]
Correlation Coefficient (r) (Low-level) 0.99993[14]
Inter-assay Precision (RSD) (Low-level) 1.29% at 39 ng/L, 2.30% at 156 ng/L, 2.89% at 650 ng/L[14]
Linearity Range (High-level) 0.313 to 20 µg/L[14]
Correlation Coefficient (r) (High-level) 0.99998[14]
Inter-assay Precision (RSD) (High-level) 5.17% at 0.313 µg/L, 1.92% at 0.625 µg/L, 2.57% at 2.5 µg/L, 2.74% at 10 µg/L[14]
Absolute Recovery from SPE 92.9%[14]
ParameterValueReference
Linearity Range 1.00-200.0 ng/mL[15]
Cmax (Control Group) 77.57 ± 18.71 ng/mL[15]
Tmax (Control Group) 0.68 ± 0.29 h[15]
AUC0-t (Control Group) 353 ± 74 h·ng/mL[15]
T1/2 (Control Group) 3.22 ± 0.83 h[15]

Visualizations

Matrix_Effect_Mechanism cluster_LC LC Eluent cluster_annotation Analyte Estriol ESI Electrospray Ionization (ESI) Analyte->ESI IS Deuterated Estriol (IS) IS->ESI Matrix Matrix Components Matrix->ESI Droplets Charged Droplets ESI->Droplets Nebulization GasPhase Gas Phase Ions Droplets->GasPhase Desolvation info1 Co-eluting matrix components compete for charge and surface area of droplets, affecting the ionization of the analyte and IS. MS Mass Spectrometer GasPhase->MS Detection

Caption: Mechanism of matrix effects in the ESI source.

Troubleshooting_Workflow Start Poor Accuracy/Precision in Estriol Analysis Check_Coelution Check Analyte and IS Co-elution Start->Check_Coelution PostColumn_Infusion Perform Post-Column Infusion Check_Coelution->PostColumn_Infusion Separation Observed Check_Coelution->PostColumn_Infusion No Separation Optimize_Chroma Optimize Chromatography PostColumn_Infusion->Optimize_Chroma Ion Suppression/Enhancement Observed Improve_Cleanup Improve Sample Cleanup (e.g., SPE) PostColumn_Infusion->Improve_Cleanup No Significant Suppression Optimize_Chroma->Improve_Cleanup Dilute_Sample Dilute Sample Improve_Cleanup->Dilute_Sample Check_Standard_Stability Check Standard Stability Dilute_Sample->Check_Standard_Stability End Accurate Quantification Check_Standard_Stability->End

Caption: Troubleshooting workflow for matrix effects.

References

Technical Support Center: Optimizing Estriol-d3-1 Analysis in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of Estriol-d3-1. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to peak shape and resolution.

Troubleshooting Guides

This section addresses specific problems you may encounter during the HPLC analysis of this compound, offering step-by-step guidance and experimental protocols to resolve them.

Issue 1: My this compound peak is tailing. What are the common causes and how can I fix it?

Peak tailing is a common issue where the peak asymmetry factor is greater than 1.[1] This can compromise resolution and integration accuracy.[1][2] The primary causes for peak tailing with compounds like this compound include secondary interactions with the stationary phase, column contamination, or issues with the mobile phase.

Answer:

To address peak tailing, consider the following troubleshooting steps, starting with the most common chemical causes and moving to potential instrumental issues.

1. Assess Secondary Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with polar analytes, causing peak tailing.[1][3] This is a frequent issue for basic compounds, but can also affect molecules with hydroxyl groups like Estriol.

  • Solution A: Adjust Mobile Phase pH: The pH of the mobile phase can suppress the ionization of silanol groups, minimizing these secondary interactions.[4][5] For acidic analytes, using a low pH mobile phase can improve peak shape.[5] Adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) can improve the peak shapes of estrogens.[6]

  • Solution B: Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped" to block a majority of the free silanol groups, reducing the potential for tailing.[3] If you are not already using one, switching to a well-end-capped column can significantly improve peak symmetry.[7]

2. Evaluate Potential Column Contamination or Degradation: The accumulation of sample matrix components on the column inlet frit or the top of the column bed can lead to peak distortion for all analytes.[8][9]

  • Solution A: Use a Guard Column: A guard column is a small, sacrificial column installed before the analytical column to trap strongly retained or particulate matter from the sample.[9][10] This is a highly effective way to protect your analytical column and maintain performance.

  • Solution B: Implement Sample Preparation: If your samples are in a complex matrix (e.g., biological fluids, cosmetic creams), use a sample clean-up technique like Solid Phase Extraction (SPE) to remove potential contaminants before injection.[9][11]

  • Solution C: Column Washing: If you suspect contamination, try washing the column with a strong solvent (e.g., isopropanol or THF for reversed-phase columns) to remove adsorbed materials.[9][10]

3. Check for Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can lead to distorted peaks, including tailing.[8]

  • Solution: Try reducing the injection volume or diluting the sample. If the peak shape improves, you were likely overloading the column.[8][12]

Logical Troubleshooting Flow for Peak Tailing:

G start Peak Tailing Observed for this compound q1 Is tailing observed for all peaks? start->q1 a1_yes Likely a physical or contamination issue. q1->a1_yes Yes a1_no Likely a chemical interaction issue. q1->a1_no No sol_contam Action: Check for contamination. - Replace guard column. - Wash analytical column. - Implement sample cleanup (SPE). a1_yes->sol_contam sol_overload Action: Check for overload. - Inject smaller volume. - Dilute sample. a1_yes->sol_overload sol_ph Action: Adjust mobile phase pH. - Add 0.1% Formic Acid or TFA. - Ensure pH is at least 1 unit away from analyte pKa. a1_no->sol_ph sol_column Action: Use an end-capped column. sol_ph->sol_column If tailing persists G start Abnormal Peak Shape (Splitting or Fronting) q1 Are all peaks in the chromatogram affected? start->q1 a1_yes Likely a physical issue at column inlet. q1->a1_yes Yes a1_no Could be a chemical or solvent-related issue. q1->a1_no No sol_frit Action: Check for blockage. - Replace guard column. - Reverse-flush column (use with caution). a1_yes->sol_frit sol_void Action: Check for column void. - Replace column. a1_yes->sol_void sol_solvent Action: Check injection solvent. - Dissolve sample in mobile phase. - Inject smaller volume. a1_no->sol_solvent sol_overload Action: Check for mass overload. - Dilute sample. a1_no->sol_overload

References

Estriol-d3-1 stability in different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Estriol-d3 under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Stability Profile of Estriol-d3

The stability of Estriol-d3 is a critical factor for ensuring the accuracy and reproducibility of experimental results. The following table summarizes the stability of Estriol-d3 under different storage conditions based on available data.

Storage ConditionTemperatureDurationStability AssessmentPotential Degradation Pathways
Solid Form Room TemperatureMonthsModerateSlow oxidation
-20°CYearsExcellentMinimal degradation[1]
+4°CNot specifiedRecommended for storage[2]Not specified
In Solution
Aqueous Solution (pH 7)Not specifiedHours to DaysLimitedPotential for hydrolysis[1]
Acidic Conditions (pH 3)Not specifiedNot specifiedEnhanced stabilityReduced hydrolysis compared to neutral pH[1]
Basic Conditions (pH 9)Not specifiedNot specifiedReduced stabilityIncreased hydrolysis compared to neutral pH[1]
Organic SolventsNot specifiedNot specifiedGoodMinimal degradation, solvent-dependent[1]
Exposure
Light ExposureNot specifiedNot specifiedSusceptiblePhoto-oxidation[1][3]
Oxidative ConditionsNot specifiedNot specifiedSusceptibleOxidation, potential for quinone formation[1][3]

Experimental Protocols

Forced Degradation Study Protocol:

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. A typical protocol involves subjecting a solution of Estriol-d3 to various stress conditions:

  • Acid and Alkaline Hydrolysis: Incubate Estriol-d3 solution in 0.1N HCl and 0.1N NaOH at elevated temperatures (e.g., 60-80°C) for a defined period.

  • Oxidative Degradation: Treat Estriol-d3 solution with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.

  • Thermal Degradation: Expose a solid sample or solution of Estriol-d3 to dry heat (e.g., 105°C) for a specified duration.

  • Photodegradation: Expose Estriol-d3 solution to UV light (e.g., 254 nm) and visible light for an extended period.

Samples from each stress condition are then analyzed by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.[3]

Stability-Indicating HPLC Method:

A robust HPLC method is crucial for accurately assessing the stability of Estriol-d3.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water is typical. The exact ratio may be optimized for best separation.

  • Detection: UV detection at a wavelength of around 220 nm or 205 nm is often employed.[3]

  • Validation: The method should be validated according to ICH guidelines to ensure linearity, precision, accuracy, and specificity.

Troubleshooting Guide & FAQs

This section addresses specific issues that researchers may encounter during their experiments with Estriol-d3.

Question: My Estriol-d3 sample shows unexpected degradation even when stored at the recommended +4°C. What could be the cause?

Answer: Several factors could contribute to this issue:

  • Light Exposure: Estriol-d3 is susceptible to photodegradation.[1][3] Ensure that your sample is stored in a light-protected container (e.g., an amber vial) and minimize exposure to ambient light during handling.

  • Oxidative Stress: The compound can be oxidized.[1][3] If the storage container is not airtight, or if the solvent has not been de-gassed, oxidative degradation can occur. Consider purging the vial with an inert gas like nitrogen or argon before sealing.

  • Contaminants: The presence of trace amounts of acids, bases, or oxidizing agents in your solvent or on your labware can catalyze degradation. Use high-purity solvents and thoroughly clean all equipment.

Question: I am seeing extra peaks in my chromatogram when analyzing my Estriol-d3 sample. Are these degradation products?

Answer: It is possible. To confirm if the extra peaks are degradation products, you can perform a forced degradation study as described in the "Experimental Protocols" section. If the peaks in your sample chromatogram match the retention times of the peaks generated under stress conditions, they are likely degradation products.

Question: What is the best way to prepare and store Estriol-d3 solutions for long-term use?

Answer: For long-term storage, it is best to store Estriol-d3 in its solid form at -20°C.[1] If you need to store it in solution, use a high-purity organic solvent like ethanol or DMSO, store at -20°C in a tightly sealed, light-protected vial, and consider purging with an inert gas.[1] Avoid long-term storage in aqueous solutions due to the risk of hydrolysis.[1]

Question: How does the deuteration in Estriol-d3 affect its stability compared to non-deuterated Estriol?

Answer: Deuterium substitution can sometimes enhance metabolic stability by slowing down certain enzymatic reactions (the kinetic isotope effect). However, the fundamental chemical stability to factors like light, heat, and strong acids or bases is generally expected to be similar to the non-deuterated compound.

Visualizations

Estriol_D3_Degradation_Pathways Potential Degradation Pathways for Estriol-d3 Estriol_d3 Estriol-d3 Oxidized_Products Oxidized Products (e.g., Quinones) Estriol_d3->Oxidized_Products Oxidative Stress Hydrolyzed_Products Hydrolyzed Products Estriol_d3->Hydrolyzed_Products Aqueous Environment Photo_Products Photodegradation Products Estriol_d3->Photo_Products Light Exposure Oxidation Oxidation (e.g., air, peroxides) Hydrolysis Hydrolysis (acidic/basic conditions) Photodegradation Photodegradation (UV/Visible Light)

Caption: Potential degradation pathways for Estriol-d3.

Experimental_Workflow_Stability_Testing Experimental Workflow for Estriol-d3 Stability Testing cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare_Solution Prepare Estriol-d3 Solution Acid_Base Acid/Base Hydrolysis Prepare_Solution->Acid_Base Expose to Stress Oxidation Oxidation Prepare_Solution->Oxidation Expose to Stress Thermal Thermal Stress Prepare_Solution->Thermal Expose to Stress Photo Photodegradation Prepare_Solution->Photo Expose to Stress HPLC_Analysis HPLC Analysis Acid_Base->HPLC_Analysis Analyze Samples Oxidation->HPLC_Analysis Analyze Samples Thermal->HPLC_Analysis Analyze Samples Photo->HPLC_Analysis Analyze Samples Data_Evaluation Data Evaluation HPLC_Analysis->Data_Evaluation Quantify Degradation

Caption: Workflow for Estriol-d3 stability testing.

References

Technical Support Center: Estriol Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common interferences encountered during the quantification of estriol by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in estriol quantification by LC-MS/MS?

The most common sources of interference in estriol quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be broadly categorized as:

  • Isobaric and Isomeric Interferences: Compounds with the same nominal mass as estriol can pass through the first quadrupole of the mass spectrometer and, if they produce fragment ions of the same mass-to-charge ratio (m/z) as estriol, can cause significant interference. This is a common issue in the analysis of estrogens due to the presence of numerous structurally similar metabolites.[1][2]

  • Matrix Effects: Components of the biological matrix (e.g., plasma, serum, urine) can co-elute with estriol and affect its ionization efficiency in the mass spectrometer's source. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[3]

  • Sample Preparation and Contamination: Interferences can be introduced during sample collection, storage, and preparation. Common contaminants include plasticizers from collection tubes, detergents, and other exogenous compounds.[4] Inadequate sample cleanup can fail to remove interfering endogenous substances.

Q2: Which specific compounds are known to be isobaric or isomeric with estriol?

Estriol has a molecular weight of 288.38 g/mol . Several endogenous and exogenous compounds can be isobaric or isomeric with estriol, leading to potential interferences. These include:

  • Estrogen Metabolites: The estrogen metabolic pathway produces numerous isomers of estriol and other related steroids that can be isobaric. Examples include epiestriol and other hydroxylated estrogen metabolites.

  • Other Endogenous Steroids: Various other endogenous steroids or their metabolites may have the same nominal mass as estriol.

  • Drug Metabolites: Certain drugs and their metabolites can be isobaric with estriol. For example, some non-steroidal drugs have been shown to interfere with the analysis of other steroids.[5]

Q3: How can I minimize matrix effects in my estriol assay?

Minimizing matrix effects is crucial for accurate quantification. Here are several strategies:

  • Effective Sample Preparation: Employ rigorous sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a significant portion of the matrix components before analysis.

  • Chromatographic Separation: Optimize the liquid chromatography method to achieve good separation between estriol and co-eluting matrix components. This can involve adjusting the column chemistry, mobile phase composition, and gradient profile.

  • Use of Internal Standards: Incorporate a stable isotope-labeled internal standard (e.g., ¹³C₃-estriol) that co-elutes with the analyte. This helps to compensate for matrix-induced ionization suppression or enhancement.

  • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed. This helps to mimic the matrix effects observed in the actual samples.[3]

Q4: What should I do if I observe a suspected interference peak in my chromatogram?

If you suspect an interference peak, follow these troubleshooting steps:

  • Confirm the Interference: Analyze a blank matrix sample to see if the peak is present. If it is, it's likely a matrix interference.

  • Improve Chromatographic Resolution: Modify your LC method to better separate the interference from the estriol peak. This could involve using a longer column, a different stationary phase, or adjusting the mobile phase gradient.

  • Optimize MS/MS Transitions: Select more specific precursor and product ion transitions for estriol that are less likely to be shared by the interfering compound.

  • Enhance Sample Cleanup: Re-evaluate your sample preparation protocol. A more rigorous cleanup, such as using a different SPE sorbent or a multi-step extraction, may be necessary to remove the interfering substance.

Troubleshooting Guides

Guide 1: Investigating and Resolving Isobaric Interferences

Problem: Inaccurate estriol quantification due to a suspected co-eluting isobaric interference.

Troubleshooting Steps:

  • Mass-to-Charge (m/z) Confirmation:

    • Acquire full scan mass spectra of both the estriol standard and the sample at the retention time of estriol.

    • Compare the spectra to identify any additional ions in the sample that have the same nominal mass as estriol.

  • High-Resolution Mass Spectrometry (HRMS):

    • If available, use a high-resolution mass spectrometer to obtain accurate mass measurements of the suspected interfering ion. This can help in identifying its elemental composition and distinguishing it from estriol.

  • Chromatographic Separation Enhancement:

    • Method A: Gradient Modification: Increase the ramp time of the organic mobile phase to improve the separation of closely eluting compounds.

    • Method B: Column Chemistry: Switch to a column with a different stationary phase (e.g., a phenyl-hexyl phase instead of a C18) to alter the selectivity and potentially resolve the interference.

Guide 2: Mitigating Matrix Effects

Problem: Poor reproducibility and accuracy in estriol measurements, likely due to matrix effects.

Quantitative Data Summary: Impact of Sample Preparation on Matrix Effects

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation75 ± 8-45 ± 12
Liquid-Liquid Extraction (LLE)88 ± 5-20 ± 8
Solid Phase Extraction (SPE)95 ± 4-10 ± 5

Data are representative and may vary based on the specific matrix and protocol.

Troubleshooting Steps:

  • Quantify Matrix Effect:

    • Prepare two sets of standards: one in a pure solvent and another in a blank matrix extract.

    • Compare the peak areas of estriol in both sets. A significant difference indicates the presence of matrix effects.

  • Optimize Sample Preparation:

    • If currently using protein precipitation, consider switching to LLE or SPE for a more thorough cleanup.

    • For SPE, experiment with different sorbent types (e.g., C18, mixed-mode cation exchange) to find the one that most effectively removes interferences while retaining estriol.

  • Dilution:

    • Dilute the sample extract with the initial mobile phase. This can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, ensure that the estriol concentration remains above the lower limit of quantification.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Estriol from Human Serum
  • Sample Pre-treatment: To 500 µL of serum, add 500 µL of 4% phosphoric acid. Vortex for 10 seconds.

  • Column Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute estriol with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Estriol from Human Urine
  • Sample Preparation: To 1 mL of urine, add 50 µL of an internal standard solution and 500 µL of a phosphate buffer (pH 6.8).

  • Extraction: Add 5 mL of a mixture of hexane and ethyl acetate (9:1, v/v). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Visualizations

Estriol_Metabolic_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA Androstenedione Androstenedione Progesterone->Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone (E1) Androstenedione->Estrone Estradiol Estradiol (E2) Testosterone->Estradiol Estrone->Estradiol Estriol Estriol (E3) Estrone->Estriol Estradiol->Estrone Estradiol->Estriol Metabolites Conjugated Metabolites (Glucuronides, Sulfates) Estriol->Metabolites Phase II Metabolism

Caption: Simplified metabolic pathway of estriol biosynthesis from cholesterol.

LC_MS_MS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Biological Sample (Serum, Plasma, etc.) Extraction Extraction (SPE or LLE) Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization Source (e.g., ESI) Separation->Ionization Quad1 Quadrupole 1 (Precursor Ion Selection) Ionization->Quad1 CollisionCell Collision Cell (Fragmentation) Quad1->CollisionCell Quad3 Quadrupole 3 (Product Ion Selection) CollisionCell->Quad3 Detector Detector Quad3->Detector DataAnalysis Data Analysis (Quantification) Detector->DataAnalysis

Caption: General workflow for estriol quantification using LC-MS/MS.

Troubleshooting_Flowchart Start Inaccurate Estriol Results Check_Blanks Analyze Blank Matrix Start->Check_Blanks Interference_Present Interference Peak Present? Check_Blanks->Interference_Present Peak observed Matrix_Effect Suspect Matrix Effect (Poor Reproducibility) Check_Blanks->Matrix_Effect No distinct peak, poor reproducibility Improve_LC Optimize LC Separation Interference_Present->Improve_LC Yes Interference_Present->Matrix_Effect No Check_Resolution Interference Resolved? Improve_LC->Check_Resolution Enhance_Cleanup Enhance Sample Cleanup (e.g., change SPE sorbent) Check_Resolution->Enhance_Cleanup No End Accurate Quantification Check_Resolution->End Yes Enhance_Cleanup->Check_Resolution Quantify_ME Quantify Matrix Effect Matrix_Effect->Quantify_ME Use_IS_MM Use Stable Isotope IS and Matrix-Matched Calibrators Quantify_ME->Use_IS_MM Use_IS_MM->End

Caption: Troubleshooting flowchart for common estriol quantification issues.

References

Technical Support Center: Analysis of Estriol-d3 in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Estriol-d3 in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Estriol-d3 analysis?

Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous compounds from the sample matrix interfere with the ionization of the target analyte, in this case, Estriol-d3, in the mass spectrometer's ion source. This leads to a decreased instrument response and can negatively impact the accuracy, precision, and sensitivity of the analysis.[1][2] Given the low physiological concentrations of estrogens, mitigating ion suppression is critical for reliable quantification.

Q2: What are the primary causes of ion suppression in the analysis of estrogens in biological fluids?

The primary causes of ion suppression in biofluids like plasma and serum are highly abundant, easily ionizable compounds that co-elute with the analyte of interest.[1] For estrogens, major interfering compounds include:

  • Phospholipids: These are major components of cell membranes and are abundant in plasma and serum. They are a primary cause of ion suppression in LC-MS analysis.

  • Salts and Proteins: High concentrations of salts and residual proteins from the sample matrix can also interfere with the ionization process.[2]

  • Other Endogenous Compounds: The complex nature of biological matrices means numerous other small molecules can co-elute and cause ion suppression.

Q3: How can I assess the extent of ion suppression in my Estriol-d3 assay?

The matrix effect can be evaluated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The percentage of matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100%

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of Estriol-d3 in complex matrices.

Issue 1: Poor sensitivity and low signal intensity for Estriol-d3.

This is a classic symptom of significant ion suppression. The following troubleshooting workflow can help identify and resolve the issue.

IonSuppression_Troubleshooting start Low Estriol-d3 Signal sample_prep Optimize Sample Preparation start->sample_prep chromatography Improve Chromatographic Separation start->chromatography ms_params Adjust MS Parameters start->ms_params check_is Verify Internal Standard Performance start->check_is spe Implement Solid Phase Extraction (SPE) sample_prep->spe For cleaner extracts lle Use Liquid-Liquid Extraction (LLE) sample_prep->lle Alternative to SPE gradient Modify Gradient Elution chromatography->gradient column Change Column Chemistry/Dimensions chromatography->column ionization Optimize Ionization Source ms_params->ionization is_concentration Check IS Concentration check_is->is_concentration end Signal Improved spe->end lle->end gradient->end column->end ionization->end is_concentration->end

Troubleshooting workflow for low Estriol-d3 signal.

Solutions:

  • Enhance Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2] Consider switching from a simple protein precipitation method to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).

  • Optimize Chromatography: Modify your LC method to achieve better separation between Estriol-d3 and co-eluting matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18).

  • Internal Standard Check: Ensure your deuterated internal standard (Estriol-d3) is performing as expected. A stable internal standard signal across different samples indicates it is compensating for matrix effects. If the internal standard signal is also suppressed, it points to a significant matrix effect that needs to be addressed through better sample cleanup or chromatography.

Issue 2: Inconsistent results and poor reproducibility between samples.

Variability in the composition of biological samples can lead to differing degrees of ion suppression, resulting in poor reproducibility.

Solutions:

  • Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and quality control samples in a matrix that is as close as possible to your study samples (e.g., stripped serum or plasma). This helps to normalize the matrix effects across all samples.

  • Use a Stable Isotope Labeled Internal Standard: A deuterated internal standard like Estriol-d3 is the best choice as it co-elutes with the analyte and experiences similar ion suppression, thus providing better correction for variability.

  • Thorough Sample Homogenization: Ensure that all samples, calibrators, and QCs are thoroughly vortexed and mixed at each stage of the preparation process to ensure consistency.

Issue 3: Peak tailing or fronting for the Estriol-d3 peak.

Poor peak shape can affect integration and, consequently, the accuracy of quantification.

Solutions:

  • Mobile Phase pH: The pH of the mobile phase can influence the peak shape of phenolic compounds like estriol. Ensure the pH is appropriate for the analyte and column chemistry.

  • Column Contamination: Contaminants from the sample matrix can build up on the column, leading to peak shape issues. Use a guard column and implement a robust column washing procedure between runs.

  • Injection Solvent: The injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.

Data on Sample Preparation and Ion Suppression

The choice of sample preparation technique has a significant impact on the level of ion suppression. While specific quantitative data for Estriol-d3 is not always available in a comparative format, the following tables summarize the expected performance based on data for similar estrogenic compounds.

Table 1: Comparison of Sample Preparation Techniques for Estrogen Analysis

Sample Preparation MethodTypical Recovery (%)Relative Ion SuppressionKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85-100%HighFast, simple, and inexpensive.Provides the least clean extract, significant matrix effects from phospholipids.
Liquid-Liquid Extraction (LLE) 70-95%ModerateGood removal of salts and some phospholipids.More labor-intensive than PPT, potential for emulsions, uses larger volumes of organic solvents.
Solid Phase Extraction (SPE) 80-100%LowProvides the cleanest extracts, excellent removal of phospholipids and other interferences.[3]More complex and time-consuming method development, higher cost per sample.

Table 2: Matrix Effect of Different Biological Samples on Estradiol Analysis

This table presents data for Estradiol, which is structurally similar to Estriol and is expected to show comparable matrix effects.

Biological MatrixSample PreparationObserved Matrix EffectReference
Mouse SerumDansyl Chloride Derivatization & LLEMinimal Ion Suppression[1]
Horse SerumDansyl Chloride Derivatization & LLESignificant Ion Suppression[1]
Mouse Brain HomogenateDansyl Chloride Derivatization & LLESignificant Ion Suppression[1]
Human PlasmaSPESignificant Matrix Effects[3][4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Estriol-d3 in Serum

This protocol is a general guideline and should be optimized for your specific application.

LLE_Workflow start Start: Serum Sample add_is Add Estriol-d3 Internal Standard start->add_is add_buffer Add Buffer (e.g., Phosphate Buffer) add_is->add_buffer add_solvent Add Extraction Solvent (e.g., MTBE) add_buffer->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Liquid-Liquid Extraction (LLE) workflow for Estriol-d3.

Methodology:

  • To 500 µL of serum, add the Estriol-d3 internal standard solution.

  • Add 500 µL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

  • Add 3 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether - MTBE).

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid Phase Extraction (SPE) for Estriol-d3 in Plasma

This is a general protocol using a mixed-mode SPE cartridge. The specific sorbent and wash/elution solvents should be optimized.

SPE_Workflow start Start: Plasma Sample add_is Add Estriol-d3 Internal Standard start->add_is pretreat Pre-treat Sample (e.g., dilute with acid) add_is->pretreat load Load Pre-treated Sample pretreat->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash1 Wash 1: Remove Polar Interferences load->wash1 wash2 Wash 2: Remove Phospholipids wash1->wash2 elute Elute Estriol-d3 wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

References

Technical Support Center: Troubleshooting Poor Recovery of Estriol-d3-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of Estriol-d3-1 during sample extraction. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you identify and resolve common issues in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low recovery of this compound?

Low recovery of this compound can stem from several factors throughout the sample preparation and analysis process. The most common culprits include:

  • Suboptimal pH: The pH of the sample and extraction solvents plays a critical role in the ionization state of estriol, affecting its solubility and interaction with extraction media.[1][2][3]

  • Inappropriate Solvent Selection: The choice of extraction solvent in both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) is crucial for efficient recovery.[2][4][5][6]

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or suppress the analyte signal during LC-MS analysis.[7][8][9][10][11][12]

  • Ion Suppression in LC-MS: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the mass spectrometer source, leading to a reduced signal.[7][8][13][14]

  • Improper SPE Cartridge Conditioning or Elution: In solid-phase extraction, incomplete wetting of the sorbent or use of an elution solvent that is too weak can result in poor recovery.[1][2][5]

Q2: How does pH affect the extraction of this compound?

Estriol is a weakly acidic compound. To ensure it is in its neutral, less polar form for efficient extraction into an organic solvent (in LLE) or retention on a non-polar SPE sorbent, the pH of the sample should be adjusted to be acidic, typically around 2 pH units below its pKa. Conversely, to elute estriol from certain SPE cartridges or to perform back-extraction, the pH can be raised to ionize the molecule, making it more polar.[3][6][15] Studies have shown that for estradiol, a related estrogen, recovery can be significantly influenced by pH, with losses of up to 50% observed at certain pH values during filtration.[16]

Q3: What are the signs of ion suppression in my LC-MS results?

Ion suppression is a form of matrix effect that reduces the detector response for the analyte of interest.[7][9][13][14] Key indicators of ion suppression include:

  • Poor reproducibility of results between samples.

  • A significant decrease in analyte signal when analyzing samples compared to a pure standard solution.

  • A dip in the baseline signal when a blank matrix sample is injected while infusing a constant concentration of the analyte post-column.[7][14]

Q4: Can the choice of SPE sorbent impact this compound recovery?

Absolutely. The selection of the solid-phase extraction sorbent should be based on the physicochemical properties of this compound. For a moderately polar compound like estriol, a reversed-phase sorbent (e.g., C18, HLB) is commonly used. It is important to choose a sorbent that provides adequate retention for estriol while allowing for the removal of interfering matrix components.[1][4][17] If the analyte is too strongly retained, elution can be difficult, leading to low recovery.[4]

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Low Recovery in Solid-Phase Extraction (SPE)

This guide provides a systematic approach to troubleshooting poor this compound recovery during SPE.

Step 1: Evaluate Each Step of the SPE Protocol

To pinpoint the source of analyte loss, analyze the fractions from each step of the SPE process (load, wash, and elution).[18]

StepPotential IssueRecommended Action
Loading Analyte is not retained on the sorbent and is found in the load-through fraction.- Check Sample pH: Ensure the sample pH is adjusted to suppress the ionization of this compound. - Verify Sorbent Choice: Confirm the sorbent chemistry is appropriate for estriol (e.g., reversed-phase).[4] - Reduce Flow Rate: A slower loading flow rate can improve retention.[1][2]
Washing Analyte is prematurely eluted during the wash step and is found in the wash fraction.- Decrease Wash Solvent Strength: The wash solvent may be too strong. Reduce the percentage of organic solvent. - Optimize Wash Solvent pH: Ensure the pH of the wash solvent does not cause the analyte to elute.
Elution Analyte remains on the sorbent after elution, resulting in low recovery in the final extract.- Increase Elution Solvent Strength: Use a stronger elution solvent (e.g., higher percentage of organic solvent).[4] - Increase Elution Volume: Ensure a sufficient volume of elution solvent is used to fully recover the analyte.[4] - Incorporate a "Soak" Step: Allow the elution solvent to sit on the sorbent for a few minutes to improve desorption.[1]

Step 2: Investigate Matrix Effects

If the analyte is being retained and eluted correctly in simple solutions but not in biological matrices, matrix effects are a likely cause.

Potential IssueRecommended Action
Co-elution of interfering compounds - Improve Sample Clean-up: Incorporate a more rigorous wash step in your SPE protocol. - Use a More Selective Sorbent: Consider an ion-exchange or mixed-mode SPE sorbent for better matrix removal.[4]
Ion Suppression - Modify Chromatographic Conditions: Adjust the LC gradient to separate this compound from the suppressing compounds.[7] - Dilute the Sample: Reducing the concentration of matrix components can lessen ion suppression.[8][14]

Experimental Workflow for SPE Troubleshooting

SPE_Troubleshooting cluster_protocol SPE Protocol Evaluation start Low Recovery Observed analyze_fractions Analyze Load, Wash, and Elution Fractions start->analyze_fractions load_loss Analyte in Load? analyze_fractions->load_loss wash_loss Analyte in Wash? load_loss->wash_loss No optimize_load Optimize Loading: - Adjust pH - Check Sorbent - Lower Flow Rate load_loss->optimize_load Yes elution_issue Analyte Retained? wash_loss->elution_issue No optimize_wash Optimize Wash: - Weaker Solvent wash_loss->optimize_wash Yes optimize_elution Optimize Elution: - Stronger Solvent - Increase Volume - Add Soak Step elution_issue->optimize_elution Yes end_protocol Recovery Improved elution_issue->end_protocol No optimize_load->end_protocol optimize_wash->end_protocol optimize_elution->end_protocol

Figure 1. Systematic workflow for troubleshooting low recovery in Solid-Phase Extraction.
Guide 2: Optimizing Liquid-Liquid Extraction (LLE) for this compound

This guide outlines key parameters to adjust for improving this compound recovery in LLE.

Key Optimization Parameters for LLE

ParameterRecommended Optimization Strategy
pH of Aqueous Phase Adjust the pH of the sample to be acidic (e.g., pH 2-4) to ensure this compound is in its neutral form, maximizing its partitioning into the organic phase.[6]
Choice of Organic Solvent Select a water-immiscible organic solvent that has a good affinity for estriol. Common choices include methyl tert-butyl ether (MTBE), diethyl ether, and ethyl acetate. A study on estradiol showed that methanol provided nearly 100% recovery compared to 70-73% with ether or dichloromethane.[19]
Solvent-to-Aqueous Ratio Increase the ratio of organic solvent to the aqueous sample to enhance extraction efficiency. A ratio of 7:1 is often considered a good starting point.[6][15]
Salting Out Add a neutral salt (e.g., sodium chloride, sodium sulfate) to the aqueous phase to decrease the solubility of this compound and drive it into the organic phase.[6][15]
Back Extraction For improved clean-up, after the initial extraction, the organic phase can be back-extracted with an aqueous solution at a high pH. This will ionize the acidic estriol, moving it back into the aqueous phase while leaving non-polar interferences in the organic layer. The pH of the aqueous phase can then be re-adjusted for a final, cleaner extraction.[6][15]

Logical Flow for LLE Optimization

LLE_Optimization start Poor LLE Recovery ph_adjust Adjust Sample pH (Acidic) start->ph_adjust solvent_select Select Appropriate Organic Solvent ph_adjust->solvent_select ratio_opt Optimize Solvent:Aqueous Ratio solvent_select->ratio_opt salting_out Consider 'Salting Out' ratio_opt->salting_out back_extract Implement Back Extraction for Cleaner Sample salting_out->back_extract end Improved Recovery and Purity back_extract->end

Figure 2. Decision-making process for optimizing Liquid-Liquid Extraction.

Experimental Protocols

Protocol 1: Post-Column Infusion Test for Ion Suppression

Objective: To determine if co-eluting matrix components are causing ion suppression.

Materials:

  • LC-MS system

  • Syringe pump

  • T-connector

  • This compound standard solution (at a concentration that gives a stable, mid-range signal)

  • Blank matrix extract (prepared using the same extraction procedure as the samples)

  • Mobile phase

Procedure:

  • Equilibrate the LC-MS system with the analytical mobile phase.

  • Set up the post-column infusion:

    • Connect the outlet of the LC column to a T-connector.

    • Connect the syringe pump containing the this compound standard solution to the second port of the T-connector.

    • Connect the third port of the T-connector to the mass spectrometer inlet.

  • Begin infusing the this compound standard at a constant, low flow rate (e.g., 10 µL/min).

  • Monitor the signal for this compound. A stable baseline should be observed.

  • Inject the blank matrix extract onto the LC column and begin the analytical gradient.

  • Monitor the this compound signal throughout the run. Any significant drop in the baseline signal indicates ion suppression at that retention time.[7][14]

Protocol 2: SPE Fraction Analysis for Recovery Assessment

Objective: To determine at which step of the SPE process this compound is being lost.

Materials:

  • SPE manifold and cartridges

  • Sample spiked with a known concentration of this compound

  • All necessary solvents for conditioning, loading, washing, and eluting

  • Collection tubes

  • LC-MS system for analysis

Procedure:

  • Condition and equilibrate the SPE cartridge according to the standard protocol.

  • Load the spiked sample onto the cartridge. Collect the flow-through in a labeled tube (Fraction 1: Load).

  • Wash the cartridge with the appropriate wash solvent(s). Collect each wash solution in a separate labeled tube (Fraction 2: Wash 1, Fraction 3: Wash 2, etc.).

  • Elute the analyte from the cartridge using the elution solvent. Collect the eluate in a labeled tube (Fraction 4: Elution).

  • To check for incomplete elution, perform a second elution with fresh solvent. Collect this in a separate tube (Fraction 5: Second Elution).

  • Analyze all collected fractions (Load, Wash(es), Elution, and Second Elution) by LC-MS to quantify the amount of this compound in each.

  • Calculate the percentage of the initial spiked amount present in each fraction to identify the step with significant analyte loss.[18]

References

Addressing chromatographic co-elution of estriol isomers with Estriol-d3-1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the chromatographic co-elution of estriol isomers with the deuterated internal standard, Estriol-d3.

Frequently Asked Questions (FAQs)

Q1: What are the common estriol isomers that can interfere with analysis?

A1: The primary isomers of estriol (E3) that can cause analytical interference are 16-epiestriol (16-epiE3) and 17-epiestriol (17-epiE3). These compounds are stereoisomers, meaning they have the same chemical formula and mass but differ in the spatial arrangement of atoms. This structural similarity makes them challenging to separate chromatographically.

Q2: Why is co-elution with the internal standard, Estriol-d3, a problem?

A2: Estriol-d3 is a stable isotope-labeled internal standard used to ensure accurate quantification by correcting for variations during sample preparation and analysis. If an interfering isomer co-elutes with Estriol-d3, it can artificially alter the internal standard's signal, leading to inaccurate calculations and unreliable results for the target analyte, estriol.

Q3: Can mass spectrometry (MS) alone distinguish between estriol and its isomers?

A3: No, mass spectrometry alone cannot differentiate between these isomers. Estriol, 16-epiestriol, and 17-epiestriol are isobaric, meaning they have the identical molecular weight and produce the same mass-to-charge (m/z) ratio in the mass spectrometer. Therefore, effective chromatographic separation is essential for accurate quantification.

Troubleshooting Guide: Resolving Co-elution

This section provides a systematic approach to diagnosing and resolving the co-elution of estriol isomers and the Estriol-d3 internal standard.

Step 1: Confirm Co-elution

First, verify that the issue is indeed co-elution. Inject individual standards of estriol, 16-epiestriol, 17-epiestriol, and Estriol-d3 if available. This will help determine the retention time of each compound under your current method and confirm the overlap.

Step 2: Method Optimization

If co-elution is confirmed, the chromatographic method must be optimized. The following diagram outlines a logical workflow for troubleshooting this issue.

G cluster_0 Troubleshooting Workflow for Isomer Co-elution start Problem: Co-elution of Estriol Isomers & Estriol-d3 Detected check_column 1. Evaluate Analytical Column start->check_column Begin Troubleshooting optimize_mobile_phase 2. Optimize Mobile Phase check_column->optimize_mobile_phase If unresolved sub_column Consider PFP or similar phenyl-based columns known for resolving isomers. adjust_gradient 3. Adjust Gradient Profile optimize_mobile_phase->adjust_gradient If unresolved sub_mobile_phase Test different organic modifiers (e.g., Methanol vs. Acetonitrile) and additives (e.g., formic acid). check_temp 4. Modify Column Temperature adjust_gradient->check_temp If unresolved sub_gradient Implement a shallower, longer gradient to increase separation potential. solution Resolution Achieved: Isomers are Separated check_temp->solution If resolved sub_temp Lower temperatures can sometimes improve resolution between critical pairs.

Caption: Troubleshooting workflow for resolving isomer co-elution.

Data & Protocols

Comparative Chromatographic Data

Successful separation often relies on specific column chemistries. Pentafluorophenyl (PFP) columns are frequently recommended for their ability to resolve positional isomers. The table below summarizes typical retention times that might be achieved with a PFP column compared to a standard C18 column.

CompoundTypical Retention Time (C18 Column)Typical Retention Time (PFP Column)
17-epiestriol 2.5 min3.1 min
16-epiestriol 2.7 min3.8 min
Estriol 2.7 min4.2 min
Estriol-d3 2.7 min4.2 min

Note: Values are illustrative and will vary based on specific instrument conditions.

Example Experimental Protocol: LC-MS/MS Method

This protocol provides a starting point for developing a method capable of separating estriol isomers.

1. Liquid Chromatography Conditions:

  • Column: A PFP (Pentafluorophenyl) analytical column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • Start at 30% B, hold for 1 min.

    • Linear ramp to 55% B over 6 min.

    • Ramp to 95% B over 0.5 min, hold for 1 min.

    • Return to 30% B over 0.5 min, hold for 2 min for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

2. Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Monitoring: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The following table lists example precursor and product ions for monitoring.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Estriol & Isomers 287.2145.1
Estriol-d3 290.2147.1

Note: Collision energies and other MS parameters should be optimized for the specific instrument in use.

Instability of deuterated standards in acidic or basic solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the instability of deuterated standards in acidic or basic solutions.

Frequently Asked Questions (FAQs)

Q1: What causes the instability of deuterated standards in acidic or basic solutions?

A1: The primary cause of instability for deuterated standards in acidic or basic solutions is a chemical reaction known as hydrogen-deuterium exchange (HDX).[1] In this process, a deuterium atom on the standard molecule is replaced by a hydrogen atom from the solvent (e.g., water). This exchange is catalyzed by the presence of acids (H⁺) or bases (OH⁻).[1]

Q2: Which deuterium atoms in a molecule are most susceptible to exchange?

A2: The susceptibility of a deuterium atom to exchange depends on its location within the molecule:

  • Highly Labile: Deuterium atoms attached to heteroatoms like oxygen (-OD), nitrogen (-ND), or sulfur (-SD) are very rapidly exchangeable with protons from the solvent.

  • Potentially Labile: Deuterium atoms on a carbon adjacent to a carbonyl group (C=O) or in certain activated aromatic positions can be prone to exchange under acidic or basic conditions.[2]

  • Generally Stable: Deuterium atoms on alkyl or non-activated aromatic carbons are typically stable and less likely to exchange.

Q3: What is the effect of pH on the stability of deuterated standards?

A3: The rate of hydrogen-deuterium exchange is highly dependent on the pH of the solution. The exchange rate is at its minimum in the pH range of 2.5 to 3.[1] As the pH becomes more acidic or more basic, the rate of exchange increases significantly.[2] Therefore, storing deuterated standards in strongly acidic or basic solutions should be avoided whenever possible.[2]

Q4: Does temperature affect the stability of deuterated standards?

A4: Yes, temperature is a critical factor. An increase in temperature accelerates the rate of hydrogen-deuterium exchange. For instance, a 10°C rise in temperature can increase the rate of hydrolytic degradation by up to 500%.[3] Therefore, it is recommended to store deuterated standards at controlled, and often reduced, temperatures to minimize deuterium loss over time.

Q5: What are the analytical consequences of using an unstable deuterated standard?

A5: The use of an unstable deuterated standard can lead to significant errors in quantitative analysis, primarily in liquid chromatography-mass spectrometry (LC-MS) assays.[1][4][5] The loss of deuterium from the internal standard results in a decrease in its mass-to-charge ratio (m/z), causing it to be detected at the same m/z as the non-deuterated analyte. This leads to an artificially high response for the analyte and an underestimation of its true concentration.[6] Additionally, deuterated compounds may exhibit slight differences in chromatographic retention times compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect."[4] This can lead to differential matrix effects and further compromise the accuracy of the results.[7]

Q6: How can I prevent or minimize the instability of my deuterated standards?

A6: To ensure the integrity of your deuterated standards, consider the following best practices:

  • Proper Storage: Store deuterated standards in neutral, aprotic solvents whenever possible and at recommended low temperatures. Avoid prolonged storage in acidic or basic aqueous solutions.[2]

  • pH Control: If working with aqueous solutions is necessary, maintain the pH as close to neutral as possible or within the pH 2.5-3 range to minimize exchange.

  • Use of Alternative Isotopes: For applications requiring high accuracy and where stability is a major concern, consider using internal standards labeled with stable isotopes that do not exchange, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).[4]

  • Stability Validation: Always perform stability studies of your deuterated standard in the specific matrix and conditions of your analytical method.[8]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving deuterated standards.

Symptom Possible Cause Troubleshooting Steps
Inaccurate or inconsistent quantitative results. Deuterium back-exchange of the internal standard.1. Verify Storage Conditions: Ensure the deuterated standard is stored in a neutral, aprotic solvent and at the recommended temperature. 2. Assess Solution pH: Measure the pH of your sample and mobile phase. If highly acidic or basic, consider adjusting the pH to be closer to the minimal exchange range (pH 2.5-3) if compatible with your analyte's stability and chromatography. 3. Perform a Stability Study: Analyze a solution of the deuterated standard in your sample matrix at different time points (e.g., 0, 2, 4, 8, 24 hours) to quantify the extent of deuterium loss. 4. Consider a ¹³C or ¹⁵N Labeled Standard: If back-exchange is confirmed and cannot be mitigated, switch to an internal standard labeled with a non-exchangeable isotope.
Internal standard peak appears at the same m/z as the analyte. Significant deuterium loss has occurred, converting the deuterated standard to its non-deuterated form.1. Immediate Analysis: Prepare samples fresh and analyze them immediately to minimize the time for back-exchange to occur. 2. Optimize LC-MS Method: If possible, shorten the analytical run time to reduce the exposure of the standard to potentially destabilizing mobile phases. 3. Re-evaluate Standard's Suitability: The deuterated standard may not be suitable for the current analytical conditions.
Chromatographic peak splitting or shouldering for the internal standard. Isotopic exchange is occurring during the chromatographic run.1. Mobile Phase pH: Evaluate the pH of the mobile phase. Highly acidic or basic mobile phases can promote on-column exchange. 2. Temperature Effects: If using elevated column temperatures, consider if this is contributing to the instability.
Drifting calibration curve or poor linearity. Progressive degradation of the deuterated standard in the calibration standards over the course of the analytical run.1. Autosampler Stability: Investigate the stability of the standard in the autosampler over the typical run time. Consider using a cooled autosampler. 2. Fresh Standards: Prepare fresh calibration standards more frequently.

Quantitative Data on Deuterated Standard Instability

The following table summarizes examples of deuterium loss observed for different compounds under various conditions. It is important to note that the rate of exchange is highly dependent on the specific molecular structure and the position of the deuterium label.

CompoundIsotopic LabelConditionsTimeDeuterium Loss (%)Reference
Rofecoxib¹³CD₃Acetonitrile with traces of water, Room Temperature-Substantial exchange to ¹³CH₃ observed[4]
Rofecoxib¹³CD₃Human Plasma, Room Temperature6 hours28% increase in ¹³CH₃-rofecoxib[4]
HaloperidolDeuterated--35% lower recovery, potentially due to exchange[4]

Experimental Protocols

Protocol for Assessing the Stability of a Deuterated Standard in Solution

This protocol outlines a general procedure to evaluate the stability of a deuterated internal standard in a specific solvent or matrix under defined pH and temperature conditions.

1. Objective: To determine the rate and extent of deuterium back-exchange of a deuterated standard in a given solution over time.

2. Materials:

  • Deuterated standard

  • Non-deuterated (analyte) standard

  • High-purity solvent (e.g., acetonitrile, methanol, water)

  • Buffer solutions at desired pH values (e.g., pH 2, 4, 7, 10)

  • LC-MS grade water, acetonitrile, and formic acid (or other appropriate mobile phase modifiers)

  • Class A volumetric flasks and pipettes

  • Autosampler vials

  • LC-MS/MS system

3. Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the deuterated standard in a stable, aprotic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare a stock solution of the non-deuterated analyte standard in the same solvent at a similar concentration.

  • Preparation of Test Solutions:

    • For each condition to be tested (e.g., pH 4 buffer at 25°C, plasma at 4°C), prepare a solution containing a known concentration of the deuterated standard (e.g., 1 µg/mL).

  • Time-Point Analysis:

    • Immediately after preparation (t=0), transfer an aliquot of each test solution to an autosampler vial and analyze by LC-MS/MS.

    • Incubate the remaining test solutions under the specified conditions (e.g., in a temperature-controlled water bath or refrigerator).

    • At predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each test solution and analyze by LC-MS/MS.

  • LC-MS/MS Analysis:

    • Use a validated LC-MS/MS method to separate the analyte and the deuterated standard.

    • Monitor the mass transitions for both the deuterated standard and the non-deuterated analyte.

4. Data Analysis:

  • For each time point, calculate the peak area of the deuterated standard and the peak area of the non-deuterated analyte.

  • The percentage of deuterium loss can be estimated by the increase in the analyte signal in the deuterated standard solution over time, relative to the initial signal of the deuterated standard.

  • Plot the percentage of the remaining deuterated standard against time for each condition.

5. Acceptance Criteria: The acceptable level of degradation will depend on the specific requirements of the assay. Often, a loss of more than 15% of the deuterated standard's purity is considered unacceptable for a quantitative bioanalytical method.

Visualizations

degradation_pathway Deuterated_Standard Deuterated Standard (Analyte-D) Transition_State Unstable Intermediate/ Transition State Deuterated_Standard->Transition_State Proton_Source Proton Source (e.g., H₂O, ROH) Proton_Source->Transition_State Catalyst Acid (H⁺) or Base (OH⁻) Catalyst->Transition_State Non_Deuterated_Analyte Non-Deuterated Analyte Transition_State->Non_Deuterated_Analyte Deuteron_Sink Deuterated Solvent (e.g., HDO, ROD) Transition_State->Deuteron_Sink troubleshooting_workflow Start Inaccurate Quantitative Results Check_Storage Verify Storage Conditions (Solvent, Temperature) Start->Check_Storage Check_pH Measure pH of Sample and Mobile Phase Check_Storage->Check_pH Conditions OK Run_Stability_Study Perform Time-Course Stability Experiment Check_pH->Run_Stability_Study pH is Acidic/Basic Exchange_Confirmed Is Back-Exchange Significant? Run_Stability_Study->Exchange_Confirmed Optimize_Conditions Adjust pH, Temperature, or Analyze Immediately Exchange_Confirmed->Optimize_Conditions Yes No_Exchange No Significant Exchange Exchange_Confirmed->No_Exchange No Switch_Standard Use ¹³C or ¹⁵N Labeled Standard Optimize_Conditions->Switch_Standard If optimization fails Problem_Solved Problem Resolved Optimize_Conditions->Problem_Solved Switch_Standard->Problem_Solved Other_Issues Investigate Other Potential Causes (e.g., Matrix Effects) No_Exchange->Other_Issues

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for Estriol Using Estriol-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of estriol is crucial for a variety of applications, from hormone therapy monitoring to research in endocrinology. The use of a stable isotope-labeled internal standard, such as Estriol-d3, is a key component in achieving reliable and reproducible results, particularly with sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of performance data from validated analytical methods for estriol, with a focus on those employing a deuterated internal standard.

Comparative Performance of Analytical Methods for Estriol

The validation of an analytical method ensures that it is suitable for its intended purpose. Key performance indicators include linearity, the lower limit of quantification (LLOQ), accuracy, and precision. The following table summarizes these parameters from various studies on estriol quantification. While not all studies explicitly used Estriol-d3, they employed functionally equivalent deuterated internal standards or other robust internal standards, providing a valuable performance benchmark.

Validation ParameterMethod A (Deuterated Estriol IS)Method B (Deuterated Estriol IS)Method C (d4-Estradiol IS)
Analytical Technique GC-MSUPLC-MS/MSUPLC-MS/MS
Matrix PlasmaSerum/PlasmaRat Plasma
Linearity Range 5 - 625 ng/L[1]4.8 - 13,600 pg/mL[2]1.00 - 200.0 ng/mL[3]
Lower Limit of Quantification (LLOQ) 5 ng/L[1]4.8 pg/mL[2]1.00 ng/mL[3]
Intra-day Precision (%RSD) Not Reported< 15%2.6% - 7.5%
Inter-day Precision (%RSD) Not Reported< 15%3.3% - 9.5%
Accuracy (%RE) Not ReportedNot Reported1.6% - 9.4%
Recovery 92.9%[1]Not ReportedNot Reported

Experimental Protocols

A detailed experimental protocol is fundamental for reproducing an analytical method. Below are representative methodologies for the quantification of estriol using LC-MS/MS with a deuterated internal standard.

Method 1: LC-MS/MS with Liquid-Liquid Extraction

This method is suitable for the analysis of estriol in plasma.[4]

  • Sample Preparation:

    • To a plasma sample, add Estriol-d3 as the internal standard.

    • Perform a liquid-liquid extraction using a mixture of diethyl ether and hexane (70:30, v/v).

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3 C18, 150 x 4.6 mm.[4]

    • Mobile Phase: Acetonitrile/water (90:10, v/v) with 0.1% formic acid.[4]

    • Flow Rate: 1.2 mL/min.[4]

    • Injection Volume: Not specified.

  • Mass Spectrometry Detection:

    • Ionization Mode: Tandem Mass Spectrometry (MS/MS), specific ion transitions for estriol and Estriol-d3 are monitored.

Method 2: UPLC-MS/MS with Solid-Phase Extraction

This high-sensitivity method is applicable for the determination of estriol in serum or plasma.[2]

  • Sample Preparation:

    • Combine serum or plasma samples with a stable isotope-labeled internal standard.

    • Perform solid-phase extraction (SPE) to clean up the sample.

    • Evaporate the solvent.

    • Derivatize the estrogens to form dansyl derivatives.

  • Chromatographic Conditions:

    • Technique: Ultra-Performance Liquid Chromatography (UPLC).

    • Specific column and mobile phase composition are optimized for the separation of dansylated estrogens.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Multiple Reaction Monitoring (MRM) mode.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Liquid-Liquid Extraction Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma_sample Plasma Sample add_is Add Estriol-d3 Internal Standard plasma_sample->add_is lle Liquid-Liquid Extraction (diethyl ether/hexane) add_is->lle evaporate Evaporate Organic Layer lle->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection

Workflow for Estriol Analysis using Liquid-Liquid Extraction.

Solid-Phase Extraction Workflow cluster_prep Sample Preparation cluster_analysis Analysis serum_sample Serum/Plasma Sample add_is Add IS serum_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe evaporate Evaporate Solvent spe->evaporate derivatize Derivatize with Dansyl Chloride evaporate->derivatize uplc_separation UPLC Separation derivatize->uplc_separation ms_detection MS/MS Detection (MRM) uplc_separation->ms_detection

Workflow for Estriol Analysis using Solid-Phase Extraction.

References

A Head-to-Head Comparison: Estriol-d3 versus 13C-Labeled Estriol as Internal Standards in Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of estriol, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of two commonly employed stable isotope-labeled internal standards for estriol: Deuterium-labeled Estriol (Estriol-d3) and Carbon-13-labeled Estriol (13C-labeled Estriol). This comparison is supported by established principles of bioanalytical method development and presents a representative experimental protocol for their evaluation.

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-ISs) are the gold standard.[1] They are structurally almost identical to the analyte of interest and are expected to behave similarly during sample preparation and analysis, thus compensating for variability.[2] However, the choice of the isotope label—typically deuterium (²H or D) or carbon-13 (¹³C)—can significantly impact assay performance.[3] While deuterium-labeled standards are often more accessible and cost-effective, they can present analytical challenges that are generally not observed with ¹³C-labeled analogues.[2][4][5]

Performance Comparison: Estriol-d3 vs. 13C-Labeled Estriol

The following table summarizes the expected performance characteristics of Estriol-d3 and 13C-labeled Estriol as internal standards based on the well-documented behaviors of deuterium and ¹³C-labeled compounds in LC-MS/MS applications.

Performance ParameterEstriol-d3¹³C-Labeled EstriolRationale
Chromatographic Co-elution with Analyte Potential for slight retention time shift (earlier elution on reverse-phase columns).Expected to have identical retention time as the unlabeled analyte.The substitution of hydrogen with the larger deuterium atom can alter the physicochemical properties of the molecule, leading to chromatographic separation from the native analyte.[6] ¹³C labeling results in a negligible change in these properties, ensuring co-elution.[2][7][8]
Compensation for Matrix Effects May be incomplete if chromatographic separation occurs.Ideal for compensating for matrix effects due to co-elution.For an internal standard to effectively compensate for matrix-induced ion suppression or enhancement, it must experience the same matrix effects as the analyte at the same point in time.[1] Co-elution is critical for this.[7]
Isotopic Stability Risk of back-exchange of deuterium for hydrogen, especially if the label is on an exchangeable site (e.g., hydroxyl groups).Highly stable with no risk of isotopic exchange.Deuterium atoms, particularly those on heteroatoms, can be susceptible to exchange with protons in the sample matrix or mobile phase.[4][7][9] Carbon-13 atoms are integrated into the stable carbon backbone of the molecule.[2]
Fragmentation in MS/MS The presence of deuterium can sometimes alter fragmentation patterns or require different collision energies compared to the native analyte.Fragmentation pattern is expected to be identical to the native analyte, with a mass shift corresponding to the number of ¹³C atoms.The increased mass of deuterium can influence bond cleavage energies.[3]
Cost and Availability Generally more readily available and less expensive.Often more expensive and may have more limited availability due to more complex synthesis.The synthetic routes to introduce deuterium are often simpler than those for ¹³C.[2][4][5]

Experimental Evaluation Protocol

To empirically determine the suitability of Estriol-d3 and ¹³C-labeled Estriol as internal standards, a rigorous validation of the bioanalytical method should be performed. Below is a representative protocol for the quantification of estriol in human serum.

Objective: To validate an LC-MS/MS method for the determination of estriol in human serum, comparing the performance of Estriol-d3 and ¹³C-labeled Estriol as internal standards.

1. Materials and Reagents:

  • Estriol certified reference standard

  • Estriol-d3 internal standard

  • ¹³C-labeled Estriol internal standard

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Human serum (drug-free)

  • Solid-phase extraction (SPE) cartridges

2. Stock and Working Solutions Preparation:

  • Prepare individual stock solutions of estriol, Estriol-d3, and ¹³C-labeled Estriol in methanol (1 mg/mL).

  • Prepare a series of working solutions for calibration standards and quality control (QC) samples by serial dilution of the estriol stock solution.

  • Prepare separate working internal standard solutions for Estriol-d3 and ¹³C-labeled Estriol in methanol.

3. Sample Preparation (Solid-Phase Extraction):

  • Pipette 200 µL of human serum (calibration standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (either Estriol-d3 or ¹³C-labeled Estriol).

  • Vortex for 10 seconds.

  • Add 400 µL of 0.1% formic acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample mixture onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Parameters:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in methanol

    • Gradient: Start with 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI), negative mode

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Estriol: Q1: 287.2 m/z -> Q3: 145.1 m/z

      • Estriol-d3: Q1: 290.2 m/z -> Q3: 147.1 m/z

      • ¹³C-labeled Estriol (e.g., Estriol-¹³C₆): Q1: 293.2 m/z -> Q3: 149.1 m/z

    • Optimize source parameters (e.g., ion spray voltage, temperature) and compound parameters (e.g., declustering potential, collision energy) for each analyte and internal standard.

5. Method Validation Experiments:

  • Selectivity: Analyze blank serum samples from multiple sources to check for interferences at the retention times of the analyte and internal standards.

  • Linearity and Range: Analyze calibration curves over the expected concentration range.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three separate days.

  • Matrix Effect: Compare the response of the analyte in post-extraction spiked serum with the response in a neat solution. This should be performed for both internal standards.

  • Recovery: Compare the analyte response in pre-extraction spiked serum with that in post-extraction spiked serum.

Visualizing the Workflow and Structures

To better illustrate the processes and molecules involved, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Serum Sample is_add Add Internal Standard (Estriol-d3 or 13C-Estriol) serum->is_add spe Solid-Phase Extraction (SPE) is_add->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms data Data Processing (Analyte/IS Ratio) ms->data Data Acquisition result Final Concentration data->result Quantification

Caption: General workflow for the LC-MS/MS analysis of estriol using a stable isotope-labeled internal standard.

Structures cluster_estriol Estriol cluster_d3 Estriol-d3 cluster_c13 13C-Labeled Estriol estriol_img d3_img c13_img

Caption: Chemical structures of Estriol and its deuterated and 13C-labeled analogues.

Conclusion

While Estriol-d3 may be a viable and cost-effective option for some applications, the inherent physicochemical differences introduced by deuterium labeling can lead to analytical challenges, most notably a potential lack of co-elution with the native analyte. This can compromise the accuracy of quantification by failing to fully compensate for matrix effects.

In contrast, ¹³C-labeled estriol is considered the superior choice for an internal standard in demanding bioanalytical applications.[3] Its identical chromatographic behavior and high isotopic stability ensure the most accurate and reliable correction for variations during sample processing and analysis.[2][7] For the development of robust and high-quality bioanalytical methods for estriol, the use of a ¹³C-labeled internal standard is strongly recommended.

References

A Guide to Inter-laboratory Analysis of Estriol Utilizing Estriol-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of methodologies for the quantification of estriol in biological matrices, with a particular focus on the use of Estriol-d3 as an internal standard. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and accurate analytical methods for estriol. While direct, publicly available inter-laboratory comparison data for estriol analysis is limited, this guide synthesizes information from method validation studies and proficiency testing program descriptions to offer valuable insights into expected performance and best practices.

Data Presentation: A Comparative Overview

The choice of analytical methodology significantly impacts the accuracy and precision of estriol quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for steroid hormone analysis, offering superior specificity and sensitivity compared to traditional immunoassays.[1][2][3] The use of a stable isotope-labeled internal standard, such as Estriol-d3, is crucial in LC-MS/MS methods to compensate for matrix effects and variations during sample preparation and injection.[3]

Table 1: Comparison of Analytical Methods for Estriol Quantification

ParameterLC-MS/MS with Estriol-d3Immunoassay (e.g., ELISA, RIA)
Principle Chromatographic separation followed by mass-to-charge ratio detectionAntibody-antigen binding
Specificity High; capable of distinguishing between structurally similar steroidsVariable; prone to cross-reactivity with other estrogens and metabolites[2][3]
Sensitivity (LOQ) Low pg/mL range[2]Higher pg/mL to ng/mL range
Precision (CV%) Typically <15%[2]Can be >15-20%
Accuracy High; considered the reference methodCan be affected by matrix effects and cross-reactivity
Throughput Moderate to highHigh
Cost per Sample HigherLower

Table 2: Performance Characteristics of LC-MS/MS Methods for Estriol with a Deuterated Internal Standard (Illustrative Data)

LaboratoryMethodLinearity (ng/mL)LLOQ (ng/mL)Intra-assay Precision (CV%)Inter-assay Precision (CV%)Accuracy (% Recovery)
Lab A UPLC-MS/MS0.1 - 1000.13.55.295 - 105
Lab B HPLC-MS/MS0.2 - 2000.24.16.892 - 108
Lab C UPLC-MS/MS0.05 - 500.055.07.590 - 110

Note: This table presents illustrative data based on typical performance characteristics reported in method validation studies. Actual performance may vary between laboratories.

The College of American Pathologists (CAP) offers a proficiency testing program for unconjugated estriol (uE3), which allows participating laboratories to assess their performance against their peers. While specific summary reports are not publicly disseminated, participation in such programs is a critical component of a laboratory's quality assurance to ensure the accuracy and reliability of their estriol assays.

Alternative Internal Standards

While Estriol-d3 is a commonly used internal standard, other stable isotope-labeled variants are available and may offer advantages.

Table 3: Comparison of Stable Isotope-Labeled Internal Standards for Estriol Analysis

Internal StandardIsotopic LabelPotential AdvantagesPotential Disadvantages
Estriol-d3 Deuterium (³H)Readily availablePotential for chromatographic separation from the native analyte, which can lead to inaccurate correction for matrix effects.[4] Possibility of deuterium exchange under certain conditions.
Estriol-d4 Deuterium (⁴H)Similar to Estriol-d3Similar potential for chromatographic shift and isotopic instability.
Estriol-¹³C₃ Carbon-13 (¹³C)Co-elutes almost identically with the native analyte, providing better correction for matrix effects.[5] More stable isotope label with no risk of exchange.[5]Generally more expensive and may be less readily available than deuterated standards.

Experimental Protocols

Key Experiment: Quantification of Estriol in Human Serum using LC-MS/MS with Estriol-d3 Internal Standard

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of serum sample, calibrator, or quality control, add 50 µL of working internal standard solution (Estriol-d3 in methanol).

  • Vortex mix for 30 seconds.

  • Add 600 µL of cold acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A.

  • Vortex mix and transfer to an autosampler vial for injection.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A linear gradient from 30% to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Estriol: Precursor ion (m/z) -> Product ion (m/z) (e.g., 287.2 -> 145.1)

      • Estriol-d3: Precursor ion (m/z) -> Product ion (m/z) (e.g., 290.2 -> 147.1)

    • Optimize collision energy and other MS parameters for maximum signal intensity.

3. Data Analysis

  • Integrate the peak areas for both estriol and Estriol-d3.

  • Calculate the peak area ratio (Estriol / Estriol-d3).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

  • Determine the concentration of estriol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Estriol Signaling Pathway

Estriol, like other estrogens, primarily exerts its biological effects by binding to estrogen receptors (ERs), which are located in the nucleus of target cells. This interaction initiates a cascade of events leading to the regulation of gene expression.

Estriol_Signaling_Pathway Estriol Signaling Pathway cluster_cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estriol Estriol ER Estrogen Receptor (ER) Estriol->ER Binds to CellMembrane Cell Membrane Cytoplasm Cytoplasm HSP Heat Shock Proteins (HSP) Estriol_ER_Complex Estriol-ER Complex Dimerization Dimerization Estriol_ER_Complex->Dimerization ERE Estrogen Response Element (ERE) on DNA Dimerization->ERE Translocates to Nucleus and Binds NuclearMembrane Nuclear Membrane Nucleus Nucleus Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Enters Cytoplasm for Proteins New Proteins Translation->Proteins CellularResponse Cellular Response Proteins->CellularResponse

Caption: Simplified diagram of the classical genomic estriol signaling pathway.

Experimental Workflow for Estriol Analysis

The following diagram outlines the typical workflow for the quantification of estriol in serum samples using LC-MS/MS with an internal standard.

Estriol_Analysis_Workflow Experimental Workflow for Estriol Analysis Sample Serum Sample Add_IS Add Estriol-d3 Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing

Caption: A typical experimental workflow for estriol quantification by LC-MS/MS.

References

A Comparative Guide to Estriol Quantification: LC-MS/MS vs. Immunoassay

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of hormone quantification, the choice of analytical methodology is paramount. This guide provides a detailed comparison of two primary techniques for measuring estriol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often utilizing deuterated internal standards like Estriol-d3, and traditional immunoassays, such as ELISA.

This objective overview presents experimental data on the linearity, accuracy, and precision of these methods, complemented by detailed experimental protocols and workflow visualizations to aid in informed decision-making for your research needs.

Performance Characteristics: A Head-to-Head Comparison

The selection of an appropriate assay for estriol quantification hinges on the specific requirements of the study, including desired sensitivity, specificity, and the nature of the biological matrix. Below is a summary of the performance characteristics of LC-MS/MS and immunoassay methods.

Performance MetricLC-MS/MS with Deuterated Internal StandardImmunoassay (ELISA)Key Considerations
Linearity Excellent, with R² values typically > 0.99 over a wide dynamic range (e.g., 0.5 pg/mL to 32 ng/mL)[1][2].Good, but can be more variable, especially at the lower and upper ends of the standard curve. Non-linear relationships can occur at low concentrations[1].LC-MS/MS generally offers a broader linear range, crucial for studies with diverse sample concentrations.
Accuracy High, with analytical recoveries often between 95% and 105%[1]. The use of a deuterated internal standard corrects for matrix effects and variations in sample preparation.Can be affected by cross-reactivity with other structurally similar steroids, leading to potential overestimation of estriol levels. Biases can be concentration-dependent when compared to LC-MS/MS[1].For applications demanding high specificity and accuracy, particularly in complex biological matrices, LC-MS/MS is the gold standard.
Precision High, with intra- and inter-assay coefficients of variation (CVs) typically below 10%[1][3].Variable, with intra-assay CVs often ranging from <5% to 10% and inter-assay CVs from <10% to over 15% for some kits.LC-MS/MS generally demonstrates superior precision, ensuring higher reproducibility of results.
Sensitivity Very high, with lower limits of quantification (LLOQ) reaching the sub-picogram per milliliter (pg/mL) range (e.g., 0.5 pg/mL)[2][4].Varies widely between kits, with LLOQs typically in the low pg/mL to ng/mL range.For studies requiring the detection of very low estriol concentrations, such as in men or postmenopausal women, the sensitivity of LC-MS/MS is a distinct advantage.
Specificity Excellent, as it separates and identifies molecules based on both their chromatographic retention time and their unique mass-to-charge ratio.Can be limited by the specificity of the antibody used, with potential for cross-reactivity with other endogenous or exogenous steroids.The high specificity of LC-MS/MS minimizes the risk of erroneous results due to interfering substances.

Experimental Protocols: A Detailed Look at the Methodologies

Understanding the intricacies of each assay's workflow is crucial for implementation and troubleshooting. Below are detailed protocols for both an LC-MS/MS method and a competitive ELISA for estriol quantification.

LC-MS/MS Method for Serum Estriol Quantification

This protocol outlines a typical workflow for the analysis of estriol in serum using liquid chromatography-tandem mass spectrometry with a deuterated internal standard.

1. Sample Preparation:

  • Aliquoting: Transfer 200 µL of serum sample, calibrator, or quality control into a clean glass tube[5].

  • Internal Standard Spiking: Add a known amount of deuterated estriol (e.g., Estriol-d3) internal standard solution to each tube. This is a critical step for accurate quantification as the internal standard will behave similarly to the analyte during extraction and ionization, correcting for any losses or variations[5].

  • Liquid-Liquid Extraction (LLE):

    • Add an organic extraction solvent (e.g., a mixture of hexane and ethyl acetate) to the serum samples[5].

    • Vortex vigorously to ensure thorough mixing and extraction of the steroids into the organic phase.

    • Centrifuge to separate the aqueous and organic layers.

  • Evaporation: Carefully transfer the organic layer to a new tube and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (Optional but common for enhancing sensitivity):

    • Reconstitute the dried extract in a derivatization reagent solution (e.g., dansyl chloride) and incubate to allow the reaction to complete[6]. This step adds a chemical group to the estriol molecule that improves its ionization efficiency in the mass spectrometer.

  • Final Reconstitution: Evaporate the derivatization reagent and reconstitute the final residue in a solvent compatible with the LC mobile phase (e.g., a methanol/water mixture)[5].

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Inject the reconstituted sample onto a liquid chromatography system equipped with a suitable analytical column (e.g., a C18 column). The analytes are separated based on their physicochemical properties as they pass through the column with the mobile phase[3].

  • Mass Spectrometric Detection:

    • The eluent from the LC column is introduced into the mass spectrometer.

    • The estriol and its deuterated internal standard are ionized (e.g., by electrospray ionization - ESI).

    • The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the internal standard, ensuring highly specific detection and quantification.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis serum Serum Sample spike Spike with Deuterated Internal Standard serum->spike extract Liquid-Liquid Extraction spike->extract evap1 Evaporation extract->evap1 deriv Derivatization (Optional) evap1->deriv reconstitute Reconstitution deriv->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms

Fig. 1: LC-MS/MS Workflow for Estriol Analysis
Competitive ELISA Protocol for Estriol Quantification

This protocol describes a common procedure for a competitive enzyme-linked immunosorbent assay (ELISA) for measuring estriol.

1. Reagent Preparation:

  • Bring all reagents and samples to room temperature before use.

  • Prepare wash buffer and any other required solutions according to the kit manufacturer's instructions.

2. Assay Procedure:

  • Sample/Standard Addition: Pipette a defined volume (e.g., 50 µL) of standards, controls, and samples into the appropriate wells of the microplate, which is pre-coated with an anti-estriol antibody[7][8].

  • Enzyme Conjugate Addition: Add a fixed amount of enzyme-labeled estriol (e.g., HRP-estriol conjugate) to each well. This will compete with the estriol in the sample for binding to the antibody on the plate[7][8].

  • Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for the competitive binding reaction to reach equilibrium[7].

  • Washing: Aspirate the contents of the wells and wash them multiple times with the wash buffer to remove any unbound reagents[8].

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) to each well. The enzyme on the bound conjugate will convert the substrate into a colored product[8].

  • Incubation: Incubate the plate for a set period (e.g., 15-30 minutes) to allow for color development[7][8].

  • Stopping the Reaction: Add a stop solution to each well to terminate the enzymatic reaction and stabilize the color[7].

  • Absorbance Reading: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of estriol in the sample.

ELISA_Workflow cluster_assay Assay Procedure add_sample Add Sample/Standard to Antibody-Coated Plate add_conjugate Add Enzyme-Labeled Estriol Conjugate add_sample->add_conjugate incubate1 Incubate (Competitive Binding) add_conjugate->incubate1 wash Wash to Remove Unbound Reagents incubate1->wash add_substrate Add Substrate wash->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read Read Absorbance add_stop->read

Fig. 2: Competitive ELISA Workflow

Concluding Remarks

The choice between an LC-MS/MS assay using a deuterated internal standard and an immunoassay for estriol quantification should be guided by the specific demands of the research. For applications requiring the highest levels of accuracy, specificity, and sensitivity, particularly when analyzing low concentrations of estriol or in complex biological matrices, LC-MS/MS is the superior method. While immunoassays offer a more accessible and higher-throughput option, researchers must be cognizant of the potential for cross-reactivity and the importance of thorough validation to ensure the reliability of their results. This guide provides the foundational information to assist in making a well-informed decision that aligns with the scientific rigor and objectives of your study.

References

A Comparative Guide to the Quantification of Estriol: Unveiling the Limits of Detection and Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of estriol is paramount for a multitude of applications, from clinical diagnostics to pharmaceutical research. This guide provides an objective comparison of analytical methodologies for estriol quantification, with a focus on the limits of detection (LOD) and quantification (LOQ). We delve into the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing an internal standard, Estriol-d3, and contrast it with alternative techniques, supported by experimental data and detailed protocols.

The Gold Standard: LC-MS/MS with Estriol-d3 Internal Standard

The use of a stable isotope-labeled internal standard, such as Estriol-d3, in conjunction with LC-MS/MS is widely regarded as the gold standard for the quantification of endogenous compounds like estriol. This approach offers high selectivity and sensitivity, minimizing matrix effects and ensuring accurate measurement even at low concentrations.

The primary advantage of using an isotopic internal standard is its ability to co-elute with the analyte of interest, experiencing identical ionization and fragmentation patterns. This intrinsic similarity allows for precise correction of any analyte loss during sample preparation and analysis, leading to highly reliable and reproducible results.

Performance Characteristics: A Comparative Analysis

The selection of an appropriate analytical method hinges on its ability to reliably detect and quantify the analyte at the required concentration levels. The LOD, the lowest concentration of an analyte that can be reliably detected, and the LOQ, the lowest concentration that can be accurately and precisely quantified, are critical performance metrics.

Below is a comparative summary of the LOD and LOQ for estriol and other relevant estrogens using various analytical techniques.

Analytical MethodAnalyteInternal StandardLimit of Detection (LOD)Limit of Quantification (LOQ)Matrix
UPLC-MS/MS Estriol (E3) d4-Estradiol (d4-E2) -1.00 ng/mL Rat Plasma[1]
LC-MS/MSEstradiol (E2)¹³C₃-Estradiol-0.16 pg/mL (0.6 pmol/L)Human Serum[2]
LC-MS/MSEstrone (E1)¹³C₃-Estrone-0.07 pg/mL (0.3 pmol/L)Human Serum[2]
LC-MS/MSEstradiol (E2)d4-Estradiol-0.5 pg/mLHuman Serum[3][4][5]
HPLCEstriol (E3)--10 ng/mLPharmaceutical Preparations
GC-MSEstriol (E3)--12.5 ng/mLPharmaceutical Preparations
Immunoassay (ELISA)Estrogens-0.05 µg/L-Water[6]

Note: While a specific LOD for the UPLC-MS/MS method for estriol was not provided in the cited source, the Lower Limit of Quantification (LLOQ) is a robust indicator of the method's sensitivity at the lower end of the measurement range.

As the table illustrates, LC-MS/MS methods, particularly those employing internal standards, demonstrate superior sensitivity with significantly lower LOQs compared to older techniques like HPLC and GC-MS without isotopic dilution. Immunoassays, while offering a different approach, can be prone to cross-reactivity and may not provide the same level of specificity and accuracy as mass spectrometry-based methods, especially at low concentrations.[7][8]

Experimental Protocols

For researchers looking to implement or adapt these methodologies, detailed experimental protocols are crucial. Below are outlines for the quantification of estriol and other estrogens using LC-MS/MS.

Protocol 1: UPLC-MS/MS for Estriol in Rat Plasma

This protocol is based on a method developed for the quantification of estriol in a preclinical setting.[1]

1. Sample Preparation:

  • Aliquots of rat plasma (90 µL) are spiked with 10 µL of the internal standard working solution (d4-Estradiol).

  • Proteins are precipitated by the addition of an organic solvent.

  • The supernatant is collected, evaporated to dryness, and reconstituted in a solution of 25:75 (v/v) methanol-water for injection into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions:

  • Chromatographic System: Waters Xevo TQ-S UPLC-MS/MS system.

  • Column: A suitable reversed-phase column for steroid separation.

  • Mobile Phase: A gradient of methanol and water.

  • Mass Spectrometry: Operated in a suitable ionization mode (e.g., electrospray ionization - ESI) with multiple reaction monitoring (MRM) to detect the specific precursor and product ions for both estriol and the internal standard.

Protocol 2: General LC-MS/MS for Estrogens in Human Serum

This protocol provides a general workflow for the analysis of estrogens in clinical samples.

1. Sample Preparation:

  • Serum samples (e.g., 200 µL) are spiked with an isotope-labeled internal standard solution (e.g., ¹³C₃-Estradiol, d4-Estradiol).[2][9]

  • Liquid-liquid extraction (LLE) is performed using a solvent mixture such as hexane and ethyl acetate or methyl tert-butyl ether (MTBE) to isolate the steroids.[10]

  • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.[9]

  • In some methods, derivatization with a reagent like dansyl chloride may be employed to enhance ionization efficiency and sensitivity.[10]

2. LC-MS/MS Conditions:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of ammonium fluoride or formic acid) and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative or positive ion mode with MRM is typically used for quantification.[2]

Visualizing the Workflow and Biological Pathway

To further clarify the experimental process and the biological context of estriol, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis serum Serum Sample is Add Estriol-d3 Internal Standard serum->is ext Liquid-Liquid Extraction is->ext evap Evaporation ext->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms data Data Acquisition and Quantification ms->data

Experimental workflow for estriol quantification.

estriol_signaling cluster_cell Target Cell cluster_membrane Membrane-Initiated Signaling E3 Estriol (E3) ER Estrogen Receptor (ER) (Cytoplasmic/Nuclear) E3->ER Binds ERE Estrogen Response Element (on DNA) ER->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Proteins Protein Synthesis Transcription->Proteins Response Cellular Response Proteins->Response mER Membrane Estrogen Receptor (mER) Kinase Kinase Cascades mER->Kinase GPER GPER GPER->Kinase Response_mem Cellular Response Kinase->Response_mem Influences Transcription Factors E3_mem Estriol E3_mem->mER E3_mem->GPER

Simplified overview of estriol signaling pathways.

Estriol, like other estrogens, primarily exerts its effects by binding to estrogen receptors (ERs), which are located in the cytoplasm and nucleus of target cells.[11][12] Upon binding, the receptor-hormone complex translocates to the nucleus and binds to specific DNA sequences known as estrogen response elements (EREs), thereby modulating the transcription of target genes.[11][12] Additionally, estrogens can initiate rapid signaling events through membrane-associated estrogen receptors (mERs) and G-protein coupled estrogen receptors (GPER), which can activate various kinase cascades.[12]

Conclusion

The quantification of estriol with high sensitivity and specificity is critical for advancing our understanding of its physiological and pathological roles. LC-MS/MS methods, particularly those incorporating stable isotope-labeled internal standards like Estriol-d3, offer unparalleled performance in terms of low limits of detection and quantification. While other methods such as HPLC, GC-MS, and immunoassays have their applications, they generally do not match the sensitivity and specificity of LC-MS/MS, especially for the analysis of low-level endogenous estriol in complex biological matrices. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate analytical strategy for their specific research needs.

References

A Comparative Guide to Deuterated Estrogen Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of estrogens is critical. Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high specificity and accuracy.[1][2] Central to this methodology is the use of deuterated estrogen standards as internal references. This guide provides an objective comparison of the performance of different deuterated estrogen standards, supported by experimental data, to aid in the selection of the most appropriate standard for your analytical needs.

Performance of Deuterated Estrogen Standards: A Comparative Overview

The choice of a deuterated internal standard can influence the performance of an LC-MS/MS assay. The ideal standard should co-elute with the analyte, exhibit similar ionization efficiency, and remain stable throughout the sample preparation and analysis process. While direct comparative studies are limited, analysis of published validation data for methods utilizing different deuterated estradiol standards allows for an indirect assessment of their performance.

The following table summarizes the performance characteristics of LC-MS/MS methods for estradiol quantification using different deuterated standards. It is important to note that variations in instrumentation, sample matrix, and extraction protocols can also impact these metrics.

Deuterated StandardLinearity (Range)Precision (% CV)Accuracy (% Bias or % Recovery)Lower Limit of Quantification (LLOQ)Reference
Estradiol-d45–800 pg/mL (Linear, r2 > 0.999)Within-run: <10%, Between-run: <10%N/A0.5 pg/mL[3][4]
Estradiol-d5N/AN/A100.2 – 107.3% RecoveryN/A[5]
Deuterated Estradiol (unspecified)0.2-10311.6 pmol/LIntra-laboratory: 3.0-10.1%Within 15% bias7.5 pmol/L[6]
Deuterated Estrogens (d4-E2, d3-E3, etc.)10^3-fold concentration rangeIntrabatch: 7-30%, Interbatch: 8-29%91-113% Recovery8 pg/mL[7][8]

Note: N/A indicates that the specific data point was not available in the cited reference. The performance metrics are influenced by the entire analytical method and not solely the internal standard.

Key Considerations for Selecting a Deuterated Standard

Several factors should be considered when selecting a deuterated estrogen standard:

  • Degree and Position of Deuteration: The number and location of deuterium atoms are crucial. The label should be on a stable part of the molecule to prevent back-exchange of deuterium for hydrogen during sample processing.[9] Deuterium atoms positioned alpha to a carbonyl group may be more susceptible to exchange.[8]

  • Isotopic Purity: High isotopic purity is essential to minimize interference from the unlabeled analyte present as an impurity in the standard.

  • Matrix Effects: While stable isotope-labeled internal standards are designed to compensate for matrix effects, differential matrix effects can still occur, potentially due to slight differences in retention times between the analyte and the deuterated standard.[9] Thorough validation in the specific biological matrix is therefore critical.[10]

Experimental Protocols

The following is a representative experimental protocol for the quantification of estradiol in human serum using a deuterated internal standard and LC-MS/MS. This protocol synthesizes common practices from various published methods.

Sample Preparation (Liquid-Liquid Extraction and Derivatization)
  • Spiking: To 200 µL of serum, add the deuterated estradiol internal standard.[3][11]

  • Extraction: Perform liquid-liquid extraction with a mixture of hexane and ethyl acetate.[11][12]

  • Evaporation: Evaporate the organic layer to dryness under a stream of nitrogen.[12]

  • Derivatization: Reconstitute the dried extract and derivatize with dansyl chloride to enhance ionization efficiency.[11]

LC-MS/MS Analysis
  • Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of water and methanol/acetonitrile.[3][12]

  • Ionization: Employ electrospray ionization (ESI) or atmospheric pressure photoionization (APPI).[13]

  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the native estradiol and the deuterated internal standard.

Visualizing Key Processes

To better understand the methodologies discussed, the following diagrams illustrate a typical analytical workflow and the principle of isotope dilution.

analytical_workflow Analytical Workflow for Estrogen Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample spike Spike with Deuterated Internal Standard serum->spike extract Liquid-Liquid Extraction spike->extract dry Evaporation extract->dry derivatize Derivatization dry->derivatize lc LC Separation derivatize->lc ms MS/MS Detection lc->ms quant Quantification ms->quant

Caption: A typical workflow for estrogen analysis using LC-MS/MS.

isotope_dilution Principle of Isotope Dilution Mass Spectrometry cluster_sample Biological Sample cluster_standard Known Amount cluster_mixture Analysis by MS cluster_result Quantification analyte Analyte (Estrogen) mix Ratio of Analyte to Standard is Measured analyte->mix standard Deuterated Standard standard->mix result Concentration of Analyte is Calculated mix->result

Caption: The principle of isotope dilution for accurate quantification.

References

Measuring Estriol in Low-Concentration Samples: A Comparative Guide to Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of estriol in low-concentration samples is critical for reliable study outcomes. This guide provides an objective comparison of the primary methodologies used for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and validation of the most appropriate method for your research needs.

Performance Comparison of Analytical Methods

The choice of analytical method for estriol measurement in low-concentration samples significantly impacts data quality. While immunoassays have been traditionally used, LC-MS/MS has emerged as the gold standard due to its superior sensitivity and specificity, particularly at low analyte levels.[1][2][[“]][4][5] Immunoassays are susceptible to cross-reactivity with structurally similar steroids and metabolites, which can lead to an overestimation of estriol concentrations.[5][6]

The following table summarizes the quantitative performance of LC-MS/MS and Immunoassays based on published validation data.

Performance MetricLC-MS/MSImmunoassay (Chemiluminescence)Immunoassay (RIA/ELISA)
Limit of Quantification (LOQ) 0.07 pg/mL - 0.2 ng/mL[7][8][9]Typically higher than LC-MS/MS0.05 µg/L (for water samples)[10]
Limit of Detection (LOD) 0.05 ng/mL[8]Not consistently reported for low levelsNot consistently reported for low levels
Precision (CV%) < 10%[1][2][7]< 15%[11]≤ 17.8%[1][2]
Accuracy/Recovery 95.9% - 104.2%[8]88% - 118%[11]Variable, prone to overestimation[6]
Specificity HighModerate to HighLower, susceptible to cross-reactivity[1][2]
Correlation with LC-MS/MS N/AR² = 0.9663 - 0.9678[8]Moderate to high in premenopausal women (rs=0.8–0.9), weaker in postmenopausal women (rs=0.4–0.8)[1][2]

Experimental Protocols

Detailed and robust experimental protocols are fundamental for accurate and reproducible results. Below are representative protocols for LC-MS/MS and a general immunoassay.

LC-MS/MS Method for Ultrasensitive Estradiol and Estrone Measurement

This protocol is adapted from an ultrasensitive LC-MS/MS method suitable for sub-picomolar range measurements.[7]

1. Sample Preparation:

  • Spike serum samples, calibrators, and quality controls with an isotope-labeled internal standard.
  • Perform liquid-liquid extraction to purify the sample.

2. LC-MS/MS Analysis:

  • Reconstitute the extracted samples.
  • Analyze the reconstituted extracts using LC-MS/MS in negative electrospray ionization mode.

3. Validation Parameters:

  • Limit of Quantification (LOQ): Determined as the lowest concentration with a coefficient of variation (CV) ≤ 20%. One study achieved an LOQ of 0.6 pmol/L (0.16 pg/mL) for estradiol and 0.3 pmol/L (0.07 pg/mL) for estrone.[7]
  • Precision: Assessed at multiple quality control levels. A CV below 9.0% for estradiol and 7.8% for estrone across a range of concentrations has been reported.[7]
  • Accuracy: Traceable to a reference standard (e.g., BCR576 for estradiol).

Chemiluminescence Immunoassay (CLIA) for Estriol Determination

This protocol is based on a described CLIA method using magnetic microparticles.[11]

1. Assay Principle:

  • A competitive immunoassay format is typically used where estriol in the sample competes with a labeled estriol for binding to a limited number of anti-estriol antibody sites.
  • Magnetic microparticles are often used as the solid phase for antibody immobilization, facilitating separation.

2. Assay Procedure:

  • Incubate serum samples with anti-estriol antibody and an acridinium-labeled estriol conjugate.
  • Introduce magnetic microparticles coated with a secondary antibody to capture the primary antibody complex.
  • Apply a magnetic field to separate the microparticles and wash away unbound components.
  • Trigger the chemiluminescent reaction by adding an appropriate reagent.
  • Measure the light emission, which is inversely proportional to the concentration of estriol in the sample.

3. Performance Characteristics:

  • Calibration Range: A typical calibration curve for estriol can range from 0.6 to 60 ng/mL.[11]
  • Precision: Intra- and inter-assay CVs are generally less than 11% and 15%, respectively.[11]
  • Recovery: Expected recovery rates are in the range of 90% to 116%.[11]

Visualizing the Workflow

To better understand the procedural flow of each method, the following diagrams have been generated using the DOT language.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Serum Sample Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Reconstitution Reconstitute Extract Extraction->Reconstitution LC Liquid Chromatography Separation Reconstitution->LC MS Tandem Mass Spectrometry Detection LC->MS Data Data Acquisition MS->Data

Caption: Experimental workflow for LC-MS/MS based estriol measurement.

Immunoassay_Workflow cluster_assay Immunoassay Procedure cluster_result Result Calculation Sample Serum Sample Incubate Incubate with Antibody & Labeled Antigen Sample->Incubate Separate Magnetic Separation of Immune Complex Incubate->Separate Wash Wash to Remove Unbound Components Separate->Wash Signal Signal Generation (Chemiluminescence) Wash->Signal Detect Light Detection Signal->Detect Calibrate Generate Calibration Curve Detect->Calibrate Calculate Calculate Estriol Concentration Calibrate->Calculate

Caption: General workflow for a competitive chemiluminescence immunoassay.

References

Evaluating the Robustness of Analytical Methods: A Comparative Guide to Internal Standards Using Estriol-d3-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the robustness of analytical methods is paramount for reliable and reproducible results. An analytical method's robustness is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. In the quantitative analysis of steroid hormones like estriol by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is a critical factor in achieving method robustness. This guide provides a comparative evaluation of Estriol-d3-1 as an internal standard, supported by experimental data and detailed methodologies, to aid in the development of robust analytical methods.

The use of a stable isotope-labeled internal standard is a widely accepted strategy to enhance the accuracy and precision of LC-MS/MS assays. These internal standards, which are chemically identical to the analyte but have a different mass due to isotopic enrichment, co-elute with the analyte and experience similar matrix effects and variations in sample preparation and instrument response. This co-behavior allows for reliable correction of potential errors, thereby improving the overall robustness of the method.

The Critical Role of the Internal Standard in Method Robustness

The choice of an internal standard can significantly affect the results obtained from an LC-MS/MS assay.[1][2] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. Deuterated analogs of the analyte, such as this compound, are often considered the gold standard for use as internal standards in mass spectrometry-based methods. The degree of deuteration and the position of the deuterium atoms can, however, influence the chromatographic behavior and fragmentation patterns, potentially impacting the method's performance under varied conditions.

Comparison of this compound with Alternative Internal Standards

While direct comparative studies focusing solely on the robustness imparted by different deuterated estriol internal standards are limited, we can infer performance from validation data of various LC-MS/MS methods. The key parameters to evaluate when assessing the robustness of a method using a particular internal standard include precision (repeatability and intermediate precision) and accuracy under deliberately varied chromatographic conditions.

Table 1: Comparison of Performance Characteristics of a Hypothetical LC-MS/MS Method for Estriol using Different Internal Standards under Varied Conditions

Method Parameter VariationAnalyte Response (Estriol)This compound (IS) ResponseAnalyte/IS Ratio%RSD of Analyte/IS RatioAccuracy (%)
Nominal Conditions
Mobile Phase pH 5.0, Flow Rate 0.4 mL/min, Column Temp 40°C100,000120,0000.8332.199.5
Robustness Testing Conditions
Alternative 1: Estriol-d4
Mobile Phase pH 4.898,000117,5000.8342.399.8
Mobile Phase pH 5.2102,000122,5000.8332.099.4
Flow Rate 0.38 mL/min105,000126,0000.8332.299.6
Flow Rate 0.42 mL/min95,000114,0000.8332.499.5
Column Temp 38°C101,000121,0000.8352.1100.1
Column Temp 42°C99,000119,0000.8322.299.2
Alternative 2: Non-Isotopic Structural Analog (e.g., Estrone-d4)
Mobile Phase pH 4.898,000110,0000.8914.5106.9
Mobile Phase pH 5.2102,000130,0000.7854.894.2
Flow Rate 0.38 mL/min105,000135,0000.7785.193.4
Flow Rate 0.42 mL/min95,000105,0000.9054.9108.6
Column Temp 38°C101,000125,0000.8084.697.0
Column Temp 42°C99,000115,0000.8614.7103.4

This table presents hypothetical data for illustrative purposes, based on expected outcomes from robustness studies. The %RSD and Accuracy values demonstrate the superior ability of a closely related isotopic internal standard (Estriol-d4) to compensate for variations compared to a non-isotopic structural analog.

As illustrated in the hypothetical data in Table 1, a stable isotope-labeled internal standard that is structurally very similar to the analyte (e.g., Estriol-d4) is expected to show minimal variation in the analyte/internal standard ratio, even when method parameters are deliberately altered. This leads to consistent accuracy and high precision, demonstrating the robustness of the method. In contrast, a non-isotopic structural analog may exhibit different responses to changes in chromatographic conditions, resulting in greater variability in the analyte/IS ratio and compromising the accuracy and precision of the results. This compound, being a stable isotope-labeled analog of estriol, is expected to perform similarly to Estriol-d4 in this context, providing excellent compensation for analytical variability.

Experimental Protocols for Robustness Testing

To formally evaluate the robustness of an analytical method using this compound, a systematic approach involving designed experiments is recommended. The International Council for Harmonisation (ICH) guidelines provide a framework for such validation.[3] Two common experimental designs for robustness testing are the Plackett-Burman design and the Youden test.[4][5][6][7][8]

Plackett-Burman Design for Robustness Testing

This is a fractional factorial design that is efficient for screening multiple factors simultaneously to identify which have the most significant effect on the method's performance.

Protocol:

  • Factor Selection: Identify critical method parameters that could potentially vary during routine use. For an LC-MS/MS method for estriol, these may include:

    • Mobile phase pH (e.g., ±0.2 units)

    • Percentage of organic modifier in the mobile phase (e.g., ±2%)

    • Column temperature (e.g., ±2°C)

    • Flow rate (e.g., ±5%)

    • Different batches of the analytical column

    • Different sample extraction times (e.g., ±10%)

    • Different sources of reagents

  • Experimental Design: Create a Plackett-Burman design matrix for the selected factors at two levels (high and low).

  • Sample Analysis: Prepare and analyze a set of quality control (QC) samples (e.g., low, medium, and high concentrations) for each experimental run defined by the design matrix. Each sample should be spiked with a consistent concentration of this compound.

  • Data Analysis: For each run, calculate the mean concentration, precision (%RSD), and accuracy of the QC samples. Use statistical software to analyze the effects of each factor on the measured responses.

Table 2: Example of a Plackett-Burman Design Matrix for 7 Factors

ExperimentFactor 1 (pH)Factor 2 (% Organic)Factor 3 (Temp)Factor 4 (Flow Rate)Factor 5 (Column Batch)Factor 6 (Extraction Time)Factor 7 (Reagent Source)
1+++-+--
2-+++-+-
3--+++-+
4+--+++-
5-+--+++
6+-+--++
7++-+--+
8-------

(+ denotes the high level and - denotes the low level of the factor)

Youden Test for Robustness Evaluation

The Youden test is another fractional factorial design that is particularly useful for evaluating the effect of seven factors in eight experiments.[6][7][8]

Protocol:

  • Factor Selection: As with the Plackett-Burman design, select seven critical method parameters and define their nominal and varied levels.

  • Experimental Design: The Youden test has a specific design where in each of the eight runs, a unique combination of three factors are at their high level and four are at their low level, or vice versa.

  • Sample Analysis and Data Analysis: The procedure for sample analysis and data interpretation is similar to the Plackett-Burman design. The results will indicate which factors have a statistically significant impact on the results, and therefore need to be carefully controlled.

Visualization of Workflows

Experimental Workflow for Robustness Testing

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation factor_selection Select Critical Method Parameters design_experiment Create Experimental Design (e.g., Plackett-Burman) factor_selection->design_experiment prepare_qc Prepare QC Samples with Estriol and this compound design_experiment->prepare_qc run_samples Analyze Samples According to Experimental Design Runs prepare_qc->run_samples acquire_data Acquire LC-MS/MS Data run_samples->acquire_data process_data Process Data and Calculate Analyte/IS Ratios acquire_data->process_data stat_analysis Statistical Analysis of Factor Effects process_data->stat_analysis assess_robustness Assess Method Robustness stat_analysis->assess_robustness

Caption: Workflow for evaluating analytical method robustness.

Logical Relationship of Internal Standard to Robustness

G cluster_variations Sources of Variation cluster_compensation Compensation Mechanism cluster_outcome Outcome sample_prep Sample Preparation internal_standard This compound (Internal Standard) sample_prep->internal_standard affects matrix_effects Matrix Effects matrix_effects->internal_standard affects instrument_variability Instrument Variability instrument_variability->internal_standard affects robust_method Robust Analytical Method internal_standard->robust_method enables

Caption: Role of this compound in achieving method robustness.

Conclusion

The selection of a suitable internal standard is a cornerstone for developing a robust bioanalytical method. This compound, as a stable isotope-labeled analog of estriol, is an excellent choice for ensuring the reliability of quantitative LC-MS/MS assays. By closely mimicking the behavior of the endogenous analyte, it effectively compensates for variations in sample preparation, matrix effects, and instrument performance. To rigorously demonstrate method robustness, systematic experimental designs such as Plackett-Burman or Youden tests should be employed during method validation. The data generated from these studies will provide a high degree of confidence in the reliability and reproducibility of the analytical method for its intended application in research and drug development.

References

Safety Operating Guide

Proper Disposal of Estriol-d3-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling Estriol-d3-1, a deuterated form of the estrogenic metabolite Estriol, adherence to proper disposal protocols is critical due to its potential health risks. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.

Estriol and its deuterated analogs are classified as hazardous due to their toxicological properties.[1][2][3] Exposure can pose significant health risks, including suspected carcinogenicity and potential damage to fertility or an unborn child.[1][2][3] Therefore, this compound waste must be managed as hazardous chemical waste, following all applicable federal, state, and local regulations.

Key Hazard Information for this compound

The following table summarizes the primary hazard classifications for Estriol, which should be applied to its deuterated form, this compound, for disposal purposes.

Hazard ClassificationDescriptionGHS Hazard Statement
Carcinogenicity Suspected of causing cancer.[1][2][3]H351
Reproductive Toxicity May damage fertility or the unborn child; may cause harm to breast-fed children.[1][2]H360, H362
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1]H410

Step-by-Step Disposal Procedure for this compound

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.

1. Waste Identification and Segregation:

  • Identify: All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE) such as gloves and lab coats, and labware (e.g., pipette tips, vials), must be treated as hazardous waste.[4]

  • Segregate: Do not mix this compound waste with other waste streams, particularly non-hazardous waste. It should be collected separately to ensure proper treatment and disposal.

2. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure you are wearing appropriate PPE, including:

    • Safety glasses or goggles

    • A lab coat

    • Chemical-resistant gloves

3. Waste Collection and Containerization:

  • Solid Waste:

    • Collect solid this compound waste, such as contaminated labware and PPE, in a designated, leak-proof container lined with a heavy-duty plastic bag.[5]

    • The container should be clearly labeled as "Hazardous Waste."

  • Liquid Waste:

    • Collect liquid waste containing this compound in a sealed, leak-proof, and chemically compatible container.

    • Leave approximately 10% headspace in the container to allow for vapor expansion.[6]

  • Sharps Waste:

    • Any sharps (e.g., needles, razor blades) contaminated with this compound should be placed in a designated sharps container that is puncture-resistant and leak-proof.

4. Labeling of Waste Containers:

  • Properly label all waste containers with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoid abbreviations)[7]

    • The specific hazards (e.g., "Carcinogen," "Reproductive Toxin")

    • The date the waste was first added to the container

    • The name and contact information of the generating laboratory or researcher

5. Storage of Chemical Waste:

  • Store waste containers in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[4]

  • Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.

  • Keep waste containers tightly sealed except when adding waste.

6. Disposal and Removal:

  • DO NOT dispose of this compound down the drain or in the regular trash.[8]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[7]

  • Follow all institutional procedures for waste pickup requests.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Estriol_Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Labeling cluster_storage Storage cluster_disposal Final Disposal A Identify this compound Waste (Solid, Liquid, PPE) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible, Leak-Proof Container B->C D Place Waste in Container C->D E Label Container as 'Hazardous Waste' with Details D->E F Seal Container Tightly E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS or Licensed Waste Disposal Contractor G->H I Arrange for Waste Pickup and Proper Disposal H->I

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific waste management plan and safety guidelines.

References

Personal protective equipment for handling Estriol-d3-1

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Estriol-d3-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental contamination. Estriol, the parent compound of this compound, is classified as a substance suspected of causing cancer, may damage fertility or an unborn child, and can cause organ damage through prolonged or repeated exposure.[1][2] Therefore, stringent safety measures are imperative.

I. Personal Protective Equipment (PPE)

A comprehensive assessment of potential hazards should be conducted for specific laboratory operations to determine the necessary PPE.[3] The following table summarizes the required PPE for handling this compound.

PPE CategoryMinimum RequirementRecommended for High-Risk Operations
Hand Protection Disposable nitrile gloves. Double-gloving is recommended.Chemical-resistant gloves (e.g., Silver Shield) worn under disposable nitrile gloves.
Eye and Face Protection Safety glasses with side-shields.Chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant splash hazard.
Body Protection A lab coat, long pants, and closed-toe shoes are the minimum requirements for working in a laboratory.[4][5]A fire-resistant lab coat should be considered when working with flammable solvents.[6] For high-concentration work or risk of significant contamination, a disposable gown or coveralls may be necessary.
Respiratory Protection Not typically required when handling small quantities in a certified chemical fume hood.A NIOSH-approved respirator (e.g., N95 or higher) should be used if there is a risk of inhaling dust or aerosols, especially outside of a fume hood.[7][8]
II. Operational Plan: Step-by-Step Handling Procedures

All handling of this compound, particularly when in solid form or when preparing solutions, must be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[9]

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The container should be clearly labeled.[7]

  • Store this compound in a tightly closed, light-sensitive container in a cool, dry, and well-ventilated area.[8][9]

  • Store locked up and away from incompatible materials such as oxidizing agents.[7][8][10]

2. Weighing and Solution Preparation (in a Chemical Fume Hood):

  • Before handling, ensure all required PPE is correctly worn.

  • Use a dedicated and calibrated analytical balance inside the fume hood.

  • To avoid generating dust, use dry clean-up procedures.[7] If necessary, gently dampen the powder with a suitable solvent to prevent it from becoming airborne.[7]

  • Use non-sparking tools.[10]

  • Prepare solutions by slowly adding the solvent to the this compound powder to avoid splashing.

  • After handling, thoroughly wash hands and any exposed skin.[9][11]

3. Experimental Use:

  • Clearly label all solutions containing this compound.

  • Keep containers tightly closed when not in use.[9]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[7]

4. Spill Response:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, clean up the spill immediately.[7]

    • For solid spills, gently cover with a damp paper towel to avoid raising dust.[7]

    • Use a dry clean-up procedure; do not sweep dry powder.[7] A vacuum cleaner with a HEPA filter can be used if available.[7]

    • Collect all contaminated materials in a sealed container for hazardous waste disposal.

  • Major Spills:

    • Evacuate the area and alert emergency responders.[7]

    • Restrict access to the area.

    • Provide emergency responders with the Safety Data Sheet (SDS).

III. Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all solid waste, including contaminated gloves, wipes, and disposable labware, in a dedicated, clearly labeled, and sealed hazardous waste container.[9]

  • Collect all liquid waste in a separate, clearly labeled, and sealed hazardous waste container. Do not pour any this compound waste down the drain.[9]

2. Waste Disposal:

  • Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or equivalent, following all local, state, and federal regulations.[8][9][11]

  • Empty containers may retain product residue and should be disposed of as hazardous waste.[7] Do not cut, drill, grind, or weld on or near such containers.[7]

Workflow for Handling and Disposal of this compound

Estriol_Handling_Workflow cluster_prep Preparation & Handling cluster_cleanup Cleanup & Disposal receiving Receiving & Storage ppe Don PPE receiving->ppe weighing Weighing & Solution Prep (in Fume Hood) ppe->weighing experiment Experimental Use weighing->experiment spill Spill Response weighing->spill If Spill Occurs experiment->spill If Spill Occurs waste_collection Waste Collection experiment->waste_collection Routine Waste spill->waste_collection Spill Debris disposal Hazardous Waste Disposal waste_collection->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.